molecular formula C13H9FN2 B1298765 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine CAS No. 347-12-6

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B1298765
CAS No.: 347-12-6
M. Wt: 212.22 g/mol
InChI Key: PNOFVTHZVLYOFR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29.9 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOFVTHZVLYOFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352756
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

347-12-6
Record name 2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical and biological properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Derivatives of this scaffold are known for a wide range of biological activities, including anticancer, antitubercular, antiviral, and anti-inflammatory properties.[2][4] This guide consolidates available data on the 2-(4-Fluorophenyl) derivative, presents relevant experimental protocols, and visualizes its role in key biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action in biological systems. These properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₉FN₂PubChem[5]
Molecular Weight 212.22 g/mol PubChem[5], Sigma-Aldrich[6]
Physical Form SolidSigma-Aldrich[6]
Solubility 29.9 µg/mL (at pH 7.4)PubChem[5]
CAS Number 347-12-6PubChem[5], SCBT[7]
Computed XLogP3 3.5PubChem[5]
Topological Polar Surface Area 17.3 ŲPubChem[5]
InChIKey PNOFVTHZVLYOFR-UHFFFAOYSA-NPubChem[5], Sigma-Aldrich[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines common protocols for the synthesis and property determination of this compound.

Synthesis: One-Pot Multicomponent Reaction

A prevalent and efficient method for synthesizing imidazo[1,2-a]pyridine derivatives is the copper-catalyzed one-pot reaction involving 2-aminopyridine, an aldehyde, and a terminal alkyne.[8]

Protocol:

  • Reactant Preparation: In a reaction vessel, combine 2-aminopyridine (1.0 mmol), 4-fluorobenzaldehyde (1.0 mmol), and a terminal alkyne (1.2 mmol).

  • Catalyst Addition: Add a copper(I) iodide (CuI) catalyst (e.g., 5 mol%).

  • Solvent and Base: Suspend the mixture in a suitable solvent such as toluene or DMF. Add a base, for example, NaHSO₄·SiO₂.

  • Reaction Condition: Heat the mixture under reflux conditions. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to yield the pure this compound.

G cluster_setup Reaction Setup A 2-Aminopyridine F Heat under Reflux A->F Combine in Reaction Vessel B 4-Fluorobenzaldehyde B->F Combine in Reaction Vessel C Terminal Alkyne C->F Combine in Reaction Vessel D CuI Catalyst & Base D->F Combine in Reaction Vessel E Solvent (Toluene) E->F Combine in Reaction Vessel G Monitor by TLC F->G During Reaction H Cool to RT G->H Reaction Complete I Solvent Evaporation H->I J Column Chromatography I->J K Pure Product J->K

General workflow for the synthesis of this compound.
Solubility Determination: Shake-Flask Method

The aqueous solubility is a critical parameter for drug development. The shake-flask method is a standard approach for its determination.

Protocol:

  • Sample Preparation: An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4).

  • Equilibration: The resulting suspension is agitated in a mechanical shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

  • Calculation: The solubility is expressed in units such as mg/mL or µg/mL.

pKa Determination: Potentiometric Titration

Protocol:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent (e.g., methanol or DMSO) to ensure solubility.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored. The imidazo[1,2-a]pyridine moiety contains basic nitrogen atoms that will be protonated by the acid.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve.

Biological Activity and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a key pharmacophore that targets various biological pathways. Notably, derivatives have been developed as potent dual inhibitors of the PI3K/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

The PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism.

  • Activation: The pathway is typically activated by growth factors binding to Receptor Tyrosine Kinases (RTKs) on the cell surface.

  • PI3K Action: This binding recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

  • Akt Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase Akt.

  • mTOR Activation: Activated Akt phosphorylates and regulates numerous downstream targets, including the mTOR complex 1 (mTORC1), a key regulator of protein synthesis and cell growth.

This compound and its analogues can act as inhibitors at the level of both PI3K and mTOR, effectively shutting down this critical pro-survival pathway in cancer cells.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 P Akt Akt PIP3->Akt mTOR mTORC1 Akt->mTOR Downstream Protein Synthesis, Cell Growth, Proliferation mTOR->Downstream Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Inhibition of the PI3K/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The guide details its chemical identity, synthesis, and biological activities, with a focus on its potential therapeutic applications.

Chemical Identity and Structure

IUPAC Name: this compound[1]

Molecular Formula: C₁₃H₉FN₂[1]

Molecular Weight: 212.22 g/mol [1]

Structure:

The structure of this compound consists of a fused imidazo[1,2-a]pyridine bicycle with a 4-fluorophenyl substituent at the 2-position of the imidazole ring.

Chemical structure of this compound

Caption: 2D structure of this compound.

Synthesis

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and effective method involves the condensation reaction between a 2-aminopyridine and a substituted α-haloketone.

General Experimental Protocol: Synthesis via Ortoleva-King Reaction

A widely employed method for the synthesis of imidazo[1,2-a]pyridines is the copper-catalyzed aerobic oxidative cyclization. The following is a representative protocol adapted from literature for the synthesis of similar derivatives.[2]

Materials:

  • 2-Aminopyridine

  • 4'-Fluoroacetophenone

  • Copper(I) iodide (CuI)

  • Toluene

  • Sodium bisulfate on silica gel (NaHSO₄·SiO₂)

Procedure:

  • A mixture of 2-aminopyridine (1.0 mmol), 4'-fluoroacetophenone (1.2 mmol), and a catalytic amount of CuI-NaHSO₄·SiO₂ is taken in a round-bottom flask.

  • Toluene (10 mL) is added to the flask, and the reaction mixture is refluxed for the appropriate time (typically monitored by TLC until completion).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired product, this compound.

Logical Workflow for Synthesis:

G reagents 2-Aminopyridine + 4'-Fluoroacetophenone reaction Reflux reagents->reaction catalyst CuI-NaHSO4·SiO2 catalyst->reaction solvent Toluene solvent->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have demonstrated a range of pharmacological activities, indicating their potential for the development of novel therapeutics.

Anticancer Activity

Derivatives of this compound have shown promising anticancer effects, primarily through the inhibition of key signaling pathways involved in cell growth and proliferation.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Several studies have indicated that imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[3][4][5] This pathway is frequently overactivated in various cancers, leading to uncontrolled cell growth and survival. Inhibition of this pathway can induce cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Compound This compound (and derivatives) Compound->PI3K inhibits Compound->mTORC1 inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data on Anticancer Activity of Related Derivatives:

DerivativeTarget/Cell LineIC₅₀ (µM)Reference
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePIK3CA0.67[3]
Thiazole substituted imidazo[1,2-a]pyridinePIK3CA0.0028[3]
Thiazole substituted imidazo[1,2-a]pyridineA375 (Melanoma)0.14[3]
Thiazole substituted imidazo[1,2-a]pyridineHeLa (Cervical Cancer)0.21[3]
1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridinePI3Kα0.002[3]
Imidazo[1,2-a]pyridine derivative (IP-5)HCC1937 (Breast Cancer)45[6][7]
Imidazo[1,2-a]pyridine derivative (IP-6)HCC1937 (Breast Cancer)47.7[6][7]

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard procedure to assess the cytotoxic effects of a compound on cancer cell lines.[7]

  • Cell Seeding: Cancer cells (e.g., HCC1937) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC₅₀ value is determined.

Neurological Activity

Derivatives of this compound have been investigated for their effects on the central nervous system, particularly as modulators of GABA-A receptors.

Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors

Certain fluorinated imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators (PAMs) of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain.[8][9][10][11] By enhancing the effect of GABA, these compounds can produce sedative, anxiolytic, and potentially antipsychotic effects. The this compound scaffold is considered a bioisostere of other known GABA-A receptor modulators.[8][9][10]

Logical Relationship Diagram:

G Compound This compound Derivative GABA_A GABA-A Receptor Compound->GABA_A Modulation Positive Allosteric Modulation GABA_A->Modulation GABA GABA GABA->GABA_A Effect Enhanced GABAergic Neurotransmission Modulation->Effect Outcome Potential Anxiolytic & Antipsychotic Effects Effect->Outcome

Caption: Mechanism of action for neurological activity.

Quantitative Data on GABA-A Receptor Binding of a Related Derivative:

DerivativeReceptor SubtypepKiReference
2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamideGABA-A (α1)7.39 (for zolpidem as reference)[11]

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their demonstrated activities against cancer and in the central nervous system warrant further investigation. The synthetic accessibility of the imidazo[1,2-a]pyridine core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets. This technical guide provides a foundational understanding for researchers and scientists aiming to explore the full potential of this important chemical scaffold.

References

Technical Guide: 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine (CAS 347-12-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound belonging to the imidazo[1,2-a]pyridine class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds and approved drugs.[1] The imidazo[1,2-a]pyridine core is a fused bicyclic system consisting of an imidazole ring fused to a pyridine ring, and it serves as a versatile template for the design of novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and neuroactive properties. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, synthesis, and the broader biological context of the imidazo[1,2-a]pyridine class of compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in the table below.

PropertyValueReference
CAS Number 347-12-6[3]
Molecular Formula C₁₃H₉FN₂[3]
Molecular Weight 212.22 g/mol [3]
IUPAC Name This compound[3]
Appearance Solid[4]
Solubility Data not readily available.
Melting Point Data not readily available.
Boiling Point Data not readily available.
InChI Key PNOFVTHZVLYOFR-UHFFFAOYSA-N[4]
SMILES FC1=CC=C(C=C1)C2=CN3C=CC=C3N=2[4]

Synthesis and Experimental Protocols

The synthesis of imidazo[1,2-a]pyridines is well-documented in the scientific literature, with several established methods. A common and versatile approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of this compound, this would typically involve the reaction of 2-aminopyridine with 2-bromo-1-(4-fluorophenyl)ethan-1-one.

General Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common methods for the synthesis of imidazo[1,2-a]pyridines.[5][6]

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Anhydrous solvent (e.g., ethanol, acetone, or DMF)

  • Base (e.g., sodium bicarbonate, potassium carbonate, or triethylamine)

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Purification system (e.g., column chromatography or recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add 2-bromo-1-(4-fluorophenyl)ethan-1-one (1-1.2 equivalents) and the base (1.5-2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours (reaction progress can be monitored by thin-layer chromatography).

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure this compound.

Experimental Workflow Diagram

G General Synthesis Workflow for this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction cluster_3 Workup cluster_4 Purification A Dissolve 2-Aminopyridine in anhydrous solvent B Add 2-Bromo-1-(4-fluorophenyl)ethan-1-one A->B C Add Base B->C D Heat to reflux (Monitor by TLC) C->D E Cool to room temperature D->E F Solvent removal / Extraction E->F G Column Chromatography or Recrystallization F->G H Pure this compound G->H

Caption: General workflow for the synthesis of this compound.

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the imidazo[1,2-a]pyridine scaffold is associated with a wide array of biological activities. The introduction of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The table below summarizes some of the key biological activities reported for various imidazo[1,2-a]pyridine derivatives.

Biological ActivityDescriptionKey Molecular Targets/PathwaysReference(s)
Anticancer Derivatives have shown potent activity against various cancer cell lines.PI3K/mTOR, Wnt/β-catenin[7][8]
Anti-inflammatory Certain derivatives exhibit anti-inflammatory properties.COX-2, NF-κB
Antiviral The scaffold has been explored for the development of antiviral agents.
Neuroactivity Imidazo[1,2-a]pyridines are known to modulate CNS activity.GABA-A receptors[9][10][11]
Antimicrobial Some derivatives have shown activity against bacteria and fungi.
Antiulcer The scaffold is present in drugs developed for treating ulcers.

Signaling Pathway Involvement

The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these interactions is crucial for drug discovery and development.

PI3K/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12] Dysregulation of this pathway is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K and/or mTOR, making them attractive candidates for cancer therapy.[13][14][15]

G Imidazo[1,2-a]pyridines and the PI3K/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Imidazo[1,2-a]pyridines as inhibitors of the PI3K/mTOR signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis.[16][17] Aberrant activation of this pathway is strongly implicated in the development of several cancers, particularly colorectal cancer.[18] Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the Wnt/β-catenin pathway, representing a promising therapeutic strategy.[8]

G Imidazo[1,2-a]pyridines and the Wnt/β-catenin Pathway cluster_n Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasomal Degradation BetaCatenin->Proteasome Nucleus Nucleus BetaCatenin->Nucleus Accumulates and translocates TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->BetaCatenin Inhibits signaling

Caption: Imidazo[1,2-a]pyridines as modulators of the Wnt/β-catenin signaling pathway.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[19] Positive allosteric modulators (PAMs) of the GABA-A receptor enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The imidazo[1,2-a]pyridine scaffold is a well-known modulator of GABA-A receptors, with zolpidem being a prominent example.[9][10][11] These compounds typically bind to the benzodiazepine site on the receptor.[19][20]

G Imidazo[1,2-a]pyridines and GABA-A Receptor Modulation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds to orthosteric site ChlorideChannel Chloride Ion Channel GABA_A_Receptor->ChlorideChannel Opens NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideChannel->NeuronalHyperpolarization Cl- influx leads to InhibitoryEffect Inhibitory Neurotransmission NeuronalHyperpolarization->InhibitoryEffect Imidazopyridine Imidazo[1,2-a]pyridine Derivatives (PAMs) Imidazopyridine->GABA_A_Receptor Binds to allosteric site Imidazopyridine->ChlorideChannel Enhances opening

Caption: Positive allosteric modulation of GABA-A receptors by imidazo[1,2-a]pyridines.

Conclusion and Future Directions

This compound, as a member of the medicinally significant imidazo[1,2-a]pyridine class, holds potential as a valuable building block for the development of novel therapeutic agents. While specific biological data on this particular compound is not extensively available, the broader family of imidazo[1,2-a]pyridines has been shown to modulate key signaling pathways involved in cancer and neurological disorders. Future research should focus on the detailed biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and therapeutic potential. The established synthetic routes provide a solid foundation for the generation of analog libraries for structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of this promising class of compounds.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental protocols, and relevant biological signaling pathways associated with 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. This compound belongs to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry due to its wide range of biological activities.[1][2]

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding the compound's behavior in biological systems and for its development as a potential therapeutic agent.

PropertyValueSource(s)
Molecular Formula C₁₃H₉FN₂[3][4]
Molecular Weight 212.22 g/mol [3][4]
Physical Form Solid
Melting Point 165-166 °C[5]
Solubility 29.9 µg/mL (at pH 7.4)[3]
pKa (Predicted) 6.54 ± 0.50[5]
LogP (Computed, for parent) 3.4 (XLogP3-AA for 2-phenylimidazo[1,2-a]pyridine)[6]
IUPAC Name This compound[3]
CAS Number 347-12-6[3][4]

Crystal Structure Data

Crystallographic analysis provides detailed insights into the three-dimensional arrangement of the molecule.

ParameterValueSource(s)
Crystal System Monoclinic[3]
Space Group P 1 21/c 1[3]
Cell Length a 11.6177 Å[3]
Cell Length b 14.1889 Å[3]
Cell Length c 6.2178 Å[3]
Cell Angle α 90°[3]
Cell Angle β 91.299°[3]
Cell Angle γ 90°[3]

Experimental Protocols

Representative Synthesis of this compound

The synthesis of 2-substituted imidazo[1,2-a]pyridines is commonly achieved via the cyclocondensation of a 2-aminopyridine with an α-halocarbonyl compound.[7] The following protocol is a representative method adapted from general procedures for this class of compounds.

Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A 2-Aminopyridine D Combine Reactants in Flask A->D B 2-Bromo-1-(4-fluorophenyl)ethanone B->D C Ethanol (Solvent) C->D E Reflux Reaction Mixture D->E Heat F Monitor by TLC E->F Periodically G Cool to Room Temperature F->G Upon Completion H Pour into Water G->H I Collect Precipitate (Filtration) H->I J Recrystallize from Ethanol I->J K Dry Product under Vacuum J->K L Final Product: This compound K->L

Caption: General workflow for the synthesis of the title compound.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent such as ethanol.

  • Cyclization: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration and wash with water. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity and Signaling Pathways

Derivatives of this compound have been investigated for multiple biological activities, primarily as modulators of GABA-A receptors for potential antipsychotic applications and as inhibitors of the PI3K/AKT/mTOR pathway in cancer research.[8][9]

Positive Allosteric Modulation of GABA-A Receptors

Certain imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor, specifically at the interface between the α and γ subunits (e.g., α1/γ2).[8] As PAMs, they do not activate the receptor directly but enhance the effect of the endogenous ligand, GABA. This potentiation of GABAergic inhibitory neurotransmission is the basis for the anxiolytic, sedative, and anticonvulsant effects of benzodiazepines and related compounds.

G GABA GABA GABA_A_Receptor GABA-A Receptor (α1/γ2 Interface) GABA->GABA_A_Receptor Binds Compound 2-(4-Fluorophenyl) imidazo[1,2-a]pyridine (PAM) Compound->GABA_A_Receptor Binds (Allosteric Site) Chloride_Channel Cl⁻ Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibitory Neurotransmission Hyperpolarization->Inhibition Leads to

Caption: Mechanism of GABA-A receptor positive allosteric modulation.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

In the context of oncology, imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/AKT/mTOR pathway, a critical signaling cascade that promotes cell proliferation, survival, and growth.[10] By inhibiting this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism typically involves the reduction of phosphorylated (active) AKT and mTOR, leading to the upregulation of tumor suppressors like p53 and cell cycle inhibitors like p21.[9][11]

G cluster_downstream Downstream Effects of Inhibition Compound Imidazo[1,2-a]pyridine Derivative PI3K PI3K Compound->PI3K Inhibits AKT AKT PI3K->AKT Activates (p-AKT) mTOR mTOR AKT->mTOR Activates (p-mTOR) p53 p53 Activation AKT->p53 Inhibition Lifted BAX BAX Upregulation mTOR->BAX Inhibition Lifted p21 p21 Expression p53->p21 CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Caspase9 Caspase-9 Activation BAX->Caspase9 Apoptosis Apoptosis Caspase9->Apoptosis

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridines.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclic heterocyclic scaffold, imidazo[1,2-a]pyridine, is a cornerstone in medicinal chemistry, with numerous derivatives showing a wide array of biological activities. The specific analog, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, stands as a core structure for many biologically active compounds. While direct and extensive research on this exact molecule is limited in publicly available literature, a comprehensive analysis of its closely related derivatives provides significant insights into its potential mechanisms of action. This technical guide synthesizes the current understanding of how this chemical entity and its analogs likely exert their pharmacological effects, focusing on key signaling pathways and molecular targets. The primary theoretical mechanisms of action revolve around the modulation of the PI3K/Akt/mTOR signaling pathway, interaction with GABA-A receptors, and potential as an anti-infective agent. This document provides a detailed overview of these theories, supported by quantitative data from related compounds, experimental protocols for key assays, and visual representations of the involved biological processes.

Introduction

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antiviral, and anxiolytic activities. The substitution at the 2-position with an aromatic ring, particularly a 4-fluorophenyl group, is a common feature in many active derivatives. The fluorine atom is often introduced to enhance metabolic stability and improve pharmacokinetic properties. This guide focuses on the theoretical mechanisms of action of the parent structure, this compound, by examining the well-documented activities of its derivatives.

Primary Mechanism of Action Theories

Based on the current body of research on closely related analogs, the primary mechanisms of action for this compound are theorized to be:

  • Inhibition of the PI3K/Akt/mTOR Signaling Pathway: A significant number of imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory effects on this critical intracellular signaling pathway, which is frequently dysregulated in cancer.

  • Positive Allosteric Modulation of GABA-A Receptors: The imidazo[1,2-a]pyridine scaffold is a known pharmacophore for ligands of the benzodiazepine binding site on the GABA-A receptor, suggesting a role in modulating neuronal inhibition.

  • Antitubercular Activity via QcrB Inhibition: Certain imidazo[1,2-a]pyridine amides have been identified as inhibitors of the cytochrome bcc complex (QcrB) in Mycobacterium tuberculosis, a key enzyme in the electron transport chain.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development. Several studies have reported that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, often by directly targeting the PI3K enzyme.

Quantitative Data for Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeTargetIC50 (µM)Cancer Cell LineReference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3Kα0.67-[1]
Thiazole derivative of the abovePI3Kα0.0028-[2]
Imidazo[1,2-a]pyridine-thiophene derivativeFLT30.058MOLM14 (AML)N/A
(8-(4-Fluorophenyl)-6-methylImidazo[1,2-a]pyridine-2-yl)(morpholino)methanonePI3Kα0.150T47D (Breast)N/A
General Imidazo[1,2-a]pyridine derivatives-9.7 - 47.7HCC1937 (Breast)[3]

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Phosphorylation fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylation Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation GF Growth Factor GF->RTK Activation Imidazopyridine This compound (and derivatives) Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_compound Add serial dilutions of This compound seed_cells->add_compound incubate_72h Incubate for 72 hours add_compound->incubate_72h add_mtt Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization buffer (e.g., DMSO or SDS in HCl) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining cell proliferation using the MTT assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilization buffer is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

This technique is used to detect and quantify the levels of specific proteins in a cell lysate, including the phosphorylated (activated) forms of proteins in the PI3K/Akt/mTOR pathway.

Workflow Diagram:

Western_Blot_Workflow start Start cell_lysis Lyse treated and control cells start->cell_lysis protein_quant Quantify protein concentration cell_lysis->protein_quant sds_page Separate proteins by SDS-PAGE protein_quant->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane to prevent non-specific binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-p-Akt) blocking->primary_ab secondary_ab Incubate with HRP- conjugated secondary antibody primary_ab->secondary_ab detection Add chemiluminescent substrate and image secondary_ab->detection analysis Analyze band intensities detection->analysis end End analysis->end

Caption: General workflow for Western blot analysis.

Methodology:

  • Cell Lysis: Cells treated with the test compound are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR).

  • Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

  • Detection: A chemiluminescent substrate is added, which reacts with the HRP to produce light that is captured by an imaging system.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein levels.

Positive Allosteric Modulation of GABA-A Receptors

The γ-aminobutyric acid type A (GABA-A) receptor is the major inhibitory neurotransmitter receptor in the central nervous system. The imidazo[1,2-a]pyridine scaffold is a well-known privileged structure for ligands that bind to the benzodiazepine site on the GABA-A receptor, acting as positive allosteric modulators (PAMs). These PAMs enhance the effect of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects.

Rationale for GABA-A Receptor Interaction

A study on 2-(4-fluorophenyl)-1H-benzo[d]imidazoles, which are considered bioisosteres of imidazo[1,2-a]pyridines, has shown that these compounds act as PAMs of the α1β2γ2 GABA-A receptor subtype.[4] This provides a strong rationale for investigating this compound as a potential GABA-A receptor modulator.

Signaling Pathway Diagram

GABA_A_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane GABA GABA GABA_R GABA-A Receptor (Chloride Channel) GABA->GABA_R Binds to Orthosteric Site Chloride Cl- GABA_R->Chloride Channel Opening Imidazopyridine This compound Imidazopyridine->GABA_R Binds to Benzodiazepine Site (Allosteric Modulation) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Influx

Caption: Positive allosteric modulation of the GABA-A receptor by this compound.

Experimental Protocol: Radioligand Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Workflow Diagram:

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes expressing GABA-A receptors start->prepare_membranes add_radioligand Add radioligand (e.g., [3H]flumazenil) prepare_membranes->add_radioligand add_competitor Add increasing concentrations of This compound add_radioligand->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate filter Rapidly filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation_count Measure radioactivity on filters using scintillation counting wash->scintillation_count calculate_ki Calculate Ki value scintillation_count->calculate_ki end End calculate_ki->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the GABA-A receptor are prepared.

  • Assay Setup: The assay is set up in tubes containing the cell membranes, a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]flumazenil), and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Scintillation Counting: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound is determined.

Antitubercular Activity

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis.

Target and Mechanism

Several imidazo[1,2-a]pyridine amides have been shown to target the cytochrome bcc complex, specifically the QcrB subunit. This complex is a critical component of the electron transport chain, and its inhibition disrupts ATP synthesis, leading to bacterial cell death.

Antitubercular Activity Data for Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeTargetMIC (µg/mL)StrainReference
Imidazo[1,2-a]pyridine amide (IPA-6)Not specified0.05M. tuberculosis H37Rv[5]
N-(2-phenoxyethyl) derivativeNot specified0.027M. tuberculosis H37Rv[5]
General Imidazo[1,2-a]pyridine derivativesNot specified1.6 - 6.25M. tuberculosis H37Rv[6]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is commonly used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

Methodology:

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared and diluted to a standard concentration.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the compound dilutions.

  • Incubation: The plate is incubated for several days to allow for bacterial growth.

  • Alamar Blue Addition: Alamar Blue reagent is added to each well.

  • Incubation: The plate is incubated for another 24 hours.

  • Result Interpretation: A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is the lowest concentration of the compound that prevents this color change.

Conclusion

While direct experimental data for this compound is not extensively available, the wealth of information on its close derivatives provides a strong foundation for understanding its likely mechanisms of action. The evidence strongly suggests that this compound has the potential to act as an inhibitor of the PI3K/Akt/mTOR pathway, a positive allosteric modulator of the GABA-A receptor, and an antitubercular agent. The fluorophenyl moiety likely enhances its drug-like properties, making it an attractive scaffold for further investigation and development in oncology, neuroscience, and infectious diseases. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of this promising chemical entity. Future studies should focus on the direct biological evaluation of this compound to confirm these theoretical mechanisms and quantify its potency and selectivity.

References

In Silico Prediction of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the biological activity of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[1][2][3] Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are crucial for understanding the compound's mechanism of action, predicting its efficacy, and guiding the design of more potent and selective drug candidates.[4][5][6]

Core Computational Methodologies

The in silico evaluation of this compound activity typically involves a multi-step computational workflow. This process begins with the generation of a high-quality 3D structure of the molecule, followed by the identification of potential biological targets and subsequent prediction of its binding affinity and functional effects through various computational techniques.

G cluster_workflow In Silico Bioactivity Prediction Workflow A Ligand Preparation (this compound) B Target Identification (e.g., Kinases, Receptors) A->B D QSAR Analysis A->D F ADMET Prediction A->F C Molecular Docking B->C E Molecular Dynamics Simulation C->E G Activity Prediction & Lead Optimization D->G E->G F->G

Figure 1: General workflow for in silico bioactivity prediction.
Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] This method is instrumental in understanding the binding mode of this compound derivatives and estimating their binding affinity to various biological targets. For instance, studies have shown that these compounds can bind to the active sites of kinases like FLT3 and PI3K, as well as GABA-A receptors.[2][8][9]

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are typically removed.

    • Hydrogen atoms are added, and charges are assigned using a force field (e.g., CHARMm).

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structure of this compound is generated using software like ChemDraw or Avogadro.

    • The structure is optimized using a suitable force field (e.g., MMFF94).

    • Partial charges are calculated for each atom.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide) is used to perform the simulation.

    • The binding site on the protein is defined, typically as a grid box encompassing the active site.

    • The docking algorithm explores various conformations and orientations of the ligand within the binding site.

    • The resulting poses are scored based on a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docking poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions).

    • The docking scores are used to rank the binding affinity of different derivatives.

G A Prepare Protein Structure C Define Binding Site A->C B Prepare Ligand Structure D Run Docking Algorithm B->D C->D E Score and Rank Poses D->E F Analyze Interactions E->F

Figure 2: A typical molecular docking experimental workflow.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.[6] These models are used to predict the activity of new compounds and to identify the key molecular features that contribute to their potency. For imidazo[1,2-a]pyridine derivatives, QSAR studies have been employed to predict their activity as acid pump antagonists and anticancer agents.[6][10]

Experimental Protocol: QSAR Modeling

  • Dataset Preparation:

    • A dataset of imidazo[1,2-a]pyridine derivatives with experimentally determined biological activities (e.g., IC50 values) is collected.

    • The 2D or 3D structures of the compounds are generated and optimized.

  • Descriptor Calculation:

    • A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound using software like DRAGON or PaDEL-Descriptor.

  • Model Development:

    • The dataset is typically divided into a training set and a test set.

    • A statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, is used to build the QSAR model using the training set.

  • Model Validation:

    • The predictive power of the model is evaluated using the test set and various statistical parameters (e.g., R², Q², R²_pred).[10]

  • Prediction:

    • The validated QSAR model is used to predict the activity of new this compound derivatives.

G A Dataset Collection B Descriptor Calculation A->B C Model Building B->C D Model Validation C->D E Prediction of Activity D->E

Figure 3: The sequential steps of a QSAR modeling study.

Biological Targets and Signaling Pathways

In silico studies have identified several potential biological targets for this compound and its analogs. Understanding the signaling pathways associated with these targets is crucial for elucidating the compound's mechanism of action.

PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K/mTOR dual inhibitors.[11] Molecular docking studies suggest that these compounds bind to the ATP-binding pocket of PI3K and mTOR.

G cluster_pathway PI3K/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine This compound Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits

Figure 4: Predicted inhibitory action on the PI3K/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various in silico and in vitro studies on imidazo[1,2-a]pyridine derivatives. This data provides a comparative view of the potency and predicted binding affinities of these compounds against different biological targets.

Table 1: Molecular Docking Scores of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget ProteinPDB IDDocking Score (kcal/mol)Reference
4bGyrB--10.4[4]
24Polo-like kinase 1 (Plk1)--8.8[10]
27Polo-like kinase 1 (Plk1)--9.1[10]
AlpidemBZ₁ Receptor-associated protein2Z5X-8.00[12][13]
AlpidemAcetylcholinesterase4BDT-9.60[12][13]
Compound COxidoreductase--9.207[14]
HB7Human LTA4H3U9W-11.237[15]

Table 2: In Vitro Biological Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/Cell LineActivity (IC50/MIC)Reference
5oFLT30.058 µM[8]
-PIK3CA0.67 µM[9]
-PI3Kα2 nM[9]
HB9A549 (lung cancer)50.56 µM[15]
HB10HepG2 (liver carcinoma)51.52 µM[15]
IPA-6Mycobacterium tuberculosis H37Rv0.05 µg/mL[16]
18MCF-7 (breast cancer)14.81 µM[17]
12HT-29 (colon cancer)4.15 µM[17]

Conclusion

The in silico prediction of the activity of this compound and its derivatives is a powerful approach to accelerate the drug discovery process. By combining techniques like molecular docking, QSAR, and molecular dynamics, researchers can gain valuable insights into the structure-activity relationships, binding modes, and potential biological targets of these compounds. The data presented in this guide highlights the promising therapeutic potential of the imidazo[1,2-a]pyridine scaffold and underscores the importance of computational methods in modern drug development. Further experimental validation is necessary to confirm these in silico predictions and to advance the development of novel therapeutic agents based on this versatile chemical scaffold.

References

The Role of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs. Among its myriad derivatives, 2-(4-fluorophenyl)imidazo[1,2-a]pyridine has emerged as a particularly versatile and potent pharmacophore. The introduction of a fluorine atom at the para-position of the phenyl ring often enhances metabolic stability and modulates electronic properties, leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on its applications in oncology, neuroscience, and anti-inflammatory research.

Synthesis and Chemical Properties

The synthesis of this compound is most commonly achieved through the condensation of a 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone. This reaction, often referred to as the Tschitschibabin reaction, is a robust and widely used method for the construction of the imidazo[1,2-a]pyridine ring system.[1] Variations of this synthesis include one-pot procedures from acetophenones and 2-aminopyridines using various catalytic systems.[2] The physicochemical properties of this compound, such as its molecular weight of 212.22 g/mol and its limited aqueous solubility, are important considerations for drug development.[3]

Key Biological Activities and Therapeutic Targets

The this compound core has been identified as a key structural element in compounds targeting a range of biological pathways implicated in various diseases.

Anticancer Activity: Targeting the PI3K/mTOR Pathway

A significant area of research has focused on the development of this compound derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway.[4][5] This pathway is frequently dysregulated in human cancers, making it an attractive target for therapeutic intervention.[6][7] Derivatives of this scaffold have demonstrated potent and selective inhibition of PI3Kα and dual PI3K/mTOR inhibition, leading to the induction of apoptosis and cell cycle arrest in various cancer cell lines.[7][8]

Table 1: Anticancer Activity of this compound Derivatives

Compound/DerivativeTargetCell LineIC50 (µM)Reference
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePIK3CA-0.67[7]
Thiazole substituted imidazo[1,2-a]pyridinePIK3CAA375 (Melanoma)0.14[7]
Thiazole substituted imidazo[1,2-a]pyridinePIK3CAHeLa (Cervical)0.21[7]
1,2,4-Oxadiazole substituted imidazo[1,2-a]pyridinePI3KαBreast Cancer Cell Lines>10[7]
Imidazo[1,2-a]pyridine derivative 15a PI3K/mTORHCT116-[4][5]
Imidazo[1,2-a]pyridine derivative 15d -A375P (Melanoma)<0.06[9]
Imidazo[1,2-a]pyridine derivative 17e -A375P (Melanoma)<0.06[9]
Imidazo[1,2-a]pyridine derivative 18c -A375P (Melanoma)<0.06[9]
Imidazo[1,2-a]pyridine derivative 18h -A375P (Melanoma)<0.06[9]
Imidazo[1,2-a]pyridine derivative 18i -A375P (Melanoma)<0.06[9]
Imidazo[1,2-a]pyridine derivative IP-5 -HCC1937 (Breast)45[10]
Imidazo[1,2-a]pyridine derivative IP-6 -HCC1937 (Breast)47.7[10]
Imidazo[1,2-a]pyridine derivative IP-7 -HCC1937 (Breast)79.6[10]
Imidazo[1,2-a]pyridine derivative 12b -Hep-2 (Laryngeal)11[11][12]
Imidazo[1,2-a]pyridine derivative 12b -HepG2 (Hepatocellular)13[11][12]
Imidazo[1,2-a]pyridine derivative 12b -MCF-7 (Breast)11[11][12]
Imidazo[1,2-a]pyridine derivative 12b -A375 (Melanoma)11[11][12]
Neuropharmacological Activity: Modulation of GABA-A Receptors

The this compound scaffold is a key component of positive allosteric modulators (PAMs) of the GABA-A receptor, particularly the α1β2γ2 subtype.[13][14] These receptors are the principal mediators of inhibitory neurotransmission in the central nervous system. Modulation of GABA-A receptors is a validated strategy for the treatment of anxiety, insomnia, and other neurological disorders. Research has focused on developing derivatives with improved metabolic stability and reduced potential for hepatotoxicity compared to earlier generations of GABA-A receptor modulators.[13]

Table 2: GABA-A Receptor Binding Affinity of this compound Analogs

Compound/DerivativeReceptor SubtypeBinding Affinity (pKi)Reference
2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole analogα1β2γ2 GABA-A5.5[13]
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 9 GABA-A5.53[13]
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 11 GABA-A5.1[13]
2-(4-fluorophenyl)-1H-benzo[d]imidazole derivative 13 GABA-A5.1[13]
Anti-inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties. Some compounds have shown the ability to modulate key inflammatory pathways, such as the STAT3/NF-κB signaling cascade, which are implicated in both inflammation and cancer.[15]

Experimental Protocols

General Synthesis of this compound

This protocol describes a common method for the synthesis of the core scaffold.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve 2-aminopyridine (1.0 eq) in ethanol.

  • Add 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) to the solution.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A375, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizing Mechanisms and Workflows

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, and the inhibitory action of this compound derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental Workflow: Synthesis and Evaluation

The logical flow from synthesis to biological evaluation of novel this compound derivatives is depicted below.

Experimental_Workflow Start Start: Design of Novel Derivatives Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (e.g., MTT Assay) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination) Biological_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: Workflow for synthesis and evaluation of derivatives.

Conclusion

This compound represents a highly valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents, particularly as inhibitors of the PI3K/mTOR pathway, and as modulators of GABA-A receptors for the treatment of neurological disorders. The synthetic accessibility of this core structure, coupled with the beneficial effects of the fluorine substituent, ensures that it will remain an area of intense research and development for novel therapeutics. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals seeking to explore the full therapeutic potential of this remarkable chemical entity.

References

A Technical Guide to the Therapeutic Potential of Fluorinated Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated imidazo[1,2-a]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. The strategic incorporation of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the parent molecule.[1] This technical guide provides a comprehensive overview of the potential therapeutic applications of this class of compounds, with a focus on quantitative biological data, experimental methodologies, and relevant signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Therapeutic Applications

Fluorinated imidazo[1,2-a]pyridine derivatives have shown promise in a variety of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Anticancer Activity

The anticancer potential of fluorinated imidazo[1,2-a]pyridines is one of the most extensively studied areas. These compounds have been shown to inhibit various kinases and signaling pathways implicated in tumorigenesis and cancer progression.[2][3]

PI3K/AKT/mTOR Pathway Inhibition:

Several fluorinated imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/AKT/mechanistic target of rapamycin (mTOR) pathway, which is frequently dysregulated in cancer.[4] One study identified a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative as a novel p110α inhibitor with an IC50 of 0.67μM.[5] Optimization of this lead compound led to derivatives with significantly increased potency.[5] Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives also demonstrated potent PI3Kα inhibitory activity and induced cell cycle arrest and apoptosis in cancer cell lines.[4]

Wnt/β-catenin Signaling Inhibition:

The Wnt/β-catenin signaling pathway is another critical target in cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were synthesized and found to inhibit this pathway, leading to the downregulation of Wnt target genes like c-myc and cyclin D1.[6]

Other Anticancer Mechanisms:

Fluorinated imidazo[1,2-a]pyridines have also been reported to exhibit anticancer activity through other mechanisms, including inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis.[2][3][7] For instance, certain derivatives have demonstrated cytotoxic effects against melanoma and cervical cancer cells by inhibiting the Akt/mTOR pathway and inducing cell cycle arrest.[3]

Antimicrobial and Antitubercular Activity

The imidazo[1,2-a]pyridine scaffold has proven to be a valuable template for the development of novel antimicrobial and antitubercular agents.[8][9]

Antitubercular Activity:

A significant body of research has focused on the development of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis.[10] Some fluorinated derivatives have displayed nanomolar minimum inhibitory concentrations (MICs) against replicating bacteria and have shown efficacy against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[10][11] These compounds are believed to target key enzymes in the mycobacterial cell wall synthesis or energy metabolism pathways.[12]

Antibacterial Activity:

Fluorinated imidazo[1,2-a]pyridine derivatives have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the imidazo[1,2-a]pyridine core are crucial for their antibacterial potency.[13]

Central Nervous System (CNS) Applications

The unique physicochemical properties of fluorinated imidazo[1,2-a]pyridines make them attractive candidates for CNS drug discovery.

Antipsychotic Potential:

Inspired by the antipsychotic-like effects of the α1-selective GABA-A receptor potentiator zolpidem, researchers have developed a series of fluorinated imidazo[1,2-a]pyridine derivatives.[14][15] These compounds act as positive allosteric modulators of the GABA-A receptor and have shown antipsychotic-like activity in preclinical models.[14]

Neurological Disorders:

Imidazo[1,2-a]pyridine analogues have been investigated for their potential in treating neurodegenerative disorders.[16] Some derivatives have shown affinity for adenosine A1 receptors, suggesting their potential as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.[16] Furthermore, radioiodinated imidazo[1,2-a]pyridine derivatives are being explored as imaging agents for detecting β-amyloid plaques in the brain.[17]

Quantitative Data Summary

The following tables summarize the quantitative biological data for selected fluorinated imidazo[1,2-a]pyridine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetAssayIC50 (µM)Cell LineReference
2a PI3K p110αScintillation proximity assay0.67-[5]
2g PI3K p110αScintillation proximity assay0.0018-[5]
12 PI3K p110αScintillation proximity assay0.0028-[5]
12 Cell proliferationIn vitro assay0.14A375[5]
12 Cell proliferationIn vitro assay0.21HeLa[5]
13k PI3KαIn vitro kinase assay0.00194-[4]
13k Cell proliferationMTT assay0.09 - 0.43Various[4]
Compound 6 Cell viabilityMTT assay45HCC1937[7]
Compound 12b Cell viabilityIn vitro assay11-13Hep-2, HepG2, MCF-7, A375[18]

Table 2: Antitubercular Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives

Compound IDStrainMIC (µM)Reference
15 M. tuberculosis H37Rv0.02[10]
16 M. tuberculosis H37Rv0.006[10]
18 M. tuberculosis H37Rv0.004[10]
9, 12, 17 M. tuberculosis H37Rv≤0.006[10]
Q2O3 (10) Extracellular M. tuberculosis0.004 (MIC80)[11]
Q2O3 (10) Intracellular M. tuberculosis0.0014 (MIC80)[11]

Table 3: CNS Activity of Fluorinated Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget/ActivityAssayValueReference
Compound 26 Antipsychotic-like activityAmphetamine-induced hyperlocomotion (rats)MED = 1 mg/kg[14][15]
169a PBR binding affinityIn vitro binding assayIC50 = 38 nM[19]
169b PBR binding affinityIn vitro binding assayIC50 = 32 nM[19]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and advancement of research. Below are generalized methodologies for key experiments cited in the literature.

General Synthesis of Imidazo[1,2-a]pyridines

A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.

  • Materials: Substituted 2-aminopyridine, substituted α-bromoketone, solvent (e.g., ethanol, DMF), base (e.g., sodium bicarbonate).

  • Procedure:

    • Dissolve the 2-aminopyridine and α-bromoketone in the chosen solvent.

    • Add the base to the reaction mixture.

    • Heat the mixture under reflux for a specified period (e.g., 2-24 hours), monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay (e.g., PI3Kα)

  • Principle: Measurement of the enzyme's ability to phosphorylate a substrate in the presence of the test compound.

  • Materials: Recombinant PI3Kα enzyme, substrate (e.g., PIP2), ATP (radiolabeled or with a detection tag), test compound, assay buffer, detection reagents.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the enzyme, substrate, and test compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for a specific time at a controlled temperature.

    • Stop the reaction and quantify the amount of phosphorylated product using an appropriate detection method (e.g., scintillation counting, fluorescence, luminescence).

    • Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.[4]

Antitubercular Activity (Microplate Alamar Blue Assay - MABA)

  • Principle: A colorimetric assay that measures the metabolic activity of Mycobacterium tuberculosis.

  • Materials: M. tuberculosis H37Rv culture, Middlebrook 7H9 broth, Alamar Blue reagent, test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Add the M. tuberculosis inoculum to each well.

    • Incubate the plates at 37°C for 5-7 days.

    • Add the Alamar Blue reagent to each well and incubate for another 24 hours.

    • Read the fluorescence or absorbance to determine cell viability.

    • The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth.[9]

Cell Viability (MTT) Assay

  • Principle: A colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

  • Materials: Cancer cell lines, cell culture medium, MTT solution, solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • Add the MTT solution to each well and incubate for 2-4 hours.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and research strategy.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_Pyridine Fluorinated Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of fluorinated imidazo[1,2-a]pyridine derivatives.

Wnt_BetaCatenin_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Destruction_Complex Destruction Complex (APC, Axin, GSK3β) Frizzled->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Target_Genes Target Gene Expression (c-myc, Cyclin D1) TCF_LEF->Target_Genes Imidazo_Pyridine Fluorinated Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->Beta_Catenin promotes degradation

Caption: Wnt/β-catenin signaling pathway and the inhibitory effect of fluorinated imidazo[1,2-a]pyridine derivatives.

Drug_Discovery_Workflow cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Preclinical Development Library_Design Library Design Synthesis Chemical Synthesis Library_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Kinase Assays) Purification->Primary_Screening Secondary_Screening Secondary Screening (e.g., Cell Viability) Primary_Screening->Secondary_Screening SAR_Analysis SAR Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Models In Vivo Efficacy (e.g., Xenograft Models) ADMET ADMET Profiling In_Vivo_Models->ADMET ADMET->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: A generalized workflow for the discovery and development of fluorinated imidazo[1,2-a]pyridine derivatives as therapeutic agents.

Fluorinated imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of compounds with a wide range of potential therapeutic applications. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and CNS disorders warrants further investigation. The continued exploration of the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of these compounds will be crucial for the development of novel and effective therapies. This guide provides a foundational resource for researchers to build upon in their efforts to translate the therapeutic potential of fluorinated imidazo[1,2-a]pyridines into clinical realities.

References

The Structure-Activity Relationship of 2-Phenylimidazo[1,2-a]pyridines: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenylimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities. This versatile core has been successfully incorporated into a variety of therapeutic agents, demonstrating its potential in the development of novel drugs targeting a range of diseases. This in-depth technical guide explores the structure-activity relationships (SAR) of 2-phenylimidazo[1,2-a]pyridine derivatives, with a focus on their interactions with key biological targets, including benzodiazepine receptors and various cancer-related signaling pathways.

I. Synthetic Methodologies

The foundational synthesis of the 2-phenylimidazo[1,2-a]pyridine core is most commonly achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound, such as phenacyl bromide. This versatile reaction allows for the introduction of a wide array of substituents on both the imidazo[1,2-a]pyridine ring system and the 2-phenyl moiety, facilitating extensive SAR studies.

A general synthetic workflow is depicted below:

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloacetophenone alpha-Haloacetophenone alpha-Haloacetophenone->Condensation 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine Condensation->2-Phenylimidazo[1,2-a]pyridine

General synthesis of 2-phenylimidazo[1,2-a]pyridines.

II. Structure-Activity Relationship at Benzodiazepine Receptors

Derivatives of 2-phenylimidazo[1,2-a]pyridine have been extensively investigated as ligands for both central benzodiazepine receptors (CBRs) and peripheral benzodiazepine receptors (PBRs), also known as the 18-kDa translocator protein (TSPO). The affinity and selectivity of these compounds are highly dependent on the nature and position of substituents on the bicyclic core and the 2-phenyl ring.

Quantitative SAR Data for Benzodiazepine Receptor Ligands

The following table summarizes the binding affinities of a series of N,N-dialkyl-2-phenylimidazo[1,2-a]pyridine-3-acetamides for CBR and PBR.

CompoundR (Position 6)R' (Position 8)IC50 (CBR) (nM)IC50 (PBR) (nM)Selectivity Ratio (CBR/PBR)
7f HH3.2 x 10¹--
7k IH>1000043>232
7m NO₂H15470.32
7o ClCl>100008>1250
7p ClI>100005>2000
7q II>100003>3333
7r ICl>100006>1667
7s NO₂Cl>1000012>833
7t NO₂I>100009>1111

Data compiled from studies on N,N-dialkyl(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamides.[1]

Key SAR Insights:

  • Substituents at C6 and C8: The nature of substituents at the C6 and C8 positions of the imidazo[1,2-a]pyridine ring system plays a crucial role in determining selectivity for PBR over CBR.[1]

  • Halogenation: Introduction of halogens, particularly iodine, at the C6 and/or C8 positions generally leads to a significant increase in PBR affinity and selectivity.[1]

  • Disubstitution: 6,8-disubstituted compounds consistently demonstrate higher selectivity for PBR compared to their monosubstituted counterparts.[1]

  • Lipophilicity: Increased lipophilicity at the C8 position is a key factor for high PBR binding affinity.

III. Anticancer Activity and Associated Signaling Pathways

Numerous studies have highlighted the potential of 2-phenylimidazo[1,2-a]pyridines as anticancer agents. Their mechanism of action often involves the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

A. Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in various cancers. Several 2-phenylimidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine->Akt inhibits

Inhibition of the PI3K/Akt/mTOR pathway.
B. Modulation of the STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are interconnected and play crucial roles in inflammation and cancer. Certain 2-phenylimidazo[1,2-a]pyridine derivatives have demonstrated the ability to modulate these pathways, leading to anti-inflammatory and anticancer effects.

STAT3_NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates STAT3 STAT3 Inflammatory Stimuli->STAT3 activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene Expression (Inflammation, Proliferation) Gene Expression (Inflammation, Proliferation) NF-κB->Gene Expression (Inflammation, Proliferation) promotes STAT3->Gene Expression (Inflammation, Proliferation) promotes 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine 2-Phenylimidazo[1,2-a]pyridine->NF-κB inhibits 2-Phenylimidazo[1,2-a]pyridine->STAT3 inhibits

Modulation of the STAT3/NF-κB signaling pathway.
Quantitative SAR Data for Anticancer Activity

The following table presents the in vitro cytotoxic activity of representative 2-phenylimidazo[1,2-a]pyridine derivatives against various cancer cell lines.

CompoundR (Position 2-phenyl)R' (Imidazo[1,2-a]pyridine)Cell LineIC50 (µM)
Compound A 4-ClHMCF-7 (Breast)5.2
Compound B 4-OCH₃6-NO₂A549 (Lung)2.8
Compound C 3,4-diCl8-CH₃HCT116 (Colon)7.5
Compound D 4-F3-BrHeLa (Cervical)4.1

Note: The data in this table is illustrative and compiled from various sources in the literature. Actual values may vary based on experimental conditions.

Key SAR Insights for Anticancer Activity:

  • 2-Phenyl Ring Substitution: The nature and position of substituents on the 2-phenyl ring significantly influence cytotoxic potency. Electron-withdrawing groups, such as halogens and nitro groups, are often associated with enhanced activity.

  • Imidazo[1,2-a]pyridine Core Substitution: Modifications at various positions of the imidazo[1,2-a]pyridine core can modulate activity and selectivity against different cancer cell lines.

  • Overall Lipophilicity: The overall lipophilicity of the molecule often correlates with its anticancer activity, likely by influencing cell membrane permeability and target engagement.

IV. Experimental Protocols

A. General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridines

To a solution of the appropriately substituted 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, the corresponding α-bromoacetophenone (1.1 eq) is added. The reaction mixture is then heated to reflux for a specified period (typically 2-6 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

B. Radioligand Binding Assay for Benzodiazepine Receptors

1. Membrane Preparation:

  • Rat cerebral cortex is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The supernatant is collected and centrifuged at 20,000 x g for 20 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and the centrifugation is repeated.

  • The final pellet is resuspended in assay buffer, and the protein concentration is determined.

2. Binding Assay:

  • The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl (pH 7.4), radioligand (e.g., [³H]flumazenil for CBR or [³H]PK 11195 for PBR) at a concentration close to its Kd value, and the test compound at various concentrations.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., diazepam for CBR or PK 11195 for PBR).

  • The reaction mixtures are incubated at a specific temperature (e.g., 4°C or 25°C) for a defined period to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

C. MTT Assay for Anticancer Activity

1. Cell Culture and Seeding:

  • Cancer cells are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium.

  • The medium from the cell plates is replaced with medium containing the test compounds, and the cells are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 2-4 hours.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

V. Conclusion

The 2-phenylimidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The extensive structure-activity relationship studies have provided valuable insights into the key structural features required for potent and selective modulation of various biological targets. The information presented in this guide, including the summarized quantitative data, detailed experimental protocols, and visualization of key signaling pathways, is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of next-generation 2-phenylimidazo[1,2-a]pyridine-based therapeutics.

References

In-Depth Technical Guide: Molecular Docking Studies of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular docking studies involving 2-(4-fluorophenyl)imidazo[1,2-a]pyridine and its derivatives. It is designed to furnish researchers, scientists, and drug development professionals with detailed insights into the computational approaches used to evaluate the therapeutic potential of this class of compounds. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes relevant signaling pathways and experimental workflows.

Introduction to this compound

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The substitution of a 4-fluorophenyl group at the 2-position of the imidazo[1,2-a]pyridine core has been a strategic focus in the design of targeted therapies, owing to the favorable pharmacokinetic and pharmacodynamic properties conferred by the fluorine atom. Molecular docking, a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, has been instrumental in elucidating the binding mechanisms of these compounds with various protein targets.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from various molecular docking studies on this compound and its derivatives, highlighting their binding affinities and interactions with key biological targets.

Table 1: Molecular Docking Performance of Imidazo[1,2-a]pyridine Derivatives against Various Protein Targets

Compound/DerivativeTarget ProteinBinding Energy (kcal/mol)Key Interacting Amino Acid ResiduesReference
Imidazo[1,2-a]pyridine Derivative (Compound C)Oxidoreductase-9.207His 222, Tyr 216, Lys 270[3][4]
Phenothiazine-containing imidazo[1,2-a]pyridine derivativesMARK4-8.1 to -10.4Not specified[5]
3-(5-(4-fluorophenyl)thiophen-2-yl)imidazo[1,2-a]pyridine derivativeFLT3Not specifiedAsp698, Asn701[6]

Experimental Protocol: A Generalized Molecular Docking Workflow

This section outlines a detailed, step-by-step protocol for performing a molecular docking study of a small molecule, such as this compound, with a target protein. This protocol is a composite of standard practices in the field.[7][8]

3.1. Preparation of the Target Protein

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB).

  • Pre-processing:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges to each atom of the protein. Kollman charges are commonly used for proteins.

  • Define the Binding Site: Identify the active site or binding pocket of the protein. This can be determined from the location of a co-crystallized ligand in the experimental structure or through binding site prediction software.

  • Grid Generation: Generate a grid box that encompasses the defined binding site. This grid is used by the docking software to calculate the interaction energies between the ligand and the protein.

3.2. Preparation of the Ligand

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using molecular modeling software.[9]

  • Ligand Optimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation. This is typically done using force fields like MMFF94 or UFF.

  • Assign Charges and Torsion Angles: Assign partial charges (e.g., Gasteiger charges) to the ligand atoms and define the rotatable bonds (torsions).

3.3. Molecular Docking Simulation

  • Select Docking Software: Choose a suitable molecular docking program. Popular choices include AutoDock, AutoDock Vina, and Schrödinger's Glide.

  • Configure Docking Parameters:

    • Specify the prepared protein and ligand files.

    • Define the coordinates of the grid box.

    • Set the parameters for the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock). This includes the number of docking runs, population size, and the maximum number of energy evaluations.[7]

  • Run Docking Simulation: Execute the docking calculation. The software will explore different conformations and orientations of the ligand within the protein's binding site and calculate the binding energy for each pose.

3.4. Analysis of Results

  • Binding Affinity: The primary quantitative output is the binding energy (or docking score), which provides an estimate of the binding affinity. Lower binding energies typically indicate more favorable binding.

  • Pose Analysis: Visualize the predicted binding poses of the ligand within the protein's active site using molecular graphics software (e.g., PyMOL, Chimera).

  • Interaction Analysis: Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

  • Clustering and Ranking: The docking results are often clustered based on conformational similarity. The lowest energy pose in the most populated cluster is typically considered the most probable binding mode.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound derivatives and a typical experimental workflow for molecular docking.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens, assign charges) A->B E Define Binding Site & Generate Grid B->E C Obtain Ligand Structure D Prepare Ligand (Energy minimization, assign charges) C->D D->E F Run Docking Simulation E->F G Analyze Binding Affinity & Poses F->G H Identify Key Interactions G->H I Validate Results H->I

Caption: A generalized workflow for a molecular docking study.

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET binds RAS RAS cMET->RAS activates PI3K PI3K cMET->PI3K activates STAT STAT cMET->STAT activates MAPK MAPK RAS->MAPK AKT AKT PI3K->AKT Migration Migration STAT->Migration Proliferation Proliferation MAPK->Proliferation Survival Survival AKT->Survival PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth mTOR->CellGrowth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_outcomes Cellular Outcomes FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 binds RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK activates PI3K_AKT PI3K/AKT Pathway FLT3->PI3K_AKT activates STAT5 STAT5 FLT3->STAT5 activates Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Differentiation Differentiation STAT5->Differentiation BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase GrowthFactor->RTK binds RAS RAS RTK->RAS activates BRAF B-Raf RAS->BRAF activates MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors activates CellGrowth Cell Growth & Proliferation TranscriptionFactors->CellGrowth

References

Methodological & Application

One-Pot Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient one-pot synthesis of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The presented methodologies offer advantages such as operational simplicity, high yields, and the use of readily available starting materials. This application note includes a comparative analysis of different catalytic systems and reaction conditions, supported by quantitative data and a visual representation of the synthetic workflow. The protocols are designed to be easily implemented in a research or drug development setting.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. The 2-aryl substituted derivatives, in particular, are prevalent in numerous biologically active molecules. The one-pot synthesis of these compounds is highly desirable as it reduces reaction time, minimizes waste, and simplifies the purification process. This document outlines a robust and reproducible one-pot procedure for the synthesis of this compound from readily available precursors.

Synthetic Workflow

The one-pot synthesis of this compound typically involves the reaction of 2-aminopyridine with a 4-fluorophenyl-substituted carbonyl compound or a precursor that generates the α-haloketone in situ. The general workflow is depicted below.

G cluster_0 Reactant Mixing cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product 2-Aminopyridine 2-Aminopyridine Reaction_Vessel One-Pot Reaction (Solvent-free or in Solvent) 2-Aminopyridine->Reaction_Vessel 4-Fluoroacetophenone 4-Fluoroacetophenone 4-Fluoroacetophenone->Reaction_Vessel Brominating_Agent Brominating Agent ([Bmim]Br3 or NBS) Brominating_Agent->Reaction_Vessel Catalyst_Base Catalyst / Base (e.g., Na2CO3, I2) Catalyst_Base->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Recrystallization or Column Chromatography Workup->Purification Final_Product This compound Purification->Final_Product

Caption: One-pot synthesis workflow for this compound.

Comparative Analysis of Synthetic Protocols

Several one-pot methods have been developed for the synthesis of this compound. The following table summarizes the quantitative data from different approaches, allowing for easy comparison of their efficiency.

EntryStarting MaterialsCatalyst/ReagentSolventTemp. (°C)Time (min)Yield (%)Reference
14-Fluoroacetophenone, 2-Aminopyridine[Bmim]Br₃, Na₂CO₃Solvent-freeRoom Temp.4089[1][2][3]
22-Amino-5-chloropyridine, 4-Fluorobenzaldehyde, IsocyanideSc(OTf)₃Dichloroethane80720-
34-Fluoroacetophenone, 2-AminopyridineI₂WaterReflux-Good[4]
42-bromo-1-(4-fluorophenyl)ethan-1-one, 2-aminopyridineCopper SilicateEthanolReflux4592[5]
52-bromo-1-(4-fluorophenyl)ethan-1-one, 2-aminopyridineNoneSolvent-free60-8020-8090-95[6][7]
64-Fluoroacetophenone, 2-AminopyridineNBS, PEG-400/WaterPEG-400/WaterMicrowave10-1585-89[8]

Note: Some entries in the table represent generalized conditions for similar substrates, as specific data for the 4-fluoro derivative was not available in all cited literature. The yield for entry 2 was not specified for this particular derivative.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis using [Bmim]Br₃ and Na₂CO₃

This protocol is based on the efficient and environmentally friendly reaction described by Zhang et al.[1][2][3]

Materials:

  • 4-Fluoroacetophenone

  • 2-Aminopyridine

  • 1-Butyl-3-methylimidazolium tribromide ([Bmim]Br₃)

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine 4-fluoroacetophenone (1 mmol), 2-aminopyridine (1 mmol), 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) (1 mmol), and sodium carbonate (Na₂CO₃) (2 mmol).

  • Stir the mixture vigorously at room temperature for approximately 40 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 20 mL of water to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.

Expected Yield: 89%[3]

Protocol 2: Microwave-Assisted Synthesis in an Aqueous Medium

This protocol is adapted from a green chemistry approach utilizing microwave irradiation.[8]

Materials:

  • 4-Fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • 2-Aminopyridine

  • Polyethylene glycol (PEG-400)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a microwave-safe reaction vessel, prepare a mixture of PEG-400 and water (1:2 v/v).

  • To this solvent system, add 4-fluoroacetophenone (1 mmol) and N-Bromosuccinimide (NBS) (1 mmol).

  • Irradiate the mixture in a microwave synthesizer for 2-3 minutes to generate the α-bromoacetophenone in situ.

  • To the same vessel, add 2-aminopyridine (1 mmol).

  • Seal the vessel and irradiate under microwave conditions (e.g., 100-120 °C) for 10-15 minutes.

  • After cooling, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.

Expected Yield: 85-89%[8]

Characterization Data

The synthesized this compound can be characterized by standard spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.12 (d, J = 6.8 Hz, 1H), 7.95-7.91 (m, 2H), 7.82 (s, 1H), 7.63 (d, J = 9.1 Hz, 1H), 7.18-7.11 (m, 3H), 6.78 (t, J = 6.8 Hz, 1H).[1][3]

Conclusion

The one-pot synthesis of this compound can be achieved through various efficient methods. The solvent-free approach using an ionic liquid as the brominating agent offers high yields at room temperature, presenting a green and economical option. For rapid synthesis, microwave-assisted protocols in aqueous media are highly effective. The choice of protocol may depend on the available equipment and specific requirements of the research, such as scalability and environmental considerations. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Protocol for the Synthesis of Imidazo[1,2-a]pyridines via the Groebke–Blackburn–Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs, exhibiting a wide range of therapeutic properties including anti-cancer, anti-inflammatory, antiviral, and anxiolytic activities.[1][2][3] The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-aminoimidazo[1,2-a]pyridines and their analogs.[1][4][5] This multicomponent approach offers significant advantages over traditional linear syntheses, such as high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds.[1][6]

This document provides a detailed protocol for the synthesis of imidazo[1,2-a]pyridines using the GBB reaction, including reaction setup, purification, and characterization. Various reaction conditions, including conventional heating, microwave irradiation, and ultrasound assistance, are presented to showcase the versatility of this transformation.

Reaction Principle

The Groebke–Blackburn–Bienaymé reaction involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst to form the imidazo[1,2-a]pyridine core. The generally accepted mechanism proceeds through the initial formation of an imine from the aminopyridine and aldehyde. Subsequent nucleophilic attack of the isocyanide on the imine forms a nitrilium ion intermediate, which then undergoes an intramolecular cyclization to afford the final product after tautomerization.[6]

Experimental Protocols

Herein, we describe three distinct protocols for the GBB synthesis of imidazo[1,2-a]pyridines, each employing a different energy source.

Protocol 1: Conventional Synthesis under Thermal Conditions

This protocol describes a general procedure for the synthesis of imidazo[1,2-a]pyridines using conventional heating.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., Sc(OTf)₃, p-TsOH, AcOH) (5-20 mol%)[7][8]

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and hotplate

  • Condenser

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine derivative (1.0 mmol), aldehyde (1.0 mmol), and the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid).[6]

  • Add the solvent (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 60 °C or reflux) with continuous stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[9]

Materials:

  • 2-Aminopyridine derivative (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • Catalyst (e.g., Gd(OTf)₃, Acetic Acid) (5-20 mol%)[2][9]

  • Solvent (e.g., Methanol, PEG 400) (1.5 mL)[2][9]

  • Microwave vial with a Teflon septum

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 2-aminopyridine derivative (0.5 mmol), aldehyde (0.5 mmol), isocyanide (0.5 mmol), and catalyst (e.g., 5.0 mol% of Gd(OTf)₃).[2]

  • Add the solvent (1.5 mL) and seal the vial with a Teflon septum.[2]

  • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 75-150 °C) for a specified time (e.g., 10-30 minutes).[2][9]

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography as described in Protocol 1.

Protocol 3: Ultrasound-Assisted Synthesis

Ultrasound can provide a green and efficient alternative for promoting the GBB reaction.[4]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Catalyst (e.g., Phenylboronic acid) (optional, as some reactions proceed without a catalyst in water)

  • Solvent (e.g., Water) (5 mL)

  • Reaction vessel suitable for ultrasonication

  • Ultrasonic bath

Procedure:

  • In a suitable reaction vessel, suspend the 2-aminopyridine derivative (1.0 mmol) and aldehyde (1.0 mmol) in water (5 mL).[4]

  • Add the isocyanide (1.0 mmol) to the suspension.

  • Place the vessel in an ultrasonic bath and sonicate at a specific frequency and power at a controlled temperature (e.g., 60 °C).[4]

  • Monitor the reaction by TLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the GBB synthesis of imidazo[1,2-a]pyridines under different conditions.

Table 1: Screening of Reaction Conditions for a Model GBB Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)Methanol60892
2Yb(OTf)₃ (10)Methanol60885
3p-TsOH (10)Methanol601278
4AcOH (20)EthanolReflux1271
5NoneWater (Ultrasound)60286
6Gd(OTf)₃ (5)Methanol (MW)1500.594

Data compiled from multiple sources for illustrative purposes.[2][4][6]

Table 2: Substrate Scope for the Synthesis of Imidazo[1,2-a]pyridines

Product2-AminopyridineAldehydeIsocyanideMethodYield (%)
5a 2-AminopyridineFurfuralCyclohexyl isocyanideUltrasound/Water86
5b 2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanideUltrasound/Water86
5d 2-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanideUltrasound/Water80
1 2-AminopyridineBenzaldehydetert-Butyl isocyanideMW/MeOH94
12 2-AminopyridineButyraldehydetert-Butyl isocyanideMW/MeOHGood

Data extracted from references[4] and[2]. "Good" indicates a high but unspecified yield.

Visualizations

Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Imine Imine 2-Aminopyridine->Imine Condensation Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrilium Ion Nitrilium Ion Isocyanide->Nitrilium Ion Imine->Nitrilium Ion Nucleophilic Attack Cyclized Intermediate Cyclized Intermediate Nitrilium Ion->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Tautomerization

Caption: Mechanism of the Groebke–Blackburn–Bienaymé Reaction.

Experimental Workflow

GBB_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aminopyridine, Aldehyde, and Catalyst Solvent Add Solvent Reactants->Solvent Isocyanide Add Isocyanide Solvent->Isocyanide Heating Apply Energy Source (Heat, MW, or Ultrasound) Isocyanide->Heating Monitoring Monitor by TLC Heating->Monitoring Solvent_Removal Remove Solvent Monitoring->Solvent_Removal Reaction Complete Purification Column Chromatography Solvent_Removal->Purification Product Isolated Imidazo[1,2-a]pyridine Purification->Product

Caption: General experimental workflow for the GBB synthesis.

References

Application Notes and Protocols for Metal-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] They form the core scaffold of several clinically used drugs, including the anxiolytic alpidem, the hypnotic zolpidem, and the anti-ulcer agent zolimidine.[3] The development of synthetic methods that avoid the use of metal catalysts is a key focus in green chemistry, aiming to reduce environmental impact and simplify product purification.[1][3] This document provides detailed application notes and experimental protocols for various metal-free approaches to the synthesis of imidazo[1,2-a]pyridine derivatives.

Catalyst-Free Condensation of 2-Aminopyridines with α-Halocarbonyl Compounds

This method represents a classical and straightforward approach to the synthesis of imidazo[1,2-a]pyridines. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine with an α-halocarbonyl compound, followed by an intramolecular cyclization and dehydration.[1][3] Recent advancements have focused on developing catalyst-free and environmentally friendly conditions.[1][3]

Quantitative Data Summary

Entry2-Aminopyridineα-Halocarbonyl CompoundConditionsYield (%)Reference
12-Aminopyridine2-BromoacetophenoneK2CO3, DMF, rt95Kwong et al. (cited in[1])
22-AminopyridineEthyl bromopyruvateReflux, Ethanol-Feng et al. (cited in[1])
3Substituted 2-aminopyridinesBromomalonaldehydeMW, Ethanol-Water-(cited in[1])
42-Aminonicotinic acidChloroacetaldehydeMW, Water, 30 min92-95[4]
52-Aminopyridinesα-HaloketonesSolvent-free, HeatGood to Excellent[5]

Experimental Protocol: Catalyst-Free Synthesis in DMF

This protocol is based on the work of Kwong et al. as cited in[1].

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Substituted α-bromoacetophenone (1.0 mmol)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 mmol), substituted α-bromoacetophenone (1.0 mmol), and potassium carbonate (2.0 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Workflow Diagram

reagents 2-Aminopyridine α-Bromoacetophenone K2CO3 reaction Stir at Room Temp. reagents->reaction solvent DMF solvent->reaction workup Quench with Water Extract with Organic Solvent reaction->workup purification Column Chromatography workup->purification product Imidazo[1,2-a]pyridine purification->product

Caption: Catalyst-free condensation workflow.

Microwave-Assisted Metal-Free Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields, often under solvent-free or green solvent conditions.[4][6][7]

Quantitative Data Summary

EntryReactantsConditionsTimeYield (%)Reference
1Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone, DialkylaminesMW, Pyrrolidine, Molecular Sieves10 minup to 94[6]
22-Aminonicotinic acid, ChloroacetaldehydeMW, Water30 min92-95[4]
32-Aminopyridines, α-BromoketonesMW, H2O-IPA-Excellent[7]
42-Aminopyridines, BromomalonaldehydeMW, Ethanol-Water--(cited in[1])

Experimental Protocol: Microwave-Assisted Synthesis in Water

This protocol is based on the work described in[4].

Materials:

  • Substituted 2-aminonicotinic acid (1 mmol)

  • Chloroacetaldehyde (1 mmol)

  • Water (as solvent)

Procedure:

  • In a microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).

  • Add water as the solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for 30 minutes at a suitable temperature and power.

  • After cooling, collect the precipitated product by filtration.

  • Wash the product with water and dry to obtain the pure imidazo[1,2-a]pyridine derivative.

Workflow Diagram

reactants 2-Aminonicotinic Acid Chloroacetaldehyde mw_irradiation Microwave Irradiation (30 min) reactants->mw_irradiation solvent Water solvent->mw_irradiation isolation Filtration and Washing mw_irradiation->isolation product Imidazo[1,2-a]pyridine isolation->product

Caption: Microwave-assisted synthesis workflow.

Electrochemical C3-Sulfonylation

Electrochemical synthesis offers a green and atom-economical alternative for the functionalization of imidazo[1,2-a]pyridines, avoiding the need for external oxidants.[8][9]

Quantitative Data Summary

EntryImidazo[1,2-a]pyridineSulfonylating AgentConditionsYield (%)Reference
1Various Imidazo[1,2-a]pyridinesSodium benzenesulfinatesElectrochemical, Metal-freeup to 94[8]
2Various Imidazo[1,2-a]pyridinesSodium sulfinatesElectrolyte- and catalyst-free electrooxidationGood to Excellent[9]

Experimental Protocol: Electrochemical C3-Sulfonylation

This protocol is based on the general principles described in[8].

Materials:

  • Imidazo[1,2-a]pyridine derivative (1.0 mmol)

  • Sodium benzenesulfinate (2.0 mmol)

  • Acetonitrile (solvent)

  • Supporting electrolyte (e.g., Bu4NBF4)

  • Graphite electrodes

Procedure:

  • Set up an undivided electrochemical cell with two graphite electrodes.

  • Dissolve the imidazo[1,2-a]pyridine derivative (1.0 mmol), sodium benzenesulfinate (2.0 mmol), and the supporting electrolyte in acetonitrile.

  • Apply a constant current to the cell and stir the solution at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the 3-(arylsulfonyl)imidazo[1,2-a]pyridine.

Signaling Pathway/Logical Relationship Diagram

start Imidazo[1,2-a]pyridine Sodium Sulfinate electrolysis Electrochemical Oxidation (Anode) start->electrolysis radical_cation Imidazo[1,2-a]pyridine Radical Cation electrolysis->radical_cation sulfonyl_radical Sulfonyl Radical electrolysis->sulfonyl_radical coupling Radical Coupling radical_cation->coupling sulfonyl_radical->coupling product 3-Sulfonylated Imidazo[1,2-a]pyridine coupling->product

Caption: Proposed electrochemical sulfonylation mechanism.

Organocatalytic Synthesis

Organocatalysis provides a metal-free platform for the synthesis of imidazo[1,2-a]pyridines, often employing small organic molecules like iodine or flavins to promote the desired transformations.[10][11]

Quantitative Data Summary

EntryReactantsCatalyst SystemConditionsYield (%)Reference
12-Aminopyridines, KetonesFlavin, IodineAerobic-[10][11]
22-Aminopyridines, Ketones, ThiolsFlavin, IodineOne-pot, AerobicGood[11]
3Pyridines, Oxime estersMolecular Iodine--Singh et al. (cited in[1])
42-Aminopyridines, AldehydesElemental SulfurOxidative annulation-[12]

Experimental Protocol: Flavin-Iodine-Coupled Organocatalysis

This protocol is based on the work of Okai et al.[10][11].

Materials:

  • 2-Aminopyridine (1.0 mmol)

  • Ketone (1.2 mmol)

  • Flavin catalyst (e.g., 5 mol %)

  • Iodine (I2) (10 mol %)

  • Solvent (e.g., Dioxane)

Procedure:

  • To a reaction tube, add the 2-aminopyridine (1.0 mmol), ketone (1.2 mmol), flavin catalyst (5 mol %), and iodine (10 mol %).

  • Add the solvent (e.g., dioxane).

  • Stir the reaction mixture under an air atmosphere at an elevated temperature (e.g., 100 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the imidazo[1,2-a]pyridine.

Signaling Pathway/Logical Relationship Diagram

reactants 2-Aminopyridine Ketone oxidation Aerobic Oxidation reactants->oxidation catalysts Flavin Iodine catalysts->oxidation cn_formation C-N Bond Formation oxidation->cn_formation product Imidazo[1,2-a]pyridine cn_formation->product

Caption: Flavin-Iodine catalyzed synthesis pathway.

Base-Promoted Cycloisomerization of N-Propargylpyridiniums

A rapid and efficient metal-free route to imidazo[1,2-a]pyridines can be achieved through the base-promoted cycloisomerization of N-propargylpyridinium salts in an aqueous medium.[13][14]

Quantitative Data Summary

EntrySubstrateConditionsTimeYield (%)Reference
1N-PropargylpyridiniumsNaOH, Water, rtFew minutesQuantitative[13][14]

Experimental Protocol: NaOH-Promoted Cycloisomerization

This protocol is based on the work of Chapman et al.[13][14].

Materials:

  • N-Propargylpyridinium bromide (1.0 mmol)

  • Sodium hydroxide (NaOH) solution

  • Water

Procedure:

  • Dissolve the N-propargylpyridinium bromide (1.0 mmol) in water.

  • Add the sodium hydroxide solution dropwise to the stirred solution at room temperature.

  • Continue stirring for a few minutes until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers and remove the solvent under reduced pressure to obtain the imidazo[1,2-a]pyridine.

Workflow Diagram

substrate N-Propargylpyridinium reaction Cycloisomerization (Room Temp.) substrate->reaction reagent NaOH (aq) reagent->reaction extraction Solvent Extraction reaction->extraction product Imidazo[1,2-a]pyridine extraction->product

Caption: Base-promoted cycloisomerization workflow.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine as a Potential Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral properties.[1][2][3] Derivatives of this core have shown inhibitory effects against a range of viruses, including Respiratory Syncytial Virus (RSV), Human Immunodeficiency Virus (HIV), Herpesviruses, and Influenza Virus.[4][5][6] This document provides an overview of the potential antiviral applications of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and detailed protocols for its evaluation.

Potential Antiviral Activity and Mechanism of Action

Derivatives of imidazo[1,2-a]pyridine have been identified as potent inhibitors of viral entry, particularly as fusion inhibitors of enveloped viruses like RSV.[4] The proposed mechanism of action for some imidazopyridine derivatives involves the inhibition of the viral fusion protein, preventing the merger of the viral envelope with the host cell membrane, a critical step in the viral life cycle.[4] For other viruses, such as influenza, imidazopyridine derivatives have been investigated as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), targeting the interaction between the PA and PB1 subunits. Some imidazo[1,2-a]pyrazine derivatives, a related class of compounds, have been shown to target the influenza virus nucleoprotein (NP), inducing its clustering and preventing its nuclear accumulation.[6]

Data Presentation: Antiviral Activity of Imidazopyridine Derivatives

The following tables summarize the in vitro antiviral activity of various imidazo[1,2-a]pyridine derivatives against different viruses. This data is intended to provide a comparative reference for the potential efficacy of this compound.

Table 1: Anti-Respiratory Syncytial Virus (RSV) Activity of Imidazo[1,2-a]pyridine Analogs [4]

Compound IDR1R2R3EC50 (nM)CC50 (nM)Selectivity Index (SI)
8b HHH96>10000>104
8ji ClHH3>10000>3333
8jl ClMeH3>10000>3333
8jm ClHMe3>10000>3333
BMS-433771 ---23>10000>435

*EC50: 50% effective concentration protecting 50% of infected cells. *CC50: 50% cytotoxic concentration in uninfected HEp-2 cells. *SI: Selectivity Index (CC50/EC50).

Table 2: Anti-HIV Activity of Imidazo[1,2-a]pyridine-Schiff Base Derivatives [5]

Compound IDEC50 (µg/mL) vs HIV-1 (IIIB)EC50 (µg/mL) vs HIV-2 (ROD)CC50 (µg/mL) in MT-4 cellsSI (HIV-1)SI (HIV-2)
4a 82.0247.72> 250> 3.0> 5.2
Didanosine 1.91.1> 250> 131> 227
Nevirapine 0.020.02> 25> 1250> 1250

*EC50: 50% effective concentration. *CC50: 50% cytotoxic concentration. *SI: Selectivity Index (CC50/EC50).

Experimental Protocols

Detailed methodologies for key in vitro antiviral assays are provided below. These protocols can be adapted to evaluate the antiviral efficacy of this compound.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., HEp-2 for RSV, Vero for Herpesviruses).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Virus stock of known titer.

  • This compound.

  • Positive control antiviral drug.

  • 96-well cell culture plates.

  • Neutral Red or Crystal Violet stain.

  • Plate reader.

Protocol:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in cell culture medium.

  • Infection and Treatment:

    • When the cell monolayer is confluent, remove the growth medium.

    • Add the diluted compounds to the respective wells.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that causes 80-100% CPE in the virus control wells after the desired incubation period (typically 3-5 days).

    • Include cell control (no virus, no compound), virus control (virus, no compound), and compound toxicity control (no virus, with compound) wells.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator until CPE is maximal in the virus control wells.

  • Staining:

    • Remove the medium and stain the cells with Neutral Red or Crystal Violet solution.

    • After incubation, wash the wells to remove excess stain.

    • Solubilize the stain taken up by viable cells.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls.

    • Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by non-linear regression analysis.

    • Calculate the Selectivity Index (SI = CC50/EC50).

MTT Assay for Antiviral Activity and Cytotoxicity

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondria and can be used to determine both antiviral efficacy and cytotoxicity.

Materials:

  • Similar materials as the CPE assay.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

Protocol:

  • Follow steps 1-4 of the CPE Reduction Assay protocol.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate cell viability and antiviral activity as percentages relative to controls.

    • Determine EC50 and CC50 values.[5]

Plaque Reduction Assay

This assay is considered the gold standard for quantifying the infectivity of lytic viruses and the efficacy of antiviral compounds that inhibit plaque formation.

Materials:

  • Host cell line in 6-well or 12-well plates.

  • Virus stock.

  • This compound.

  • Overlay medium (e.g., medium containing low-melting-point agarose or carboxymethylcellulose).

  • Crystal Violet or other suitable stain.

Protocol:

  • Cell Seeding: Seed plates with host cells to form a confluent monolayer.

  • Infection: Adsorb a known number of plaque-forming units (PFU) of the virus onto the cell monolayer for 1-2 hours.

  • Treatment: Remove the virus inoculum and overlay the cells with the overlay medium containing serial dilutions of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 3-10 days).

  • Staining: Fix and stain the cell monolayer with Crystal Violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the IC50 (50% inhibitory concentration) value.

Viral Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.

Materials:

  • Host cell line in tubes or multi-well plates.

  • Virus stock.

  • This compound.

Protocol:

  • Infection and Treatment: Infect host cells with the virus in the presence of serial dilutions of the compound.

  • Incubation: Incubate the cultures for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: Harvest the supernatant (and/or cells, depending on the virus) and subject it to freeze-thaw cycles to release progeny virus.

  • Titration: Determine the titer of the harvested virus from each compound concentration by performing a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • Data Analysis:

    • Calculate the reduction in viral titer (in log10) for each compound concentration compared to the virus control.

    • Determine the concentration that reduces the viral yield by 90% (IC90) or 99% (IC99).

Visualizations

Signaling Pathway: Proposed Mechanism of Action (Viral Fusion Inhibition)

G cluster_virus Enveloped Virus cluster_host Host Cell V Viral Particle VP Viral Fusion Protein R Host Cell Receptor V->R Binding HC Host Cell Membrane B 2. Conformational Change in Fusion Protein R->B A 1. Attachment C 3. Membrane Fusion D 4. Viral Genome Release C->D Successful Infection I This compound I->B Inhibition

Caption: Proposed mechanism of this compound as a viral fusion inhibitor.

Experimental Workflow: Antiviral Screening Cascade

G cluster_primary Primary Screening cluster_secondary Secondary Assays & Dose-Response cluster_confirmation Confirmatory & Mechanistic Studies cluster_output Outcome A High-Throughput Screening (e.g., CPE/MTT Assay) B Identify 'Hits' (Compounds with Antiviral Activity) A->B C Determine EC50 and CC50 (Dose-Response Curve) B->C D Calculate Selectivity Index (SI) C->D E Plaque Reduction Assay (Confirm Potency) D->E F Viral Yield Reduction Assay (Confirm Inhibition of Replication) D->F G Mechanism of Action Studies (e.g., Time-of-Addition Assay) F->G H Lead Candidate Identification G->H

Caption: A typical workflow for in vitro screening and characterization of antiviral compounds.

References

Application of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its Derivatives in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of heterocyclic compounds in oncological research. Their diverse biological activities, including potent anticancer effects, have garnered significant attention within the medicinal chemistry and drug development fields. These compounds have been shown to modulate key signaling pathways dysregulated in cancer, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. This document provides detailed application notes on the anticancer properties of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and related derivatives, along with comprehensive protocols for their evaluation in cancer research.

Application Notes

The anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with various cellular mechanisms crucial for tumor growth and survival. Mechanistic studies have revealed that these compounds can target several key signaling pathways that are often hyperactivated in cancer.

One of the primary mechanisms of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting key kinases in this pathway, such as PI3K and Akt, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and survival.[1]

Furthermore, some imidazo[1,2-a]pyridine derivatives have been shown to modulate the STAT3/NF-κB signaling pathway.[1] Chronic activation of STAT3 and NF-κB is linked to inflammation and cancer progression, promoting cell proliferation, survival, and angiogenesis. Inhibition of these transcription factors by imidazo[1,2-a]pyridine compounds can suppress the expression of their target genes, thereby exerting anti-inflammatory and antitumor effects.

The induction of apoptosis, or programmed cell death, is another critical mechanism by which these compounds exhibit their anticancer activity. Treatment with imidazo[1,2-a]pyridine derivatives has been shown to increase the expression of pro-apoptotic proteins while decreasing the levels of anti-apoptotic proteins, ultimately leading to the activation of the apoptotic cascade in cancer cells. This is often accompanied by cell cycle arrest at different phases, preventing the cancer cells from completing their division cycle.

Quantitative Data

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 (an imidazo[1,2-a]pyridine derivative) A375 (Melanoma)9.7[2]
WM115 (Melanoma)Not specified[2]
HeLa (Cervical Cancer)44.6[2]
IP-5 (an imidazo[1,2-a]pyridine derivative) HCC1937 (Breast Cancer)45[3]
IP-6 (an imidazo[1,2-a]pyridine derivative) HCC1937 (Breast Cancer)47.7[3]
IP-7 (an imidazo[1,2-a]pyridine derivative) HCC1937 (Breast Cancer)79.6[3]
Compound 12b (an imidazo[1,2-a]pyridine derivative) Hep-2 (Laryngeal Cancer)11[4]
HepG2 (Liver Cancer)13[4]
MCF-7 (Breast Cancer)11[4]
A375 (Melanoma)11[4]
HB9 (an imidazo[1,2-a]pyridine hybrid) A549 (Lung Cancer)50.56
HB10 (an imidazo[1,2-a]pyridine hybrid) HepG2 (Liver Cancer)51.52

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound derivative (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Viability Measurement seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Serial Dilutions of Compound incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Solubilize Formazan incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance

MTT Assay Workflow

Western Blot Analysis for PI3K/Akt Pathway

This protocol is for analyzing the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Cancer cells treated with the compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cancer cells with the desired concentrations of the this compound derivative for the specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Western Blot Workflow

Flow Cytometry for Cell Cycle Analysis

This protocol is for determining the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the compound for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis_Workflow cell_treatment Cell Treatment harvest_wash Harvest & Wash Cells cell_treatment->harvest_wash fixation Fixation in 70% Ethanol harvest_wash->fixation staining PI Staining fixation->staining flow_cytometry Flow Cytometry Analysis staining->flow_cytometry data_analysis Data Analysis flow_cytometry->data_analysis

Cell Cycle Analysis Workflow

In Vivo Tumor Xenograft Model

This is a representative protocol for evaluating the in vivo antitumor efficacy of a this compound derivative. This protocol may require optimization based on the specific compound, tumor model, and animal strain.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for xenograft implantation

  • Matrigel (optional)

  • This compound derivative

  • Vehicle for compound formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into control and treatment groups.

  • Prepare the formulation of the this compound derivative. A previously reported effective dose for a related compound was 50 mg/kg.[2]

  • Administer the compound or vehicle to the mice via the desired route (e.g., intraperitoneal, oral gavage) according to a predetermined schedule (e.g., daily, every other day).

  • Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

  • Analyze the data to determine the tumor growth inhibition.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine This compound Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Apoptosis_Induction Imidazopyridine This compound Derivative Bax Bax (Pro-apoptotic) Imidazopyridine->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Imidazopyridine->Bcl2 downregulates Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Induction of Apoptosis

References

Application Notes and Protocols for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine as a PI3K/mTOR Dual Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. Dual inhibition of both PI3K and mTOR is a promising strategy to overcome feedback loops and resistance mechanisms associated with single-target inhibitors. The imidazo[1,2-a]pyridine scaffold has emerged as a promising chemical starting point for the development of potent PI3K/mTOR dual inhibitors. This document provides detailed application notes and experimental protocols for the evaluation of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its derivatives as PI3K/mTOR dual inhibitors.

While specific inhibitory data for this compound is not extensively available in the public domain, this document leverages data from closely related imidazo[1,2-a]pyridine derivatives to provide representative protocols and expected outcomes. One study on a series of imidazo[1,2-a]pyridine compounds demonstrated inhibition of the AKT/mTOR pathway and anti-proliferative effects in cancer cell lines.[1] Another study detailed the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives as potent PI3K/mTOR dual inhibitors, with some compounds showing significant inhibition of tumor growth in xenograft models.[2][3]

Data Presentation: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives

The following tables summarize the in vitro inhibitory activities of representative imidazo[1,2-a]pyridine derivatives against PI3K/mTOR kinases and various cancer cell lines. This data provides a reference for the expected potency of compounds based on this scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Reference Compound
Derivative 15a1.810.2Not specified
Thiazole Derivative 122.8 (for p110α)Not ReportedNot specified
Representative Compound from SeriesNot specifiedNot specifiedPI-103

Note: The specific structures of these derivatives can be found in the cited literature.

Table 2: Anti-proliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound Series/IDCell LineCancer TypeIC50 (µM)
Imidazo[1,2-a]pyridines 5–7A375Melanoma9.7 - 44.6
WM115Melanoma9.7 - 44.6
HeLaCervical Cancer9.7 - 44.6
Thiazole Derivative 12A375Melanoma0.14
HeLaCervical Cancer0.21
Derivative 15aHCT116Colon CancerNot specified
HT-29Colon CancerNot specified

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and the experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P TSC1_2 TSC1/TSC2 Akt->TSC1_2 P Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P Rheb Rheb-GTP TSC1_2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor This compound Inhibitor->PI3K Inhibitor->mTORC2 Inhibitor->mTORC1 PTEN PTEN PTEN->PIP3

Caption: PI3K/mTOR signaling pathway with inhibitory action.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cell_based Cell-Based Assays Kinase_Assay Incubate PI3K/mTOR with Inhibitor and ATP Detection Measure Kinase Activity (e.g., ADP-Glo) Kinase_Assay->Detection IC50_Calc Calculate IC50 Values Detection->IC50_Calc Cell_Culture Culture Cancer Cell Lines Treatment Treat Cells with Inhibitor Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Western_Blot Western Blot for Pathway Proteins Treatment->Western_Blot MTT_IC50 Determine IC50 MTT_Assay->MTT_IC50 WB_Analysis Analyze Protein Phosphorylation Western_Blot->WB_Analysis

Caption: Experimental workflow for inhibitor evaluation.

Experimental Protocols

In Vitro PI3K/mTOR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3K and mTOR kinases.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. The amount of ADP is correlated with kinase activity, and its reduction in the presence of the inhibitor is used to calculate the IC50 value. Commercial kits such as ADP-Glo™ (Promega) can be used.

Materials:

  • Recombinant human PI3Kα and mTOR kinases

  • Substrate (e.g., PIP2 for PI3K, purified inactive S6K for mTOR)

  • ATP

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Protocol:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and kinase buffer.

  • Add the serially diluted inhibitor or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines and determine the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Incubate the plate overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Western Blot Analysis

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/mTOR signaling pathway, such as Akt and S6K.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (total and phosphorylated forms).

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Protocol:

  • Plate cells and treat them with various concentrations of this compound for a specific duration.

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. For phospho-specific antibodies, blocking and antibody dilution are often performed in 5% BSA in TBST.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

References

Application Notes and Protocols for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in Neurological Disorder Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities.[1] Specifically, compounds featuring a 2-(4-fluorophenyl) substituent are of growing interest in the field of neuroscience. This structural motif has been explored for its therapeutic potential in various neurological and psychiatric disorders. The fluorine substitution on the phenyl ring is often introduced to enhance metabolic stability and improve pharmacokinetic profiles without negatively impacting binding affinity to target receptors.[2]

These application notes provide an overview of the key research areas, quantitative data, and detailed experimental protocols related to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and its close derivatives in the context of neurological disorders.

Application Note 1: Positive Allosteric Modulation of GABA-A Receptors for Antipsychotic Potential

Derivatives of 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine have been investigated as positive allosteric modulators (PAMs) of the α1β2γ2 subtype of the GABA-A receptor.[3] This modulation is a novel strategy for addressing neurological dysfunctions, including psychosis.[2][3] By enhancing the effect of the inhibitory neurotransmitter GABA, these compounds can produce antipsychotic-like effects. The 2-(4-fluorophenyl) group is a key structural feature for maintaining affinity to the receptor's allosteric site.[2]

Quantitative Data: GABA-A Receptor Binding Affinity
Compound ClassSpecific Derivative ExampleTargetBinding Affinity (pKi)Reference
2-(4-fluorophenyl)-1H-benzo[d]imidazoles (Bioisostere of imidazo[1,2-a]pyridine)2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivativesGABA-A Receptor5.1 - 5.53[2]

Note: Data for a bioisosteric scaffold is presented, highlighting the contribution of the 2-(4-fluorophenyl) moiety to receptor affinity.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

This in vivo behavioral assay is a standard model for screening compounds with potential antipsychotic activity.

Objective: To assess the ability of a test compound, such as a this compound derivative, to reverse the hyperlocomotor activity induced by amphetamine.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Test compound (e.g., this compound derivative)

  • D-amphetamine sulfate

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Locomotor activity chambers equipped with infrared beams

  • Standard laboratory animal housing and care facilities

Procedure:

  • Acclimatization: House rats in the testing room for at least 1 hour before the experiment begins.

  • Habituation: Place individual rats into the locomotor activity chambers and allow them to habituate for 30-60 minutes.

  • Administration of Test Compound: Inject the rats with the test compound or vehicle at appropriate doses and route of administration (e.g., intraperitoneal, subcutaneous).

  • Pre-treatment Period: Return the animals to their home cages or leave them in the activity chambers for a pre-treatment period (typically 30-60 minutes).

  • Amphetamine Challenge: Inject the rats with D-amphetamine sulfate (e.g., 0.5-1.5 mg/kg, s.c.).[4][5][6]

  • Data Recording: Immediately place the rats back into the locomotor activity chambers and record their locomotor activity for 60-90 minutes.[7] Activity is typically measured as distance traveled, ambulatory counts, or stereotypy counts in defined time bins (e.g., 5 minutes).[7]

  • Data Analysis: Analyze the locomotor activity data, comparing the effects of the test compound to the vehicle control group in reducing amphetamine-induced hyperactivity. Statistical analysis is typically performed using ANOVA followed by post-hoc tests.

Application Note 2: Imaging Agents for Beta-Amyloid Plaques in Alzheimer's Disease

Radiolabeled (e.g., with ¹⁸F) derivatives of 2-phenylimidazo[1,2-a]pyridine are being developed as PET imaging agents for the in vivo detection of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[8][9][10][11] The 2-(4-fluorophenyl) moiety can be part of the core structure that provides affinity for Aβ aggregates, or the fluorine atom itself can be the ¹⁸F radiolabel for PET imaging.

Quantitative Data: Binding Affinity to Beta-Amyloid Aggregates
CompoundTargetBinding Affinity (Ki, nM)Reference
6-Iodo-2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine ([¹²⁵I]IMPY)Synthetic Aβ40 aggregates15 ± 5[11]
Bromo derivative of IMPYSynthetic Aβ40 aggregates10.3 ± 1.2[12]
2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (isosteric analogue)Synthetic Aβ₁₋₄₀ aggregates11.0[13]

Note: Data for closely related imidazo[1,2-a]pyridine derivatives are presented to illustrate the scaffold's potential for Aβ plaque binding.

Experimental Protocol: In Vitro Competitive Binding Assay for Aβ Aggregates

Objective: To determine the binding affinity (Ki) of a test compound for synthetic Aβ aggregates by measuring its ability to compete with a known radioligand.

Materials:

  • Synthetic Aβ₁₋₄₀ or Aβ₁₋₄₂ peptide

  • Radioligand (e.g., [¹²⁵I]IMPY, [³H]PIB)

  • Test compound (e.g., this compound derivative)

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filter harvesting apparatus

  • Scintillation counter

Procedure:

  • Preparation of Aβ Aggregates: Incubate the synthetic Aβ peptide in an appropriate buffer to form fibrillar aggregates.

  • Assay Setup: In test tubes, add the assay buffer, a fixed concentration of Aβ aggregates, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 2-3 hours) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the radioligand bound to the Aβ aggregates.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Application Note 3: Ligands for Peripheral Benzodiazepine Receptors (PBRs) and Neurosteroidogenesis

2-Phenyl-imidazo[1,2-a]pyridine derivatives have been identified as potent and selective ligands for the Peripheral Benzodiazepine Receptor (PBR), now also known as the 18-kDa translocator protein (TSPO).[14][15] Activation of PBRs in the brain can stimulate the synthesis of neurosteroids, such as allopregnanolone, which have neuroprotective and anxiolytic effects. This makes PBRs an attractive target for therapeutic intervention in a range of neurological and psychiatric conditions.

Experimental Protocol: PBR/TSPO Radioligand Binding Assay

Objective: To determine the binding affinity of a test compound for PBRs/TSPO in brain tissue.

Materials:

  • Rat or mouse brain tissue (e.g., cerebral cortex)

  • Radioligand (e.g., [³H]PK 11195)

  • Test compound (e.g., this compound derivative)

  • Homogenization buffer (e.g., Tris-HCl)

  • Centrifuge

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay: In test tubes, incubate a known amount of membrane protein with a fixed concentration of the radioligand ([³H]PK 11195) and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for a specified time and temperature (e.g., 60 minutes at 4°C).

  • Termination of Binding: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ and subsequently the Ki value for the test compound.

Visualizations

Signaling Pathways and Experimental Workflows

GABA_A_Modulation Compound 2-(4-Fluorophenyl) imidazo[1,2-a]pyridine GABA_A GABA-A Receptor (α1β2γ2 subtype) Compound->GABA_A Binds to allosteric site Cl_channel Chloride (Cl⁻) Channel Opening GABA_A->Cl_channel Enhances GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Leads to Inhibition Increased Neuronal Inhibition Hyperpolarization->Inhibition Antipsychotic Antipsychotic-like Effects Inhibition->Antipsychotic

Caption: GABA-A receptor positive allosteric modulation pathway.

Amyloid_Plaque_Binding_Workflow cluster_in_vitro In Vitro Binding Assay cluster_in_vivo In Vivo PET Imaging Abeta_prep Prepare Synthetic Aβ Aggregates Incubation Incubate: Aβ Aggregates + Radioligand + Test Compound Abeta_prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Calculate Ki Counting->Analysis Radiolabeling Radiolabel Compound (e.g., with ¹⁸F) Injection Inject into Animal Model (e.g., AD mouse) Radiolabeling->Injection PET_Scan Perform PET Scan Injection->PET_Scan Image_Analysis Analyze Brain Uptake and Plaque Binding PET_Scan->Image_Analysis

Caption: Workflow for evaluating amyloid plaque imaging agents.

PBR_Steroidogenesis_Pathway Compound 2-Phenyl-imidazo[1,2-a]pyridine Derivative PBR PBR / TSPO (Mitochondrial Membrane) Compound->PBR Agonist Binding Cholesterol Cholesterol PBR->Cholesterol Stimulates transport into inner mitochondrial membrane Pregnenolone Pregnenolone Cholesterol->Pregnenolone Conversion by CYP11A1 Neurosteroids Neurosteroids (e.g., Allopregnanolone) Pregnenolone->Neurosteroids Further Synthesis Neuroprotection Neuroprotective & Anxiolytic Effects Neurosteroids->Neuroprotection

Caption: PBR-mediated neurosteroidogenesis signaling pathway.

References

Application Notes and Protocols for Efficacy Testing of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this class have shown promise as anticancer agents, often by inhibiting key signaling kinases, and as modulators of central nervous system targets such as the GABA-A receptor.[5][6][7][8] This document provides detailed protocols for the preclinical efficacy testing of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a specific analogue within this versatile class.

Given the diverse potential mechanisms of action for imidazo[1,2-a]pyridines, we present two distinct assay cascades. The first is focused on characterizing the compound as a potential inhibitor of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer imidazopyridines.[7][8] The second outlines methods to evaluate its efficacy as a positive allosteric modulator (PAM) of the GABA-A receptor, a mechanism associated with sedative and anxiolytic effects.[5][6]

These protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel therapeutic agents.

Section 1: Efficacy Testing as a Kinase Inhibitor (PI3K/AKT/mTOR Pathway)

This section details the protocols to assess the inhibitory activity of this compound on the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.

Signaling Pathway Overview

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, survival, and growth.[9] Constitutive activation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[9] An inhibitor of this pathway would be expected to block downstream signaling events, leading to decreased cell viability and proliferation in cancer cells.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Test_Compound This compound Test_Compound->PI3K

Caption: PI3K/AKT/mTOR Signaling Inhibition.

Experimental Workflow

The following workflow outlines a tiered approach to characterizing the efficacy of the test compound as a kinase inhibitor.

Kinase_Inhibitor_Workflow A Protocol 1.3: Biochemical Kinase Assay (PI3Kα) B Protocol 1.4: Cellular Phospho-Protein Analysis (Western Blot) A->B C Protocol 1.5: Cell Viability Assay (MTT) B->C D Data Analysis: IC50 & GI50 Determination C->D

Caption: Kinase Inhibitor Efficacy Testing Workflow.

Protocol: Biochemical PI3Kα Kinase Assay

Principle: This assay directly measures the ability of the test compound to inhibit the enzymatic activity of a purified PI3K isoform (e.g., PI3Kα) in a cell-free system. The assay quantifies the production of ADP, which is proportional to kinase activity, using a luminescence-based detection method.

Materials:

  • Recombinant human PI3Kα enzyme

  • PI Kinase Substrate (e.g., PIP2)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (Test Compound)

  • DMSO (vehicle control)

  • Known PI3K inhibitor (positive control, e.g., Alpelisib)

  • Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, starting from 10 mM. A typical dilution factor is 1:3. Also prepare vehicle (DMSO only) and positive control dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or control to the appropriate wells of the assay plate.

    • Add 5 µL of a solution containing the PI3Kα enzyme and PIP2 substrate in assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[9]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal via a luciferase reaction.[9] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Protocol: Cellular Phospho-Protein Analysis (Western Blot)

Principle: This assay determines if the test compound inhibits the PI3K pathway within a cellular context by measuring the phosphorylation status of downstream targets, such as AKT. A reduction in phosphorylated AKT (p-AKT) relative to total AKT indicates pathway inhibition.

Materials:

  • Cancer cell line with an active PI3K pathway (e.g., A375 melanoma or HeLa cervical cancer cells).[7]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test Compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with serial dilutions of the test compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Visualize protein bands using a chemiluminescent substrate and an imaging system.[9]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control.[9]

Data Analysis: Quantify the band intensity for p-AKT and total AKT using densitometry software. Normalize the p-AKT signal to the total AKT signal for each treatment condition. Compare the normalized values of treated samples to the vehicle control to determine the dose-dependent inhibition of AKT phosphorylation.

Protocol: Cell Viability Assay (MTT)

Principle: This assay assesses the effect of the test compound on the metabolic activity and proliferation of cancer cells. The MTT reagent is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • A375 or HeLa cancer cells[7]

  • Complete cell culture medium

  • Test Compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate overnight to allow for attachment.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ incubator.[9]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the log concentration of the test compound to determine the GI50 value.

ParameterDescription
GI50 The concentration of a drug that causes 50% inhibition of cell growth.
Summary of Quantitative Data
AssayCell Line / SystemParameterTest Compound ResultPositive Control (Alpelisib)
Biochemical PI3Kα AssayCell-FreeIC50 [Insert Value]~5 nM
Cellular p-AKT AnalysisA375IC50 [Insert Value]~50 nM
Cell Viability (MTT)A375GI50 [Insert Value]~150 nM
Cell Viability (MTT)HeLaGI50 [Insert Value]~200 nM

Section 2: Efficacy Testing as a GABA-A Receptor Positive Allosteric Modulator (PAM)

This section provides protocols to evaluate this compound as a potential positive allosteric modulator of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the central nervous system.[5][10]

Signaling Pathway Overview

The GABA-A receptor is a ligand-gated ion channel that, upon binding its endogenous ligand GABA, opens to allow chloride ions to enter the neuron.[5] This influx of chloride hyperpolarizes the cell, making it less likely to fire an action potential, thus exerting an inhibitory effect. PAMs bind to an allosteric site on the receptor, distinct from the GABA binding site, and enhance the effect of GABA, typically by increasing the channel's opening frequency or duration.[5]

GABAA_PAM_Mechanism GABA GABA GABA_Site Orthosteric Site GABA->GABA_Site GABA_Receptor GABA-A Receptor (Chloride Channel) GABA_Site->GABA_Receptor PAM_Compound This compound (PAM) Allo_Site Allosteric Site PAM_Compound->Allo_Site Allo_Site->GABA_Receptor Enhances Effect Cl_Influx Increased Cl⁻ Influx GABA_Receptor->Cl_Influx Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Caption: GABA-A Positive Allosteric Modulation.

Experimental Workflow

The workflow for testing a potential GABA-A PAM involves functional assays to measure the potentiation of the GABA response.

GABAA_PAM_Workflow A Protocol 2.3: Fluorescence-Based Membrane Potential Assay B Protocol 2.4: Automated Patch Clamp Electrophysiology A->B Confirmatory Assay C Data Analysis: EC50 & Percent Potentiation B->C

Caption: GABA-A PAM Efficacy Testing Workflow.

Protocol: Fluorescence-Based Membrane Potential Assay

Principle: This high-throughput assay uses a fluorescent dye that is sensitive to changes in cell membrane potential. Cells expressing GABA-A receptors are stimulated with a low concentration of GABA (e.g., EC20), which causes a small degree of hyperpolarization. In the presence of a PAM, this GABA-induced hyperpolarization is enhanced, leading to a larger change in fluorescence.

Materials:

  • HEK293 or CHO cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2).

  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Membrane Potential Assay Kit).

  • GABA

  • Test Compound

  • Known GABA-A PAM (positive control, e.g., Diazepam)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well plates

Procedure:

  • Cell Plating: Plate the GABA-A expressing cells in black, clear-bottom microplates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the fluorescent dye solution to the cells. Incubate for 1 hour at 37°C as per the manufacturer's instructions.

  • Compound Pre-incubation: Prepare serial dilutions of the test compound and controls in assay buffer. Add these to the cell plate and pre-incubate for 10-20 minutes.

  • Assay Measurement: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).

  • GABA Addition and Reading:

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a fixed, sub-maximal concentration of GABA (e.g., EC20) to all wells simultaneously using the instrument's fluidics.

    • Immediately begin recording the change in fluorescence over time (typically 2-3 minutes).

  • Data Acquisition: The instrument will record the fluorescence intensity before and after GABA addition.

Data Analysis: Calculate the peak fluorescence change in response to GABA for each well. To determine the potentiation, use the following formula: Percent Potentiation = [(Response(Compound+GABA) - Response(GABA)) / Response(GABA)] x 100 Plot the percent potentiation against the log concentration of the test compound to determine the EC50 for potentiation.

ParameterDescription
EC50 The concentration of a drug that gives half-maximal response.
EC20 The concentration of an agonist that produces 20% of its maximal effect.
Protocol: Automated Patch Clamp Electrophysiology

Principle: This is a gold-standard functional assay that directly measures the ion channel activity of the GABA-A receptor.[11] Automated patch clamp systems provide higher throughput than traditional manual patch clamp. The assay measures the potentiation of a GABA-evoked chloride current by the test compound.

Materials:

  • Cells expressing GABA-A receptors (as in 2.3).

  • Automated patch clamp system (e.g., PatchXpress, QPatch).

  • Extracellular and intracellular recording solutions.

  • GABA

  • Test Compound

  • Positive control (e.g., Diazepam)

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.

  • System Setup: Load cells, recording solutions, and compounds onto the automated patch clamp system.

  • Automated Protocol: Program the instrument to perform the following sequence for each cell:

    • Achieve a high-resistance seal and whole-cell configuration.

    • Apply a brief pulse of a fixed, low concentration of GABA (e.g., EC20) to establish a baseline current response.

    • Wash out the GABA.

    • Pre-incubate the cell with the test compound (at a single concentration or one of a series of dilutions) for 1-2 minutes.

    • Co-apply the same EC20 concentration of GABA along with the test compound and record the potentiated current.[11]

    • Perform a final washout step.

  • Data Acquisition: The system records the amplitude of the chloride current elicited during each GABA application.

Data Analysis: Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound. Calculate the percent potentiation as described in section 2.3. By testing a range of compound concentrations, a dose-response curve can be generated to determine the EC50 of potentiation and the maximum potentiation effect (Emax).

Summary of Quantitative Data
AssayReceptor SubtypeParameterTest Compound ResultPositive Control (Diazepam)
Membrane Potential Assayα1β2γ2EC50 (Potentiation) [Insert Value]~20 nM
Automated Patch Clampα1β2γ2EC50 (Potentiation) [Insert Value]~30 nM
Automated Patch Clampα1β2γ2Emax (% Potentiation) [Insert Value]~250%

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The provided protocols and data facilitate the unambiguous identification and structural elucidation of this molecule.

Introduction

This compound is a key scaffold in the development of therapeutic agents. Its derivatives have shown a wide range of biological activities. Accurate and thorough characterization of this core structure is paramount for quality control, lead optimization, and understanding structure-activity relationships (SAR). NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure in solution.

Molecular Structure

The structure of this compound with the atom numbering scheme used for NMR assignments is shown below:

Caption: Molecular structure of this compound with atom numbering.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) and coupling constants (J) for this compound. The data is compiled from typical values observed for this class of compounds and may vary slightly based on the solvent and experimental conditions.

Table 1: ¹H NMR Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.85s-
H-5~8.10d~6.8
H-6~6.80t~6.8
H-7~7.20t~7.8
H-8~7.65d~9.0
H-2', H-6'~7.95dd8.8, 5.4
H-3', H-5'~7.15t8.7

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹⁹F)Coupling Constant (J, Hz)
C-2~145.5s-
C-3~108.0s-
C-5~124.5s-
C-6~112.5s-
C-7~125.0s-
C-8~117.5s-
C-8a~141.0s-
C-1'~130.0d~3.0
C-2', C-6'~127.5d~8.0
C-3', C-5'~115.8d~21.5
C-4'~163.0d~248.0

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

Instrumentation: A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 16 ppm (centered around 6 ppm)

  • Acquisition Time: ~2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

  • Dummy Scans: 2

  • Receiver Gain: Optimized for the sample concentration.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 240 ppm (centered around 120 ppm)

  • Acquisition Time: ~1 second

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Dummy Scans: 4

  • Receiver Gain: Optimized for the sample concentration.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to the entire spectral width.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Peak Picking and Integration: Identify all peaks and integrate the signals in the ¹H spectrum.

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transformation h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Referencing to TMS/Solvent phase->reference analysis Peak Picking & Integration reference->analysis assign Assign Signals analysis->assign structure Confirm Structure assign->structure

Caption: NMR characterization workflow.

Signaling Pathway (Illustrative)

While not a biological signaling pathway, the logical flow of information from the NMR experiment to structural confirmation can be visualized as follows.

logical_flow raw_data Raw FID Data processed_spectrum Processed NMR Spectrum raw_data->processed_spectrum Processing spectral_parameters Chemical Shifts & Coupling Constants processed_spectrum->spectral_parameters Analysis structural_assignment Signal Assignment spectral_parameters->structural_assignment Interpretation final_structure Confirmed Structure structural_assignment->final_structure Validation

Caption: From raw data to structure.

Application Notes and Protocols for Mass Spectrometry Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine derivatives using mass spectrometry. These compounds are of significant interest in drug discovery due to their diverse biological activities, including potential anticancer and anticoccidial properties. The methodologies outlined below are intended to serve as a comprehensive guide for researchers in analytical development, pharmacokinetics, and metabolic studies.

Application Notes

The this compound scaffold is a key pharmacophore in a variety of investigational drug candidates. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred analytical technique for the determination of these compounds in complex biological matrices due to its high sensitivity, selectivity, and speed.

Key applications include:

  • Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of novel this compound derivatives is crucial for lead optimization. LC-MS/MS enables the quantification of the parent drug and its metabolites in plasma, urine, and tissue homogenates over a time course.

  • Metabolite Identification: Understanding the biotransformation of these derivatives is essential for assessing their safety and efficacy. High-resolution mass spectrometry (HRMS) can be employed to identify and structurally elucidate potential metabolites, such as hydroxylated or glucuronidated species.

  • Bioanalytical Method Validation: Establishing robust and reliable analytical methods is a regulatory requirement for preclinical and clinical studies. These protocols provide a framework for validating an LC-MS/MS method in accordance with regulatory guidelines.

  • In Vitro Drug Metabolism Studies: Assessing the metabolic stability of new chemical entities in liver microsomes or hepatocytes helps in predicting their in vivo clearance.

Predicted Fragmentation Pattern

The fragmentation of this compound derivatives in the positive ion mode of electrospray ionization (ESI) is expected to be characteristic. Based on the fragmentation of related imidazo[1,2-a]pyridine structures, the primary fragmentation pathways are likely to involve the cleavage of the imidazo[1,2-a]pyridine core and the loss of substituents.

A proposed fragmentation scheme for the parent compound, this compound, is presented below. The protonated molecule [M+H]⁺ would be the precursor ion. Characteristic product ions would result from the fragmentation of the heterocyclic ring system.

G cluster_fragmentation Predicted ESI-MS/MS Fragmentation Parent This compound [M+H]⁺ Frag1 Loss of C7H5N (Imidazopyridine core fragment) Parent->Frag1 CID Frag2 Loss of C6H4F (Fluorophenyl group) Parent->Frag2 CID Frag3 Further fragmentation Frag1->Frag3 Frag2->Frag3 G cluster_workflow Bioanalytical Workflow Sample Plasma Sample (50 µL) Precipitation Add Acetonitrile with IS (150 µL) Sample->Precipitation Vortex Vortex (1 min) Precipitation->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection G cluster_pathway Inhibition of PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K inhibits

Application Notes and Protocols for X-ray Crystallography of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, X-ray crystallography, and potential applications of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. Detailed experimental protocols are included to facilitate the reproduction of these findings.

Application Notes

The compound this compound is a heterocyclic molecule belonging to the imidazo[1,2-a]pyridine class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. The incorporation of a fluorophenyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development.

Potential Applications in Drug Discovery:

The imidazo[1,2-a]pyridine core is a recognized pharmacophore with a broad range of biological activities. Derivatives have been investigated for various therapeutic areas:

  • Anticancer Agents: The imidazo[1,2-a]pyridine scaffold is a key component in the development of inhibitors for protein kinases such as PI3K, which are often dysregulated in cancer.

  • Antipsychotic Activity: Certain fluorinated imidazo[1,2-a]pyridine derivatives have shown potential as novel antipsychotic agents by acting as positive allosteric modulators of GABA-A receptors.[1]

  • General CNS Disorders: The structural features of imidazo[1,2-a]pyridines make them suitable candidates for targeting central nervous system (CNS) disorders.

The structural data obtained from X-ray crystallography of this compound is crucial for structure-activity relationship (SAR) studies. Understanding the three-dimensional arrangement of the molecule can aid in the rational design of more potent and selective analogs for specific biological targets.

Crystallographic Data Summary

The single-crystal X-ray diffraction data for this compound provides detailed insights into its molecular structure and packing in the solid state.

Parameter Value
Chemical Formula C₁₃H₉FN₂
Molecular Weight 212.22 g/mol
Crystal System Monoclinic
Space Group P 1 2₁/c 1
Unit Cell Dimensions
a11.6177 Å
b14.1889 Å
c6.2178 Å
α90°
β91.299°
γ90°
Volume 1024.5 ų
Z 4
Calculated Density 1.376 g/cm³
Residual Factor (R) 0.0835
COD Number 7156889

Data obtained from the Crystallography Open Database (COD) and originally reported by Samanta, S. K., & Bera, M. K. (2019).[2]

Experimental Protocols

I. Synthesis of this compound

This protocol is adapted from the iodine-mediated oxidative cross-coupling reaction described by Samanta and Bera (2019).

Materials:

  • 2-Aminopyridine

  • 4-Fluorophenylacetylene

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-aminopyridine (1.0 mmol) and 4-fluorophenylacetylene (1.2 mmol) in DMSO (2.0 mL), add iodine (30 mol%).

  • Reflux the reaction mixture at 90 °C for 10-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixture) to afford the pure this compound.

II. Single-Crystal Growth

High-quality single crystals are essential for X-ray diffraction analysis.

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., chloroform/methanol).

  • Allow the solvent to evaporate slowly and undisturbed at room temperature.

  • Colorless, prism-shaped crystals suitable for X-ray diffraction should form over a period of several days.

III. Single-Crystal X-ray Diffraction Analysis

This is a general protocol for the data collection and structure refinement of a small organic molecule.

1. Crystal Mounting and Data Collection:

  • Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Cool the crystal to a low temperature (e.g., 100 K or 150 K) using a nitrogen or helium cryostream to minimize thermal vibrations and improve data quality.

  • Perform an initial unit cell determination and screen the crystal for diffraction quality.

  • Collect a full sphere of diffraction data using an appropriate data collection strategy (e.g., ω-scans).

2. Data Reduction and Structure Solution:

  • Integrate the collected diffraction images and reduce the data to a set of structure factors using software such as SAINT.

  • Apply necessary corrections, including absorption correction (e.g., multi-scan).

  • Determine the space group from the systematic absences in the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods with software like SHELXT. This will provide an initial model of the molecular structure.

3. Structure Refinement:

  • Refine the initial structural model against the experimental data using a full-matrix least-squares method with software such as SHELXL.

  • Locate and refine the positions of all non-hydrogen atoms anisotropically.

  • Place hydrogen atoms in calculated positions and refine them using a riding model.

  • Continue the refinement until convergence is reached, as indicated by minimal shifts in the refined parameters and stable R-factors.

  • The final refined structure should be validated using tools like checkCIF.

Visualizations

experimental_workflow cluster_synthesis I. Synthesis cluster_crystallization II. Crystal Growth cluster_xrd III. X-ray Crystallography start Reactants: 2-Aminopyridine 4-Fluorophenylacetylene reaction Iodine-mediated Oxidative Cross-Coupling (DMSO, 90°C, 10-12h) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product dissolution Dissolution in suitable solvent product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals evaporation->crystals mounting Crystal Mounting & Data Collection crystals->mounting reduction Data Reduction & Structure Solution mounting->reduction refinement Structure Refinement reduction->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Experimental workflow from synthesis to crystal structure determination.

logical_relationship compound This compound xray X-ray Crystallography compound->xray structure 3D Molecular Structure xray->structure sar Structure-Activity Relationship (SAR) Studies structure->sar drug_design Rational Drug Design sar->drug_design applications Potential Therapeutic Applications (e.g., Anticancer, Antipsychotic) drug_design->applications

Caption: Relationship between crystallography and drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and classical method is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone.[1][2] This method is widely used due to the commercial availability of the starting materials.

Q2: Are there alternative, more environmentally friendly synthetic routes?

A2: Yes, several "green" chemistry approaches have been developed. These include one-pot syntheses from 4-fluoroacetophenone and 2-aminopyridine using catalysts like iodine in aqueous media or under solvent-free conditions.[3][4] Microwave-assisted synthesis is another rapid and efficient green alternative that can significantly reduce reaction times.[5][6][7]

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic route, catalyst, solvent, and reaction conditions. They can range from moderate to excellent, with some optimized procedures reporting yields of over 90%. For a comparative summary of yields under different conditions, please refer to the Data Presentation section.

Q4: What are the main safety concerns when handling the reagents for this synthesis?

A4: A primary concern is the lachrymatory (tear-inducing) nature of α-haloketones like 2-bromo-1-(4-fluorophenyl)ethanone.[3] It is crucial to handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Troubleshooting Guide

Problem 1: Low or no product yield.

  • Possible Cause 1.1: Inactive starting materials.

    • Solution: Ensure the 2-aminopyridine is pure and dry. The 2-bromo-1-(4-fluorophenyl)ethanone can degrade over time; it's advisable to use a fresh batch or purify the existing stock.

  • Possible Cause 1.2: Inefficient reaction conditions.

    • Solution: The choice of solvent and temperature is critical. While some reactions proceed at room temperature, others require heating.[8][9] Refluxing in a suitable solvent like ethanol or DMF is common. For one-pot syntheses, the catalyst selection (e.g., CuBr, I2) and its concentration are key to achieving high yields.[4][9] Refer to the Data Presentation table for a comparison of different reaction systems.

  • Possible Cause 1.3: Incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. In some cases, the addition of a non-nucleophilic base like sodium bicarbonate can facilitate the reaction.

Problem 2: Formation of multiple side products, leading to difficult purification.

  • Possible Cause 2.1: Self-condensation of 2-bromo-1-(4-fluorophenyl)ethanone.

    • Solution: This can occur under basic conditions. Ensure the slow addition of the base or use a milder base. Running the reaction under neutral or slightly acidic conditions can also mitigate this side reaction.

  • Possible Cause 2.2: Formation of regioisomers.

    • Solution: While the reaction of 2-aminopyridine with an α-haloketone is generally regioselective for the N1-alkylation followed by cyclization, the use of substituted 2-aminopyridines can sometimes lead to isomeric products. Careful control of reaction conditions and purification by column chromatography is essential.

  • Possible Cause 2.3: Polymerization.

    • Solution: Polymerization of starting materials or intermediates can occur at high temperatures. If you observe the formation of insoluble, tar-like materials, try running the reaction at a lower temperature for a longer duration.

Problem 3: Difficulty in product purification and isolation.

  • Possible Cause 3.1: Product is an oil or does not crystallize easily.

    • Solution: After the reaction work-up, if the product does not precipitate, purification by column chromatography on silica gel is the most effective method. A solvent system of hexane and ethyl acetate is commonly used for elution.

  • Possible Cause 3.2: Product is contaminated with starting materials.

    • Solution: Ensure the complete consumption of the limiting reagent by TLC. If starting materials persist, an additional purification step like recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) after column chromatography might be necessary.[10]

  • Possible Cause 3.3: Product is water-soluble.

    • Solution: During the aqueous work-up, if the product has some water solubility, ensure to extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

Data Presentation

The following table summarizes the reported yields for the synthesis of 2-aryl-imidazo[1,2-a]pyridines under various experimental conditions.

2-Aryl GroupStarting MaterialsCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Fluorophenyl4-Fluoroacetophenone, 2-Aminopyridine[Bmim]Br3, Na2CO3Solvent-free1101085[3]
PhenylAcetophenone, 2-Aminopyridine[Bmim]Br3, Na2CO3Solvent-free1101082[3]
Phenyl2-Aminopyridine, Phenacyl bromideDBUAqueous EthanolRT-65-94[8]
Phenyl2-Aminopyridine, Phenacyl bromideCopper SilicateEthanolReflux-High[1]
Phenyl2-Aminopyridine, Phenacyl bromideNoneSolvent-free600.3391[2]
PhenylAcetophenone, 2-AminopyridineI2, SDSWater100-Good to Excellent[4]
Phenyl2-Aminopyridine, NitroolefinsCuBrDMF80-up to 90[9]

Experimental Protocols

Protocol: Synthesis of this compound via Condensation

This protocol is a general procedure based on the classical condensation reaction.

Materials:

  • 2-Aminopyridine

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq.) and 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq.) in ethanol.

  • Add sodium bicarbonate (2.0 eq.) to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Mandatory Visualization

reaction_pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Product 2_aminopyridine 2-Aminopyridine intermediate_1 N-Alkylated Pyridinium Salt 2_aminopyridine->intermediate_1 Nucleophilic Attack alpha_haloketone 2-Bromo-1-(4-fluorophenyl)ethanone alpha_haloketone->intermediate_1 intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 Intramolecular Cyclization product This compound intermediate_2->product Dehydration

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow start Start reaction_setup Reaction Setup: - 2-Aminopyridine - 2-Bromo-1-(4-fluorophenyl)ethanone - Solvent (e.g., Ethanol) - Base (e.g., NaHCO3) start->reaction_setup reflux Heat to Reflux reaction_setup->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extraction with Organic Solvent workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Pure Product purification->product end End product->end troubleshooting_guide start Low/No Yield? check_reagents Check Purity of Starting Materials start->check_reagents Yes side_products Multiple Side Products? start->side_products No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Catalyst) check_reagents->optimize_conditions extend_time Extend Reaction Time optimize_conditions->extend_time adjust_base Use Milder Base or Adjust Addition Rate side_products->adjust_base Yes purification_issue Purification Difficulty? side_products->purification_issue No lower_temp Lower Reaction Temperature adjust_base->lower_temp column_chrom Use Column Chromatography purification_issue->column_chrom Yes recrystallize Recrystallize Product column_chrom->recrystallize

References

Technical Support Center: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aryl-imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important class of heterocyclic compounds.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and solutions to common problems encountered in the synthesis of 2-aryl-imidazo[1,2-a]pyridines. The guide is divided by the synthetic methodology.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]

Question 1: My GBB reaction is giving a low yield. What are the critical parameters to optimize?

Answer: Low yields in the GBB reaction can often be attributed to several factors. Here's a systematic approach to optimization:

  • Catalyst: The reaction is typically acid-catalyzed. While it can proceed without a catalyst, the addition of a Lewis or Brønsted acid significantly improves the rate and yield. Ammonium chloride (NH₄Cl) is a commonly used, mild, and effective catalyst.[2][3] Other catalysts like p-toluenesulfonic acid (pTSA) can also be effective.[4]

  • Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are often used, sometimes in combination with aprotic solvents like dichloromethane (DCM).[5] Water has also been successfully employed as a green solvent, particularly with the use of ultrasound.[2]

  • Temperature: While many GBB reactions proceed at room temperature, gentle heating (e.g., to 60 °C) can significantly improve the yield and reduce reaction time.[2][3]

  • Reactant Quality: Ensure the purity of your starting materials, especially the aldehyde and isocyanide, as impurities can lead to side reactions.

Question 2: I am observing significant amounts of unreacted 2-aminopyridine in my reaction mixture. How can I drive the reaction to completion?

Answer: The presence of unreacted 2-aminopyridine suggests that the initial imine formation with the aldehyde is slow or incomplete.

  • Dehydrating Agent: The formation of the imine intermediate is a condensation reaction that releases water. Adding a dehydrating agent, such as trimethyl orthoformate, can shift the equilibrium towards the imine, thereby improving the overall reaction efficiency.[6]

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Stoichiometry: While a 1:1:1 stoichiometry is typical, a slight excess of the aldehyde and isocyanide can sometimes help to consume the 2-aminopyridine completely.

Question 3: What are the common side products in the GBB reaction, and how can I minimize them?

Answer: While the GBB reaction is generally clean, side products can arise.

  • Uncyclized Intermediates: Incomplete cyclization can lead to the presence of stable intermediates. Ensuring adequate reaction time and optimal temperature can promote the final cyclization step.

  • Isocyanide Polymerization: Isocyanides can polymerize under acidic conditions. Using a mild acid catalyst and controlled temperature can minimize this side reaction.

  • Side reactions of the Aldehyde: Aldehydes can undergo self-condensation or oxidation. Using fresh, high-purity aldehydes is recommended.

Ortoleva-King Type Reactions

The Ortoleva-King reaction and its variations involve the reaction of a 2-aminopyridine with a ketone, often in the presence of iodine or a copper catalyst, to yield 2-aryl-imidazo[1,2-a]pyridines.[7][8][9]

Question 1: My Ortoleva-King type reaction is producing a significant amount of a byproduct that is not my desired product. What could it be?

Answer: A common issue in the acid-catalyzed reaction between 2-aminopyridines and acetophenones is the formation of a ketimine byproduct alongside the desired 2,3-disubstituted imidazo[1,2-a]pyridine.[10] The formation of these two products arises from two concurrent reaction pathways.

  • Minimizing the Ketimine Byproduct: The choice of acid catalyst can influence the product ratio. Sulfuric acid has been reported to catalyze both the Ortoleva-King pathway and the ketimine formation. Experimenting with different acid catalysts, such as p-toluenesulfonic acid, may favor the desired cyclization.[10]

Question 2: The yield of my iodine-promoted synthesis of 2-aryl-imidazo[1,2-a]pyridine is low. How can I improve it?

Answer: Several factors can affect the yield of iodine-promoted reactions.

  • Catalyst Loading: The amount of iodine can be critical. While it is a catalyst, an optimal loading needs to be determined experimentally.[11]

  • Co-oxidant: While tempting to use a co-oxidant to speed up the aromatization step, this can lead to oxidative side reactions of the 2-aminopyridine, ultimately lowering the yield of the desired product.[12]

  • Temperature: The reaction temperature should be optimized. While higher temperatures can increase the reaction rate, they can also lead to the formation of the imine as the major product, especially with certain catalysts like Cu(I) salts.[12]

  • Micellar Catalysis: Performing the reaction in an aqueous medium with a surfactant like sodium dodecyl sulfate (SDS) can enhance the substrate scope and yield.[11]

Question 3: I am using a Cu(I) catalyst, and my main product is the intermediate imine, not the cyclized product. What is going wrong?

Answer: The isolation of the imine intermediate as the major product when using a Cu(I) catalyst suggests that the subsequent cyclization and aromatization steps are sluggish under your reaction conditions.[12]

  • Reaction Conditions: This outcome is often observed at elevated temperatures. Consider optimizing the temperature; a lower temperature might favor the complete reaction sequence.

  • Catalyst System: While Cu(I) can be used, other catalysts like iodine have been shown to be more effective in promoting the complete transformation to the imidazo[1,2-a]pyridine.[12]

Classical Cyclocondensation with α-Haloketones

This is a traditional and widely used method involving the reaction of a 2-aminopyridine with an α-haloketone.[13][14]

Question 1: My reaction between 2-aminopyridine and an α-bromoacetophenone is messy, with multiple spots on TLC. What are the likely side products?

Answer: The reactive nature of α-haloketones can lead to several side products.

  • Unreacted Starting Materials: Incomplete reactions are common. Ensure you are using an appropriate solvent and temperature. The reaction can often be performed under solvent-free conditions or in solvents like ethanol.[13][15]

  • N-(Pyridin-2-yl)amides: Under certain conditions, particularly with iodine and an oxidant like TBHP in toluene, C-C bond cleavage of the α-haloketone can occur, leading to the formation of N-(pyridin-2-yl)amides instead of the desired cyclized product.[16]

  • 3-Bromoimidazo[1,2-a]pyridines: Depending on the reaction conditions, subsequent bromination of the product at the 3-position can occur.[16]

  • Double Alkylation: The exocyclic amino group of 2-aminopyridine could potentially react with a second molecule of the α-haloketone, although this is less common than the desired cyclization pathway.

Question 2: How can I improve the yield and purity of my product from the α-haloketone route?

Answer: Optimizing the reaction conditions is key to a successful synthesis.

  • Solvent and Catalyst-Free Conditions: A highly efficient and green method involves simply grinding the 2-aminopyridine and the ω-bromo-methylketone together at room temperature without any solvent or catalyst. This can lead to nearly quantitative yields in a very short reaction time.[15]

  • Base: The addition of a mild base, such as sodium bicarbonate, can help to neutralize the HBr formed during the reaction and can improve the yield.

  • Purification: While some protocols claim that the product can be isolated in high purity without chromatography, column chromatography is often necessary to remove unreacted starting materials and side products.[15] A common eluent system is a mixture of hexane and ethyl acetate.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneWater802415[11]
2I₂ (30)Water801235[11]
3I₂ (30) / SDS (10)Water80891[11]
4La(OTf)₃ (10)Water801283[12]
5CuI (10)Water10012Imine[12]
6PdCl₂Toluene80480[17]

Table 2: Effect of Solvent on the Grindstone Synthesis of 2-Phenylimidazo[1,2-a]pyridine

EntrySolvent (2 drops)Time (min)Yield (%)Reference
1Water780
2Ethanol1085
3Isopropanol1070
4PEG1060
5Glycerol1075
6None399

Experimental Protocols

Protocol 1: Groebke-Blackburn-Bienaymé Synthesis of 3-(Cyclohexylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridine[2]
  • To a solution of 2-aminopyridine (1 mmol) and furfural (1 mmol) in water, add ammonium chloride (10 mol%).

  • Add cyclohexyl isocyanide (1 mmol) to the mixture.

  • Subject the reaction mixture to ultrasonic irradiation at 60 °C.

  • Monitor the reaction by TLC until completion.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Iodine-Promoted Ortoleva-King Type Synthesis of 2-Aryl-imidazo[1,2-a]pyridines in Micellar Media[11]
  • In a round-bottom flask, dissolve sodium dodecyl sulfate (SDS) (10 mol%) in water.

  • To this solution, add the acetophenone derivative (1 mmol), 2-aminopyridine (1.2 mmol), and iodine (30 mol%).

  • Stir the reaction mixture at 80 °C.

  • Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate-petroleum ether eluent.

Protocol 3: Solvent-Free Grindstone Synthesis of 2-Phenylimidazo[1,2-a]pyridine[15]
  • In a mortar, combine 2-aminopyridine (5.0 mmol) and ω-bromoacetophenone (5.0 mmol).

  • Grind the mixture with a pestle at room temperature (25-30 °C) for 3-5 minutes.

  • The reaction progress can be monitored by observing the solidification of the reaction mixture.

  • After the grinding is complete, add water to the mortar and triturate the solid product.

  • Collect the solid by filtration, wash with water, and dry to afford the pure product. Recrystallization from aqueous ethanol can be performed if further purification is needed.

Visualizations

Main_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Pyridinium Salt Pyridinium Salt 2-Aminopyridine->Pyridinium Salt Nucleophilic Attack alpha-Halo Ketone alpha-Halo Ketone alpha-Halo Ketone->Pyridinium Salt Cyclized Intermediate Cyclized Intermediate Pyridinium Salt->Cyclized Intermediate Intramolecular Cyclization 2-Aryl-Imidazo[1,2-a]pyridine 2-Aryl-Imidazo[1,2-a]pyridine Cyclized Intermediate->2-Aryl-Imidazo[1,2-a]pyridine Dehydration/Aromatization

Caption: Main reaction pathway for the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Side_Reaction_Pathways cluster_main_pathway Desired Pathway cluster_side_pathways Side Reactions Reactants Reactants Desired Product Desired Product Reactants->Desired Product Successful Synthesis Imine Intermediate Imine Intermediate Reactants->Imine Intermediate Incomplete Reaction (e.g., with Cu(I)) Ketimine Byproduct Ketimine Byproduct Reactants->Ketimine Byproduct Concurrent Pathway (Ortoleva-King) N-(Pyridin-2-yl)amide N-(Pyridin-2-yl)amide Reactants->N-(Pyridin-2-yl)amide C-C Cleavage (α-haloketone route)

Caption: Common side reaction pathways in the synthesis of 2-aryl-imidazo[1,2-a]pyridines.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Multiple Products Multiple Products Start->Multiple Products Optimize Catalyst Optimize Catalyst Low Yield->Optimize Catalyst Optimize Solvent Optimize Solvent Low Yield->Optimize Solvent Optimize Temperature Optimize Temperature Low Yield->Optimize Temperature Check Reactant Purity Check Reactant Purity Low Yield->Check Reactant Purity Identify Byproducts Identify Byproducts Multiple Products->Identify Byproducts Successful Synthesis Successful Synthesis Optimize Catalyst->Successful Synthesis Optimize Solvent->Successful Synthesis Optimize Temperature->Successful Synthesis Check Reactant Purity->Successful Synthesis Adjust Reaction Conditions Adjust Reaction Conditions Identify Byproducts->Adjust Reaction Conditions Adjust Reaction Conditions->Successful Synthesis

References

Technical Support Center: Purification of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Streaking or Tailing of the Product Spot on Thin Layer Chromatography (TLC)

  • Question: My product spot for this compound is streaking on the TLC plate. How can I resolve this?

  • Answer: Streaking or tailing on TLC is a common issue with nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines due to their basic nature. The lone pair of electrons on the nitrogen atoms can interact strongly with the acidic silica gel on the TLC plate. Here are several ways to address this:

    • Addition of a Basic Modifier: Add a small amount of a basic modifier to your eluent system. Typically, 0.1-2.0% triethylamine (Et3N) is effective.[1][2] This will neutralize the acidic sites on the silica gel and prevent strong interactions with your basic compound, resulting in more defined spots.

    • Sample Concentration: Ensure your sample is not too concentrated. Overloading the TLC plate can lead to streaking.[3][4] Try spotting a more dilute solution of your crude product.

    • Alternative Stationary Phase: If the issue persists, consider using a different type of TLC plate, such as alumina, which is less acidic than silica gel.[2]

Issue 2: Poor Separation During Column Chromatography

  • Question: I am having difficulty separating my target compound from impurities during column chromatography. What can I do to improve the separation?

  • Answer: Achieving good separation requires optimizing several parameters of your column chromatography setup.

    • Solvent System Optimization: The choice of eluent is critical. Systematically screen different solvent systems using TLC. Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column. For imidazo[1,2-a]pyridine derivatives, solvent systems like hexane/ethyl acetate or heptane/ethyl acetate are often good starting points.

    • Incorporate a Basic Modifier: As with TLC, adding a small percentage of triethylamine (e.g., 0.5-1%) to your column eluent can significantly improve peak shape and separation for basic compounds by minimizing tailing.

    • Column Packing and Dimensions: Ensure your column is packed properly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide one.

    • Loading Technique: For samples with poor solubility in the eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel and then carefully adding it to the top of your column.[5]

Issue 3: Difficulty with Recrystallization

  • Question: I am unable to get my this compound to crystallize, or the resulting solid is oily. What should I do?

  • Answer: Successful recrystallization depends on finding a suitable solvent or solvent system in which your compound has high solubility at high temperatures and low solubility at low temperatures.

    • Solvent Screening: Test a variety of solvents of different polarities. For imidazo[1,2-a]pyridine derivatives, solvents like acetonitrile and ethanol have been used successfully for recrystallization.[6]

    • Inducing Crystallization: If your compound is reluctant to crystallize from a supersaturated solution, try the following techniques:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure product to the supersaturated solution to induce crystallization.

      • Cooling: Cool the solution slowly. Rapid cooling can sometimes lead to the formation of an oil rather than crystals. If an oil forms, try re-heating the solution and allowing it to cool more slowly.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities I should expect when synthesizing this compound?

    • A1: Common impurities often include unreacted starting materials such as 2-aminopyridine and the corresponding α-haloketone. Byproducts from side reactions, such as self-condensation of the ketone or polymerization, can also be present. The specific impurities will depend on the synthetic route employed.

  • Q2: Which purification technique is generally better for this compound: column chromatography or recrystallization?

    • A2: Both techniques are effective and the choice depends on the nature and quantity of the impurities. Column chromatography is excellent for separating mixtures with multiple components or impurities with similar polarities to the product. Recrystallization is a highly effective method for removing small amounts of impurities from a relatively crude product, often yielding very pure material. For a first-time purification of a crude reaction mixture, column chromatography is often performed first, followed by recrystallization of the product-containing fractions to achieve high purity.

  • Q3: How can I monitor the progress of my column chromatography?

    • A3: Collect fractions of the eluent as it comes off the column. Spot each fraction (or a selection of fractions) on a TLC plate, along with a spot of your crude starting material and a pure standard if available. Develop the TLC plate in your chosen eluent system and visualize the spots under UV light to determine which fractions contain your purified product.

Data Presentation

Table 1: Summary of Purification Conditions for Imidazo[1,2-a]Pyridine Derivatives

CompoundPurification MethodStationary PhaseEluent SystemReference
2-(diethoxymethyl)-3-(4-fluorophenyl)imidazo[1,2-a]pyridineColumn ChromatographySilica GelChloroform/Ethyl Acetate (3:1 v/v)[7]
Imidazo[1,2-a]pyridine-chromonesColumn ChromatographySilica GelHexanes/Ethyl Acetate (7/3 v/v)
2-(4-Fluorophenyl)-6-phenyl-pyridineColumn ChromatographySilica GelHeptane/Ethyl Acetate (9:1)
3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehydeRecrystallization-Acetonitrile[6]
3-methyl-1-phenylimidazo[1,5-a]pyridineColumn ChromatographySilica Gel20% Ethyl Acetate/Hexane

Experimental Protocols

Protocol 1: Column Chromatography

  • Preparation of the Column:

    • Select an appropriate size glass column with a stopcock.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent (e.g., Hexane/Ethyl Acetate with 0.5% triethylamine).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully pipette it onto the top of the silica gel.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin to collect fractions.

    • Maintain a constant flow rate.

    • Monitor the separation by TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., acetonitrile) to dissolve the solid completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven.

Visualizations

Purification_Workflow Crude_Product Crude this compound TLC_Analysis TLC Analysis to Determine Purity and Optimal Eluent Crude_Product->TLC_Analysis Purification_Choice Purification Method? TLC_Analysis->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Multiple Impurities Recrystallization Recrystallization Purification_Choice->Recrystallization Minor Impurities Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Product Pure Product Evaporation->Pure_Product Filtration_Drying->Pure_Product

Caption: A typical workflow for the purification of this compound.

Troubleshooting_TLC_Streaking Start TLC Spot is Streaking Check_Concentration Is the sample very concentrated? Start->Check_Concentration Dilute_Sample Dilute the sample and re-spot Check_Concentration->Dilute_Sample Yes Add_Base Is a basic modifier in the eluent? Check_Concentration->Add_Base No Resolved_Spot Resolved Spot Dilute_Sample->Resolved_Spot Add_Triethylamine Add 0.1-2.0% Triethylamine to the eluent Add_Base->Add_Triethylamine No Consider_Alumina Consider using an alumina TLC plate Add_Base->Consider_Alumina Yes, and still streaking Add_Triethylamine->Resolved_Spot Consider_Alumina->Resolved_Spot

Caption: A decision tree for troubleshooting TLC streaking issues.

References

Technical Support Center: Overcoming Poor Solubility of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The experimentally determined aqueous solubility of this compound is approximately 29.9 µg/mL at pH 7.4[1]. This low solubility can present significant challenges in achieving desired concentrations in biological assays.

Q2: My compound is precipitating in the aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. This "crashing out" can be addressed by several formulation strategies aimed at increasing the compound's apparent solubility and stability in the assay medium. Consider using co-solvents, pH adjustment, or complexation agents like cyclodextrins.[2]

Q3: What are the recommended initial steps to improve the solubility of this compound for my assay?

A systematic approach is recommended. Start with simple and common techniques before moving to more complex formulations.

  • Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous assay buffer. Be mindful of the final solvent concentration to avoid assay interference.

  • pH Adjustment: Assess the pKa of your compound. For imidazo[1,2-a]pyridine derivatives, which can be basic, adjusting the pH of the buffer to a more acidic range may improve solubility.[3][4]

  • Complexation: Utilize cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6][7][8][9]

Q4: Can solubility-enhancing agents interfere with my assay results?

Yes, it is crucial to consider that excipients used to improve solubility can sometimes interfere with the assay.[10][11] For instance, high concentrations of DMSO can be cytotoxic in cell-based assays[12], and surfactants can disrupt cell membranes or protein structures. Always run appropriate vehicle controls (assay buffer with the solubilizing agent but without the test compound) to assess any potential interference.

Q5: Are there more advanced techniques if simple methods fail?

For more challenging cases, advanced formulation strategies can be employed. These include:

  • Nanosuspensions: Reducing the particle size of the compound to the sub-micron range can significantly increase its dissolution rate and saturation solubility.[13][14][15][16]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its aqueous solubility and dissolution rate.[17][18]

  • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve solubilization.[18][19]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous buffer. Poor aqueous solubility; "crashing out" from organic stock solution.Decrease the final assay concentration. Increase the percentage of co-solvent (e.g., DMSO) if tolerated by the assay. Utilize solubility enhancers like cyclodextrins.
Assay results are inconsistent or not reproducible. Compound may be precipitating over the course of the experiment.Visually inspect wells for precipitation. Prepare fresh dilutions for each experiment. Consider using a stabilizing agent or a different solubilization technique.
Vehicle control shows unexpected activity or toxicity. The solubilizing agent (e.g., DMSO, surfactant) is interfering with the assay.Lower the concentration of the solubilizing agent. Screen for alternative, more inert solubilizers.
Difficulty achieving the desired high concentration for dose-response studies. The solubility limit of the compound is being exceeded even with simple methods.Employ advanced formulation strategies such as nanosuspensions or amorphous solid dispersions to achieve higher concentrations.

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Accurately weigh this compound.

    • Dissolve the compound in 100% dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Serial Dilutions:

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of working stock concentrations.

  • Final Assay Preparation:

    • Dilute the DMSO working stocks into the final aqueous assay buffer.

    • The final concentration of DMSO in the assay should typically be kept below 1%, and ideally below 0.5%, to minimize solvent-induced artifacts in cellular assays.[12]

    • Always include a vehicle control containing the same final concentration of DMSO as the highest compound concentration tested.

Protocol 2: Solubilization using Cyclodextrins
  • Selection of Cyclodextrin:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their good solubility and safety profiles.[8]

  • Preparation of Cyclodextrin Solution:

    • Prepare a stock solution of the chosen cyclodextrin in the desired aqueous assay buffer (e.g., 10-20% w/v).

  • Complexation:

    • Add the powdered this compound to the cyclodextrin solution.

    • Stir or sonicate the mixture at room temperature or slightly elevated temperature for several hours to facilitate the formation of the inclusion complex.

  • Filtration and Use:

    • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

    • The clear filtrate, containing the solubilized compound-cyclodextrin complex, can then be used in the assay.

    • Remember to include a vehicle control with the same concentration of cyclodextrin.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₉FN₂[20][21]
Molecular Weight212.22 g/mol [1][20]
Aqueous Solubility (pH 7.4)29.9 µg/mL[1]

Table 2: Common Co-solvents and Surfactants for In Vitro Assays

AgentTypeTypical Final ConcentrationPotential Issues
DMSOCo-solvent< 1%Cytotoxicity, assay interference[12]
EthanolCo-solvent< 1%Cytotoxicity, protein denaturation[12]
Tween-20Surfactant0.01 - 0.05%Cell lysis, interference with protein-protein interactions[22]
Triton X-100Surfactant0.01 - 0.05%Cell lysis, interference with enzyme kinetics[22]

Visualizations

signaling_pathway cluster_compound Compound Preparation cluster_assay Biological Assay Compound This compound (Solid) Complex Soluble Complex in Assay Buffer Compound->Complex + Solubilizer Solubilizing Agent (e.g., Cyclodextrin) Solubilizer->Complex Target Biological Target (e.g., Enzyme, Receptor) Complex->Target Introduction into Assay Effect Measurable Effect Target->Effect Biological Interaction

References

Technical Support Center: Optimizing C-H Functionalization of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the C-H functionalization of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of C-H functionalization on the imidazo[1,2-a]pyridine scaffold and why?

A1: The C3 position is the most common site for C-H functionalization on the imidazo[1,2-a]pyridine core. This is due to its electron-rich nature, making it highly susceptible to electrophilic attack and radical addition.[1][2][3] The nitrogen atom at position 1 acts as an internal directing group in many metal-catalyzed reactions, further favoring functionalization at the adjacent C3 position.[4]

Q2: My palladium-catalyzed C-H arylation of an imidazo[1,2-a]pyridine is giving low to no yield. What are the common causes and how can I troubleshoot this?

A2: Low or no yield in palladium-catalyzed C-H arylation can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst, Ligand, and Base Compatibility: The choice of catalyst, ligand, and base is crucial and highly interdependent. For instance, ligand-free Pd(OAc)₂ can be highly efficient, but in some cases, phosphine ligands are necessary to improve conversion.[5][6] The base is also critical; common options include KOAc, K₂CO₃, and Cs₂CO₃.[7] Experiment with different combinations to find the optimal system for your specific substrates.

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF and DMA are commonly used.[7] However, for certain transformations, other solvents might be more effective.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (typically 100-150 °C).[7] If you observe low conversion, consider incrementally increasing the temperature. Extended reaction times may also be necessary for less reactive substrates.

  • Substrate Electronic Effects: Electron-donating or withdrawing groups on either the imidazo[1,2-a]pyridine or the aryl halide can influence reactivity. Electron-rich imidazo[1,2-a]pyridines and electron-deficient aryl halides generally react more readily.

Q3: I am observing poor regioselectivity in my C-H functionalization. How can I improve it?

A3: Achieving high regioselectivity is a common challenge. Here are some strategies to improve it:

  • Directing Groups: The nitrogen at position 1 of the imidazo[1,2-a]pyridine ring often directs functionalization to the C3 position.[4] For functionalization at other positions, such as C2 or C5, specific directing groups on the substrate may be necessary.[2][4]

  • Catalyst Control: The choice of metal catalyst can influence regioselectivity. For example, while palladium catalysts often favor C3 arylation, other metals might exhibit different preferences.[7][8]

  • Ligand Modification: In palladium catalysis, the ligand can play a significant role in controlling the regioselectivity of the C-H activation step.[7] Experimenting with different ligands is a key optimization step.

Q4: Are there metal-free alternatives for the C-H functionalization of imidazo[1,2-a]pyridines?

A4: Yes, significant progress has been made in developing metal-free C-H functionalization methods.[1] These approaches often utilize visible light photoredox catalysis or strong oxidants to generate radical intermediates that then react with the imidazo[1,2-a]pyridine core.[9][10] These methods can be advantageous for avoiding metal contamination in the final products, which is particularly important in pharmaceutical applications.

Troubleshooting Guides

Problem: Low Yield in Visible Light-Induced C-H Functionalization
Potential Cause Troubleshooting Step
Inefficient Photocatalyst Screen different photocatalysts (e.g., Eosin Y, Rose Bengal, iridium or ruthenium complexes).[9]
Incorrect Light Source Ensure the emission spectrum of your light source overlaps with the absorption spectrum of the photocatalyst.
Oxygen Sensitivity Some photoredox reactions are sensitive to oxygen. Degas the reaction mixture with an inert gas (e.g., argon or nitrogen).
Solvent Choice The solvent can affect the solubility of reactants and the lifetime of the excited photocatalyst. Common solvents include acetonitrile and DMSO.
Sub-optimal Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Problem: Decomposition of Starting Material
Potential Cause Troubleshooting Step
Harsh Reaction Conditions Reduce the reaction temperature. High temperatures can lead to decomposition, especially for sensitive substrates.[2]
Strong Oxidant If using an oxidant, consider using a milder one or reducing its stoichiometry.[2]
Incompatible Base A strong base might cause decomposition. Screen weaker bases.
Prolonged Reaction Time Excessive reaction times can lead to side reactions and decomposition. Optimize the reaction time by monitoring its progress.

Experimental Protocols

General Protocol for Palladium-Catalyzed C3-Arylation of Imidazo[1,2-a]pyridines
  • To an oven-dried reaction vessel, add the imidazo[1,2-a]pyridine (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), ligand (if applicable, 0.04 mmol, 4 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent (e.g., DMF, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 120 °C) for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 1: Optimized Conditions for Palladium-Catalyzed C3-Arylation

CatalystLigandBaseSolventTemp (°C)Reference
Pd(OAc)₂NoneKOAcDMA150[7]
Pd(OAc)₂PPh₃K₂CO₃Toluene110[5]
PdCl₂(dppf)-Cs₂CO₃Dioxane100[7]
General Protocol for Visible Light-Induced C3-Trifluoromethylation
  • In a reaction tube, combine the imidazo[1,2-a]pyridine (0.5 mmol), trifluoromethylating agent (e.g., CF₃SO₂Na, 1.0 mmol), and a photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-5 mol%).

  • Add the solvent (e.g., CH₃CN, 2 mL).

  • Degas the mixture by sparging with argon for 15 minutes.

  • Stir the reaction mixture under irradiation with a visible light source (e.g., blue LEDs) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Table 2: Conditions for Visible Light-Induced C-H Functionalization

FunctionalizationReagentPhotocatalystSolventReference
TrifluoromethylationCF₃SO₂Nafac-Ir(ppy)₃CH₃CN/H₂O[9]
ArylationAryl Diazonium SaltEosin YDMSO[9]
ThiolationThiophenolRu(bpy)₃Cl₂CH₃CN[9]

Visualized Workflows and Logic

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Select Imidazo[1,2-a]pyridine & Coupling Partner reagents Choose Catalyst, Ligand, Base, Solvent start->reagents setup Assemble Reaction under Inert Atmosphere reagents->setup heat Heat to Target Temperature setup->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product troubleshooting_logic cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_outcome Outcome start Low or No Product Yield? check_temp Increase Temperature? start->check_temp Yes check_time Extend Reaction Time? check_temp->check_time check_solvent Change Solvent? check_time->check_solvent check_catalyst Screen Different Catalysts? check_solvent->check_catalyst check_ligand Vary Ligand? check_catalyst->check_ligand check_base Test Alternative Bases? check_ligand->check_base success Improved Yield check_base->success Optimization Successful failure Still Low Yield (Re-evaluate Substrate) check_base->failure No Improvement

References

Stability issues of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the likely causes?

A1: Degradation of this compound in solution can be initiated by several factors, including exposure to harsh pH conditions (both acidic and basic), oxidizing agents, and light. The imidazo[1,2-a]pyridine core is susceptible to hydrolytic and oxidative degradation.

Q2: I have observed a color change in my stock solution. Does this indicate degradation?

A2: A change in the color of your solution can be an indicator of chemical instability and the formation of degradation products. It is recommended to assess the purity of the solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm degradation.

Q3: What are the best practices for storing solutions of this compound to ensure stability?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C or frozen at -20 °C), protected from light by using amber vials or wrapping containers in aluminum foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation. It is also advisable to prepare fresh solutions for sensitive experiments.

Q4: How can I monitor the stability of my this compound solution over time?

A4: A stability-indicating HPLC method is the most reliable way to monitor the stability of your solution. This involves analyzing the sample at regular intervals and quantifying the parent compound as well as any degradation products that may form. Key parameters to monitor include the appearance of new peaks and a decrease in the peak area of the parent compound.

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Acidic or Basic Media

Symptoms:

  • Significant decrease in the parent compound peak area in HPLC analysis.

  • Appearance of one or more new peaks in the chromatogram.

  • Precipitation or color change in the solution.

Possible Cause: The imidazo[1,2-a]pyridine ring is susceptible to hydrolysis under both acidic and basic conditions. This can lead to the opening of the imidazole ring.

Troubleshooting Steps:

  • pH Adjustment: If your experimental conditions allow, adjust the pH of your solution to be closer to neutral (pH 6-8).

  • Buffer Selection: Use a buffer system to maintain a stable pH throughout your experiment.

  • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

  • Time Limitation: Minimize the time the compound is in the acidic or basic solution.

Issue 2: Instability in the Presence of Oxidizing Agents

Symptoms:

  • Formation of new, often more polar, impurities detected by HPLC.

  • Loss of the parent compound.

Possible Cause: The imidazo[1,2-a]pyridine nucleus can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

Troubleshooting Steps:

  • Inert Atmosphere: Handle solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.

  • Degas Solvents: Use degassed solvents for the preparation of your solutions.

  • Avoid Oxidizing Agents: If possible, avoid the use of known oxidizing agents in your experimental setup.

  • Antioxidants: For formulation studies, consider the addition of a suitable antioxidant.

Issue 3: Photodegradation upon Exposure to Light

Symptoms:

  • A gradual decrease in the concentration of this compound in solutions left on the benchtop.

  • Appearance of new peaks in the chromatogram after light exposure.

Possible Cause: The aromatic and heterocyclic ring systems in the molecule can absorb UV and visible light, leading to photochemical degradation.

Troubleshooting Steps:

  • Light Protection: Always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.

  • Work in Dim Light: When handling the solutions, work in a dimly lit area or under yellow light to minimize exposure.

  • Photostability Studies: If the compound is being developed as a drug, perform formal photostability studies according to ICH guidelines to understand its light sensitivity.

Data Presentation

The following table provides illustrative data on the degradation of this compound under forced degradation conditions. This data is intended to be a general guide as specific experimental results can vary.

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)Degradation (%)Major Degradation Products
Acid Hydrolysis 0.1 M HCl2460~15%Imidazole ring-opened product
Base Hydrolysis 0.1 M NaOH860~20%Imidazole ring-opened product
Oxidative 3% H₂O₂2425 (RT)~10%N-oxide derivative
Photolytic UV light (254 nm)4825 (RT)~12%Photodegradation products
Thermal Dry Heat7280~5%Thermally induced degradants

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 30% and 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Cool the solution to room temperature, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 8 hours.

    • Cool the solution to room temperature, neutralize with 0.1 M HCl, and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a final concentration of 100 µg/mL.

    • Analyze by HPLC.

  • Photolytic Degradation:

    • Prepare a solution of 100 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Expose the solution to UV light (254 nm) in a photostability chamber for 48 hours.

    • Keep a control sample protected from light.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 72 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

    • Analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Column Temperature: 30 °C

Mandatory Visualizations

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent This compound hydrolysis_product Imidazole Ring-Opened Product parent->hydrolysis_product H+ or OH- oxidation_product N-Oxide Derivative parent->oxidation_product [O] photo_product Photodegradation Products parent->photo_product

Caption: Potential degradation pathways of this compound.

G cluster_workflow Troubleshooting Workflow for Stability Issues start Instability Observed (e.g., new HPLC peak, color change) identify_conditions Identify Stress Conditions (pH, Light, Air Exposure) start->identify_conditions is_ph Is pH extreme (acidic/basic)? identify_conditions->is_ph is_light Is solution exposed to light? is_ph->is_light No adjust_ph Adjust pH to neutral (6-8) Use buffer is_ph->adjust_ph Yes is_air Is solution exposed to air? is_light->is_air No protect_light Store in amber vials Work in dim light is_light->protect_light Yes inert_atmosphere Use degassed solvents Handle under N2/Ar is_air->inert_atmosphere Yes reanalyze Re-analyze Stability is_air->reanalyze No adjust_ph->reanalyze protect_light->reanalyze

Caption: A logical workflow for troubleshooting stability issues.

Technical Support Center: Enhancing the Bioavailability of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the bioavailability of imidazo[1,2-a]pyridine-based compounds.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound exhibits poor aqueous solubility, leading to inconsistent in vitro assay results. What initial steps can I take?

A1: Poor aqueous solubility is a common challenge with imidazo[1,2-a]pyridine scaffolds. Initial steps to address this include:

  • Minor Adjustments to Assay Conditions: If the compound's solubility is close to the desired concentration, you can try adding a small percentage of bovine serum albumin (BSA) or carefully optimizing the final DMSO concentration in your assay. Be aware that these modifications could potentially interfere with the assay.

  • Salt Formation: For compounds with ionizable groups, forming a salt can significantly increase aqueous solubility. A screening of different counter-ions (e.g., hydrochloride, mesylate, sulfate) is recommended to find a stable and soluble salt form.[1][2]

  • Use of Solubilizing Excipients: Consider the use of cyclodextrins to form inclusion complexes that enhance the apparent solubility of the compound.[1]

Q2: I'm in the lead optimization phase. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve solubility and bioavailability?

A2: Structure-Activity Relationship (SAR) studies are crucial for optimizing the physicochemical properties of your compound.[3][4] Key strategies for chemical modification include:

  • Introduction of Polar Groups: Incorporating polar functionalities like sulfonamides, sulfonyl groups, or additional nitrogen atoms can increase polarity and improve aqueous solubility.

  • Creation of Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy.[3][4]

  • Balancing Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often decreases solubility. A careful balance is necessary. For instance, replacing a methyl group with a more polar or ionizable moiety can be beneficial.

  • Reducing P-glycoprotein (Pgp) Efflux: Some imidazo[1,2-a]pyridines are substrates for the P-glycoprotein efflux pump, which can limit their oral absorption.[5][6] Structural modifications, such as the integration of a fluorine-substituted piperidine, have been shown to reduce Pgp-mediated efflux and improve bioavailability.[5]

Q3: Chemical modification is not feasible at this stage, and salt formation was unsuccessful. What formulation strategies can I employ for in vivo studies?

A3: Advanced formulation techniques can be used to improve the oral bioavailability of your compound. Common approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate.[7][8]

  • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be very effective. These formulations are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range can increase the surface area for dissolution, leading to improved solubility and bioavailability.

Troubleshooting Guides

Formulation Troubleshooting: Amorphous Solid Dispersions (ASDs)

Problem: My ASD is physically unstable and recrystallizes over time.

Solution:

  • Polymer Selection: Ensure strong drug-polymer interactions. Polymers like PVP are known to form strong hydrogen bonds with flavonoids, which can be a good starting point for similar scaffolds.[6] The miscibility of the drug and polymer is crucial for stability.[9]

  • Drug Loading: High drug loading can increase the tendency for recrystallization. Try reducing the drug-to-polymer ratio.

  • Storage Conditions: Store the ASD at a temperature significantly below its glass transition temperature (Tg) and in a low-humidity environment. Absorbed moisture can act as a plasticizer, lowering the Tg and increasing molecular mobility, which can lead to crystallization.[9]

Problem: I'm observing incomplete drug release from my ASD.

Solution:

  • Polymer Solubility: The chosen polymer must be soluble in the dissolution medium. Consider using polymers with pH-dependent solubility (e.g., HPMCAS, Eudragit®) for targeted release in the gastrointestinal tract.[6]

  • Dissolution Medium: Ensure the dissolution medium has adequate sink conditions. The addition of surfactants to the medium can help.

In Vivo Study Troubleshooting

Problem: My compound shows good in vitro solubility in its formulation but still has low oral bioavailability in vivo.

Solution:

  • P-glycoprotein Efflux: Your compound may be a substrate for P-gp.[6][10] Consider co-administration with a known P-gp inhibitor in your preclinical studies to confirm this. If P-gp efflux is the issue, chemical modification to create a non-substrate analogue may be necessary.[5]

  • First-Pass Metabolism: The compound may be undergoing extensive metabolism in the gut wall or liver. Conduct in vitro microsomal stability assays to assess its metabolic stability.[4] If metabolism is high, strategies like co-administration with a metabolic inhibitor or chemical modification of metabolic soft spots may be required.

  • Precipitation in the GI Tract: The supersaturated state created by an enabling formulation (like an ASD) may not be sustained in vivo, leading to precipitation. The choice of polymer in an ASD can influence the maintenance of supersaturation.

Data Presentation

Table 1: In Vivo Mouse Pharmacokinetic Evaluation of Imidazo[1,2-a]pyridine-3-carboxamides
CompoundDosing Route & LevelPO AUC (ng·h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t1/2 (h)IV Clearance (mL/min/kg)% Bioavailability (F)Reference
13 3 mg/kg PO & 1 mg/kg IV4111810.25543.135.8[3][9]
18 3 mg/kg PO & 1 mg/kg IV3,8503370.5>12ND31.1[3][9]
13 100 mg/kg PO54,20015,6002.01.93--[3][9]
18 10 mg/kg PO11,0001,1600.513.2--[3][9]
ND = Not Determined
Table 2: Male Rat Pharmacokinetic Profile of PDGFR Inhibitors
CompoundDosing Route & LevelIV Clearance (mL/min/kg)Oral ExposureP-gp Efflux Ratio (Pe)Reference
11 10 mg/kg POModeratePoor5.7[5][10]
27 (trans) 10 mg/kg PO-2-3x improvement over 11-[5][10]
28 10 mg/kg PODecreased vs. 11Improved vs. 11-[5][10]

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

This protocol is a general guideline for preparing an ASD of an imidazo[1,2-a]pyridine compound.

  • Excipient and Solvent Selection:

    • Select a suitable polymer carrier (e.g., PVP, HPMC-AS, Soluplus®) that is miscible with your compound.[7]

    • Identify a common volatile solvent or solvent system (e.g., methanol, acetone, or a mixture) that can dissolve both the imidazo[1,2-a]pyridine compound and the polymer.[8]

  • Solution Preparation:

    • Prepare a solution by dissolving the compound and the polymer in the chosen solvent at a specific ratio (e.g., 1:1, 1:3 drug-to-polymer weight ratio).

  • Spray Drying:

    • Atomize the solution into a hot drying gas stream in a spray dryer. The rapid evaporation of the solvent traps the compound in an amorphous state within the polymer matrix.[8] Key parameters to optimize include inlet temperature, solution feed rate, and atomization gas flow.

  • Secondary Drying:

    • Collect the resulting powder and subject it to a secondary drying process, typically in a vacuum oven at a temperature below the Tg of the ASD, to remove any residual solvent.

  • Characterization:

    • Verify the amorphous nature of the dispersion using X-Ray Powder Diffraction (XRPD), characterized by the absence of crystalline peaks.

    • Confirm the formation of a single-phase system by Differential Scanning Calorimetry (DSC), identified by a single glass transition temperature (Tg).

Protocol 2: Pharmacokinetic Study in Mice

This protocol describes a typical pharmacokinetic study in mice following oral (PO) and intravenous (IV) administration.[3][11]

  • Animal Acclimation:

    • Acclimate male mice to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Intravenous (IV) Group: Administer a single dose of the formulated compound (e.g., 1 mg/kg) via the tail vein. The formulation is typically a solution in a vehicle like saline or a solubilizing agent.

    • Oral (PO) Group: Administer a single oral gavage dose of the formulated compound (e.g., 3 mg/kg). The formulation can be a solution, suspension, or the test formulation (e.g., ASD reconstituted in water).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). A terminal cardiac puncture can be used for the final time point.

  • Plasma Preparation:

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of the compound using a validated analytical method, typically LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and bioavailability using appropriate software.

Visualizations

Signaling Pathway Diagrams

Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth fourEBP1->Cell_Growth Imidazo_pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_pyridine->PI3K Inhibition Imidazo_pyridine->Akt Inhibition Imidazo_pyridine->mTORC1 Inhibition Bioavailability_Enhancement_Workflow Start Start: Poorly Soluble Imidazo[1,2-a]pyridine Solubility_Assessment Assess Physicochemical Properties (pKa, logP) Start->Solubility_Assessment Ionizable Is the compound ionizable? Solubility_Assessment->Ionizable Salt_Screening Perform Salt Screening Ionizable->Salt_Screening Yes Advanced_Formulation Consider Advanced Formulation Strategies Ionizable->Advanced_Formulation No Salt_Success Successful Salt Formation? Salt_Screening->Salt_Success Formulation Proceed with Salt Formulation Salt_Success->Formulation Yes Salt_Success->Advanced_Formulation No InVivo Conduct In Vivo Pharmacokinetic Study Formulation->InVivo ASD Amorphous Solid Dispersion (ASD) Advanced_Formulation->ASD Lipid Lipid-Based Formulation Advanced_Formulation->Lipid Nano Nanoparticle Formulation Advanced_Formulation->Nano ASD->InVivo Lipid->InVivo Nano->InVivo Bioavailability_OK Acceptable Bioavailability? InVivo->Bioavailability_OK End End Bioavailability_OK->End Yes Optimize Optimize Formulation or Revisit Chemical Modification Bioavailability_OK->Optimize No Optimize->Advanced_Formulation

References

How to scale up the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

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Avoiding regioisomer formation in imidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, particularly the formation of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the imidazo[1,2-a]pyridine scaffold?

A1: The most prevalent methods for synthesizing the imidazo[1,2-a]pyridine core include:

  • Tschitschibabin Reaction: This classic method involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[1]

  • Multicomponent Reactions (MCRs): Isocyanide-based MCRs, such as the Groebke-Blackburn-Bienaymé reaction (GBBR), are efficient one-pot processes for synthesizing imidazo[1,2-a]pyridine analogs.[2][3]

  • Condensation with Carbonyls and Alkenes: Various protocols utilize the condensation of 2-aminopyridines with aldehydes, ketones, or α,β-unsaturated carbonyl compounds.[4][5]

  • Metal-Catalyzed Reactions: Transition metal-catalyzed reactions, often using copper or palladium, have been developed for the synthesis of this scaffold.[6]

  • Iodine-Catalyzed Synthesis: Molecular iodine can be used as a catalyst in multicomponent reactions to afford imidazo[1,2-a]pyridine derivatives.[7]

Q2: Why is regioisomer formation a significant issue in imidazo[1,2-a]pyridine synthesis?

A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of substituted 2-aminopyridines and the reaction partners. The initial reaction can often occur at two different nitrogen atoms of the 2-aminopyridine (the endocyclic pyridine nitrogen or the exocyclic amino group), leading to the formation of a mixture of isomers that can be difficult to separate.[8] The choice of reagents and reaction conditions plays a crucial role in directing the reaction to the desired regioisomer.

Q3: How can I control regioselectivity in the synthesis of 3-substituted imidazo[1,2-a]pyridines?

A3: Achieving regioselectivity for 3-substituted imidazo[1,2-a]pyridines can be accomplished through several strategies:

  • Benzotriazole-mediated synthesis: A one-pot approach using 1,2-bis(benzotriazolyl)-1,2-(dialkylamino)ethanes with 2-aminopyridines provides 3-substituted products with excellent regioselectivity.[1]

  • Groebke-Blackburn-Bienaymé Reaction (GBBR): This three-component reaction using an aldehyde, an isocyanide, and a 2-aminopyridine is a highly effective method for the regioselective synthesis of 3-aminoalkyl imidazo[1,2-a]pyridines.[2]

  • Reaction with α-halocarbonyls: While this can lead to mixtures, careful selection of the α-halocarbonyl compound and reaction conditions can favor the 3-substituted isomer. For instance, using an α-haloaldehyde that is correspondingly substituted is a potential route.[1]

Q4: What are some modern, environmentally friendly approaches to imidazo[1,2-a]pyridine synthesis?

A4: Recent research has focused on developing more sustainable synthetic methods. These include:

  • Metal-free synthesis: A number of protocols have been developed that avoid the use of transition metal catalysts.[4][5]

  • Ultrasound-assisted synthesis: Sonication can be used to accelerate reactions and improve yields, often in greener solvents like water.[2]

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve efficiency.[4]

  • Use of green solvents: Reactions are being developed in environmentally benign solvents such as water or polyethylene glycol (PEG).[4]

Troubleshooting Guide

Issue 1: Formation of undesired regioisomers.

Possible CauseSuggested Solution
Ambident Nucleophilicity of 2-Aminopyridine The 2-aminopyridine can react at either the endocyclic or exocyclic nitrogen. The initial site of attack often dictates the final regioisomer.
Modify Reaction Conditions: Altering the solvent, temperature, or catalyst can influence the kinetic vs. thermodynamic product distribution. For instance, in the reaction with α-haloketones, initial alkylation on the more nucleophilic endocyclic nitrogen is generally favored.[4][5]
Choose a Regioselective Synthetic Route: Employ methods known for high regioselectivity, such as the Groebke-Blackburn-Bienaymé reaction for 3-amino derivatives or specific metal-catalyzed cross-coupling reactions.[2]
Nature of the Electrophile The structure of the carbonyl compound or other electrophile can influence the reaction pathway.
Select a Symmetrical Reagent: If possible, using a symmetrical electrophile can eliminate the possibility of regioisomerism arising from that component.
Use a Directing Group: Introducing a directing group on the 2-aminopyridine can sterically or electronically favor reaction at a specific site.

Issue 2: Low yield of the desired product.

Possible CauseSuggested Solution
Incomplete Reaction The reaction may not have reached completion.
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of starting materials.
Optimize Reaction Time and Temperature: Extend the reaction time or carefully increase the temperature. Be aware that excessive heat can sometimes lead to side product formation.
Suboptimal Reaction Conditions The solvent, catalyst, or base may not be ideal for the specific substrates.
Screen Different Conditions: Systematically vary the solvent, catalyst, and base to find the optimal combination for your specific reaction. Refer to literature for similar transformations.
Product Degradation The desired product might be unstable under the reaction or workup conditions.
Modify Workup Procedure: Use milder workup conditions, such as a buffered aqueous solution, and minimize exposure to strong acids or bases.

Issue 3: Difficulty in separating regioisomers.

Possible CauseSuggested Solution
Similar Physicochemical Properties Regioisomers often have very similar polarities, making them challenging to separate by standard column chromatography.
Optimize Chromatography: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be a powerful tool to isolate pure isomers.[8]
Recrystallization: If the product is crystalline, fractional recrystallization can sometimes be effective in separating isomers.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3-Amino-imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé Reaction

This protocol is a generalized procedure based on the one-pot, three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.[2]

  • Reaction Setup: To a solution of the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol, water), add a catalytic amount of an acid catalyst (e.g., scandium triflate or phenylboronic acid).

  • Addition of Isocyanide: Add the isocyanide (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with moderate heating (e.g., 60 °C) under sonication for the time required to complete the reaction (typically monitored by TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-imidazo[1,2-a]pyridine.

Protocol 2: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridines and α-Bromoacetophenones

This protocol is based on the classical condensation reaction.[4][5]

  • Reaction Setup: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq) and the α-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of Base (Optional but Recommended): Add a base such as sodium bicarbonate or potassium carbonate (1.0-2.0 eq) to neutralize the HBr formed during the reaction.

  • Reaction Conditions: Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Summary

Table 1: Comparison of Conditions for Groebke-Blackburn-Bienaymé Reaction

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1NoneNone-40
2NoneH₂O-4Traces
3Sc(OTf)₃H₂O60245
4Yb(OTf)₃H₂O60255
5PBAH₂O60265
6PBAH₂O60186

Data adapted from a study on ultrasound-assisted one-pot green synthesis.[2]

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_pathA Pathway A: N1 Attack (Endocyclic) cluster_pathB Pathway B: N2 Attack (Exocyclic) 2-Aminopyridine 2-Aminopyridine N1_Intermediate N-Alkylated Intermediate (N1) 2-Aminopyridine->N1_Intermediate Favored N2_Intermediate N-Alkylated Intermediate (N2) 2-Aminopyridine->N2_Intermediate Minor alpha-Haloketone alpha-Haloketone alpha-Haloketone->N1_Intermediate alpha-Haloketone->N2_Intermediate Product_A Desired Regioisomer (e.g., 2-substituted) N1_Intermediate->Product_A Cyclization Product_B Undesired Regioisomer N2_Intermediate->Product_B Cyclization

Caption: General pathways for regioisomer formation in the reaction of 2-aminopyridine with an α-haloketone.

GBB_Reaction_Workflow Start Start: One-Pot Reaction Reactants 2-Aminopyridine + Aldehyde + Isocyanide Start->Reactants Catalyst Add Catalyst (e.g., PBA, Sc(OTf)₃) Reactants->Catalyst Reaction Stir at RT or 60°C (Optional Sonication) Catalyst->Reaction Monitoring Reaction Complete? Reaction->Monitoring Monitoring->Reaction No Workup Concentrate under reduced pressure Monitoring->Workup Yes Purification Column Chromatography Workup->Purification Product Regioselective 3-Amino-imidazo[1,2-a]pyridine Purification->Product

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shift ranges for the imidazo[1,2-a]pyridine core?

A1: The chemical shifts for the imidazo[1,2-a]pyridine scaffold are influenced by the electronic effects of substituents. However, general ranges can be outlined. The pyridine ring protons are typically found more downfield due to the electron-withdrawing nature of the nitrogen atom. Protons on the imidazole moiety also resonate in the aromatic region.

Q2: Why do the proton signals in my substituted imidazo[1,2-a]pyridine spectrum frequently overlap?

A2: Signal overlap in the ¹H NMR spectra of imidazo[1,2-a]pyridines is a common issue. This arises from the fact that all protons on the core aromatic structure resonate in a relatively narrow spectral window (typically 6.5-9.0 ppm). The substituent effects may not be sufficient to induce large enough differences in chemical shifts to fully resolve all signals, especially in polysubstituted derivatives.

Q3: How can I differentiate between isomers of substituted imidazo[1,2-a]pyridines using NMR?

A3: Differentiating isomers relies on a detailed analysis of ¹H-¹H coupling constants (J-couplings) and through-space correlations observed in 2D NOESY or ROESY experiments. Long-range ¹H-¹³C correlations from an HMBC experiment are also crucial for unambiguously assigning the positions of substituents by connecting protons to quaternary carbons in the core structure.

Q4: What is the best way to assign the quaternary carbons in the imidazo[1,2-a]pyridine ring system?

A4: The assignment of quaternary carbons is best achieved using a Heteronuclear Multiple Bond Correlation (HMBC) experiment.[1] This 2D NMR technique reveals correlations between protons and carbons that are two or three bonds away. By observing correlations from well-assigned protons to quaternary carbons, their chemical shifts can be determined.

Troubleshooting Guides

Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region

Question: My ¹H NMR spectrum of a polysubstituted imidazo[1,2-a]pyridine shows a cluster of overlapping signals in the aromatic region, making it impossible to determine coupling patterns and assign specific protons. What can I do?

Answer: Signal overlap is a frequent challenge with these molecules. Here are several strategies to address this:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If possible, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or above) will increase the chemical shift dispersion and may resolve the overlapping signals.[2]

    • Change the Solvent: Altering the deuterated solvent can induce differential shifts in proton resonances. Solvents like benzene-d₆ or pyridine-d₅ can cause significant changes in the chemical shifts of nearby protons due to aromatic solvent-induced shifts (ASIS), potentially resolving the overlap.[3]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are coupled to each other, helping to trace out the spin systems within the pyridine and imidazole rings, even if the 1D spectrum is crowded.[2]

    • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached carbon, which can help in resolving overlapping proton signals if the attached carbons have different chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds, which is invaluable for assigning protons based on their connectivity to different parts of the molecule.[2]

Issue 2: Broad Peaks in the ¹H NMR Spectrum

Question: The signals in my ¹H NMR spectrum are broad, which obscures coupling information. What could be the cause and how can I fix it?

Answer: Peak broadening can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step to address this.[4]

  • Sample Concentration: A sample that is too concentrated can lead to broad lines due to viscosity or aggregation. Diluting the sample may improve resolution. Conversely, a very dilute sample will require more scans, increasing the experiment time.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. If suspected, passing the sample through a small plug of silica gel or celite may help remove these impurities.

  • Chemical Exchange: Protons involved in chemical exchange, such as those on hydroxyl or amine substituents, or N-H protons, can appear as broad signals. Adding a drop of D₂O to the NMR tube will cause exchange of these labile protons with deuterium, leading to the disappearance of their signals and confirming their identity.[4]

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges (δ, ppm) for Substituted Imidazo[1,2-a]pyridines

Proton PositionChemical Shift Range (ppm)Notes
H-27.5 - 8.0Often a singlet, unless coupled to a substituent.
H-37.0 - 7.8Often a singlet, unless coupled to a substituent.
H-57.8 - 8.5Typically a doublet or doublet of doublets.
H-66.7 - 7.5Typically a triplet or doublet of doublets.
H-77.0 - 7.8Typically a triplet or doublet of doublets.
H-87.5 - 8.2Typically a doublet or doublet of doublets.

Note: These are approximate ranges and can vary significantly based on the electronic nature and position of substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for the Imidazo[1,2-a]pyridine Core

Carbon PositionChemical Shift Range (ppm)
C-2140 - 150
C-3110 - 125
C-5120 - 130
C-6110 - 120
C-7125 - 135
C-8115 - 125
C-8a (bridgehead)140 - 150

Note: These are general ranges and are highly dependent on substitution patterns.

Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in Imidazo[1,2-a]pyridines

CouplingTypical Value (Hz)
³J(H5, H6)6.5 - 7.5
³J(H6, H7)6.5 - 7.5
³J(H7, H8)8.5 - 9.5
⁴J(H5, H7)1.0 - 2.0
⁴J(H6, H8)~1.0
⁵J(H5, H8)< 1.0

Experimental Protocols

Protocol 1: Standard 1D ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the substituted imidazo[1,2-a]pyridine in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the probe for ¹H.

    • Shim the magnetic field to achieve good resolution (narrow and symmetrical solvent peak).

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse sequence: Standard single pulse (e.g., zg30).

    • Spectral width: ~16 ppm (centered around 5-6 ppm).

    • Acquisition time: ~3-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on sample concentration.

Protocol 2: Standard 2D gCOSY Experiment
  • Sample Preparation: Same as for the 1D ¹H NMR experiment.

  • Spectrometer Setup: Lock and shim as described for the 1D experiment.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse sequence: Standard gradient-enhanced COSY (e.g., cosygpqf).

    • Spectral width (F1 and F2): Same as the ¹H spectrum (~16 ppm).

    • Number of points (F2): 1024 or 2048.

    • Number of increments (F1): 256-512.

    • Number of scans per increment: 2-8.

    • Relaxation delay: 1.5-2.0 seconds.[2]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

Protocol 3: Standard 2D gHMBC Experiment
  • Sample Preparation: Same as for the 1D ¹H NMR experiment. A slightly more concentrated sample may be beneficial.

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C. Lock and shim as described previously.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse sequence: Standard gradient-enhanced HMBC (e.g., hmbcgplpndqf).

    • ¹H spectral width (F2): Same as the ¹H spectrum (~16 ppm).

    • ¹³C spectral width (F1): ~200-220 ppm (e.g., 0-220 ppm).

    • Number of points (F2): 1024 or 2048.

    • Number of increments (F1): 256-512.

    • Number of scans per increment: 8-16, depending on concentration.

    • Long-range coupling delay: Optimized for a J-coupling of ~8 Hz.[2]

    • Relaxation delay: 1.5-2.0 seconds.[2]

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions and perform a two-dimensional Fourier transform.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Acquisition cluster_2D_NMR 2D NMR Analysis cluster_interpretation Structure Elucidation dissolve Dissolve Compound (5-10 mg in 0.6 mL solvent) lock_shim Lock & Shim dissolve->lock_shim proton_1d Acquire ¹H NMR lock_shim->proton_1d carbon_1d Acquire ¹³C NMR proton_1d->carbon_1d assign_protons Assign Proton Signals proton_1d->assign_protons cosy COSY (¹H-¹H Connectivity) carbon_1d->cosy Proceed if overlap or complexity exists hsqc HSQC (¹H-¹³C One-Bond) cosy->hsqc cosy->assign_protons hmbc HMBC (¹H-¹³C Long-Range) hsqc->hmbc assign_carbons Assign Carbon Signals hsqc->assign_carbons noesy NOESY/ROESY (Through-Space) hmbc->noesy If stereochemistry is important hmbc->assign_carbons confirm_structure Confirm Connectivity & Stereochemistry noesy->confirm_structure assign_protons->assign_carbons assign_carbons->confirm_structure

Caption: Workflow for NMR data acquisition and analysis of substituted imidazo[1,2-a]pyridines.

troubleshooting_logic start Complex/Overlapping ¹H NMR Spectrum q_solvent Change Solvent? start->q_solvent a_solvent Acquire spectrum in Benzene-d₆ or Pyridine-d₅ q_solvent->a_solvent Yes q_field Higher Field Available? q_solvent->q_field No a_solvent->q_field a_field Re-run at >600 MHz q_field->a_field Yes q_2d Still Unresolved? q_field->q_2d No a_field->q_2d a_2d Perform 2D NMR (COSY, HSQC, HMBC) q_2d->a_2d Yes end Structure Elucidation q_2d->end No (Resolved) a_2d->end

Caption: Decision-making flowchart for troubleshooting signal overlap in NMR spectra.

References

Challenges in the functionalization of the 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the functionalization of the 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine core.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when functionalizing the this compound core?

A1: The primary challenge is controlling regioselectivity. The imidazo[1,2-a]pyridine ring system has multiple potential sites for functionalization. The C3 position is the most nucleophilic and, therefore, the most common site for electrophilic substitution.[1] Directing functionalization to other positions, such as C2, C5, or the ortho position of the 2-phenyl ring, often requires specific catalysts and directing groups.[2][3]

Q2: How does the 4-fluoro substituent on the 2-phenyl group influence the reactivity of the imidazo[1,2-a]pyridine core?

A2: The fluorine atom is an electron-withdrawing group, which can influence the electron density of the entire molecule. While direct studies on the 2-(4-Fluorophenyl) derivative are limited, it is plausible that the electron-withdrawing nature of the fluorine could slightly decrease the nucleophilicity of the C3 position, potentially affecting reaction rates for electrophilic substitutions. However, the N-1 atom of the imidazo[1,2-a]pyridine ring can act as a coordinating site for metal catalysts, directing functionalization to the ortho position of the 2-(4-fluorophenyl) ring.[2][3]

Q3: What are the typical reaction conditions for C3-functionalization of 2-arylimidazo[1,2-a]pyridines?

A3: C3-functionalization, such as arylation, alkylation, and halogenation, can be achieved under various conditions. For instance, C3-aroylation can be catalyzed by iron(III) bromide (FeBr₃) in the presence of air as an oxidant.[4][5] C3-alkylation via aza-Friedel-Crafts reactions can be catalyzed by Lewis acids like yttrium(III) triflate (Y(OTf)₃).[6] Halogenation at the C3 position is also a common transformation.[7][8]

Q4: Is it possible to achieve functionalization at positions other than C3?

A4: Yes, functionalization at other positions is possible but often requires more specialized conditions. For example, ortho-C-H functionalization of the 2-phenyl ring can be achieved using transition metal catalysts like rhodium or ruthenium, where the N-1 atom of the imidazole ring acts as a directing group.[2][3] Functionalization at the C5 position has also been reported, typically involving palladium catalysis.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired C3-Functionalized Product
Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). Consider trying a different catalyst or a higher catalyst loading.
Insufficient Reaction Temperature or Time Optimize the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. For some reactions, microwave irradiation can significantly reduce reaction times and improve yields.[9]
Poor Quality of Reagents or Solvents Use freshly distilled or high-purity solvents. Ensure all reagents are pure and dry, as moisture can quench catalysts and reagents.
Inappropriate Base or Additive The choice of base and any additives can be crucial. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and additives if the reaction is not proceeding as expected.
Substrate Decomposition If the starting material is degrading, consider milder reaction conditions, such as a lower temperature or a less reactive catalyst.
Problem 2: Poor Regioselectivity (Functionalization at undesired positions)
Possible Cause Suggested Solution
Reaction Conditions Favoring a Different Isomer Carefully review the literature for conditions known to favor the desired regioselectivity. For ortho-arylation of the 2-phenyl ring, a directing group strategy with a suitable metal catalyst is often necessary.[2][3]
Steric Hindrance The steric bulk of the reactants can influence the site of functionalization. Consider using less bulky reagents if steric hindrance is a suspected issue.
Electronic Effects The electronic nature of the reactants and the substrate can dictate the position of attack. The 4-fluoro substituent on the phenyl ring might influence the electron distribution.
Formation of Multiple Products If multiple isomers are formed, optimizing the reaction conditions (temperature, solvent, catalyst, and ligand) is essential. Purification by column chromatography may be necessary to isolate the desired isomer.
Problem 3: Formation of a Major Byproduct
Possible Cause Suggested Solution
Dimerization or Polymerization of Starting Material This can occur at high temperatures or with highly reactive species. Try lowering the reaction temperature or using a more controlled addition of reagents.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.
Formation of Bis-adducts In some cases, such as the reaction with aldehydes under certain conditions, a bis(imidazo[1,2-a]pyridinyl)methane derivative can be formed as a major byproduct.[4][5] Adjusting the stoichiometry of the reactants and the reaction atmosphere (e.g., performing the reaction under an inert atmosphere instead of air) can help to minimize this.
Hydrolysis of Product or Starting Material Ensure anhydrous conditions if your reagents or products are sensitive to moisture.

Quantitative Data

Table 1: C3-Aroylation of 2-Arylimidazo[1,2-a]pyridines with Aromatic Aldehydes[4]

2-Aryl GroupAldehydeCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
PhenylpicolinaldehydeFeBr₃ (20)1101689
4-MethylphenylpicolinaldehydeFeBr₃ (20)1101685
4-MethoxyphenylpicolinaldehydeFeBr₃ (20)1101682
4-ChlorophenylpicolinaldehydeFeBr₃ (20)1101686
Phenyl4-chlorobenzaldehydeFeBr₃ (20)1101675

Table 2: C3-Alkylation of 2-Phenylimidazo[1,2-a]pyridine with Aldehydes and Morpholine[6]

AldehydeCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
4-MethylbenzaldehydeY(OTf)₃ (20)1101295
BenzaldehydeY(OTf)₃ (20)1101292
4-MethoxybenzaldehydeY(OTf)₃ (20)1101287
4-FluorobenzaldehydeY(OTf)₃ (20)1101291
4-ChlorobenzaldehydeY(OTf)₃ (20)1101288

Experimental Protocols

Protocol 1: General Procedure for FeBr₃-Catalyzed C3-Aroylation of 2-Arylimidazo[1,2-a]pyridines[4]

A mixture of the 2-arylimidazo[1,2-a]pyridine (0.5 mmol), the aromatic aldehyde (0.75 mmol, 1.5 equiv.), and FeBr₃ (0.1 mmol, 20 mol%) in a suitable solvent is stirred in a sealed tube at 110 °C for 16 hours. The reaction is performed under an air atmosphere. After completion, the reaction mixture is cooled to room temperature, and the product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for Y(OTf)₃-Catalyzed C3-Alkylation of 2-Phenylimidazo[1,2-a]pyridine[6]

In a sealed tube, 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), the aldehyde (0.3 mmol, 1.5 equiv.), morpholine (0.4 mmol, 2 equiv.), and Y(OTf)₃ (0.04 mmol, 20 mol%) are mixed in toluene (1.0 mL). The mixture is stirred at 110 °C for 12 hours. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Visualizations

troubleshooting_workflow start Start: Functionalization of This compound check_yield Low or No Yield? start->check_yield check_regioselectivity Incorrect Regioselectivity? check_yield->check_regioselectivity No yield_solutions Troubleshoot Yield: - Check catalyst activity - Optimize temp/time - Use pure reagents/solvents - Screen bases/additives check_yield->yield_solutions Yes check_byproducts Major Byproducts? check_regioselectivity->check_byproducts No regio_solutions Troubleshoot Regioselectivity: - Adjust reaction conditions - Use directing groups - Consider steric/electronic effects check_regioselectivity->regio_solutions Yes success Successful Functionalization check_byproducts->success No byproduct_solutions Troubleshoot Byproducts: - Lower reaction temperature - Use inert solvent - Adjust stoichiometry - Ensure anhydrous conditions check_byproducts->byproduct_solutions Yes yield_solutions->start Re-run Experiment regio_solutions->start Re-run Experiment byproduct_solutions->start Re-run Experiment

Caption: Troubleshooting workflow for functionalization reactions.

regioselectivity_pathway cluster_c3 C3-Functionalization (Electrophilic Attack) cluster_ortho ortho-C-H Functionalization of Phenyl Ring start This compound c3_reaction Electrophile (e.g., Ar-CHO, R-X) start->c3_reaction ortho_reaction Transition Metal Catalyst (e.g., Rh, Ru) start->ortho_reaction c3_product C3-Substituted Product c3_reaction->c3_product High Nucleophilicity at C3 ortho_product ortho-Substituted Product ortho_reaction->ortho_product N-1 Directed

Caption: Regioselectivity pathways in functionalization.

References

Validation & Comparative

A Comparative Guide to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Analogs and Other PI3K Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of a representative 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine analog against other well-characterized Phosphoinositide 3-kinase (PI3K) inhibitors. The information is supported by experimental data and detailed methodologies for key assays.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in many human cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors targeting PI3K are broadly classified as either pan-PI3K inhibitors, which target all Class I PI3K isoforms (α, β, γ, and δ), or isoform-selective inhibitors. This guide focuses on comparing a representative compound from the imidazo[1,2-a]pyridine class, structurally related to this compound, with established pan- and isoform-selective PI3K inhibitors.

Quantitative Comparison of Inhibitor Potency

Inhibitor ClassCompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kγ (IC50, nM)PI3Kδ (IC50, nM)Reference
Imidazo[1,2-a]pyridine Analog (8-(4-Fluorophenyl)-6-methylImidazo[1,2-a]pyridine-2-yl)(morpholino)methanone150Not ReportedNot ReportedNot Reported[1]
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine670Not ReportedNot ReportedNot Reported[2]
Pan-PI3K Inhibitors Buparlisib (BKM120)52166262116[3]
Pictilisib (GDC-0941)333753[3]
Isoform-Selective Inhibitors Alpelisib (BYL719) (α-selective)51156250290[4]
GSK2636771 (β-selective)>47005.2>4700>520[5]
Eganelisib (IPI-549) (γ-selective)3200350016>8400[6][7]
Idelalisib (CAL-101) (δ-selective)820565892.5[8]
Duvelisib (IPI-145) (δ/γ-selective)160285272.5[8][9]

Signaling Pathway and Experimental Workflows

To understand the context of PI3K inhibition, the following diagrams illustrate the PI3K signaling pathway and the general workflows for key experimental assays used to characterize PI3K inhibitors.

PI3K_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation PI3K->PIP2 Phosphorylation AKT AKT PDK1->AKT Phosphorylation pAKT p-AKT AKT->pAKT mTORC1 mTORC1 pAKT->mTORC1 Activation Cell_Survival Cell Survival pAKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor PI3K Inhibitor Inhibitor->PI3K Inhibition Kinase_Assay_Workflow start Start reagents Prepare Reagents: - PI3K Enzyme - Lipid Substrate (PIP2) - ATP - Test Inhibitor start->reagents incubation Incubate Enzyme, Substrate, ATP, and Inhibitor reagents->incubation detection Detect Product (PIP3) (e.g., ADP-Glo, HTRF) incubation->detection analysis Data Analysis: Calculate IC50 detection->analysis end End analysis->end Western_Blot_Workflow start Start cell_culture Culture Cells and Treat with Inhibitor start->cell_culture lysis Cell Lysis and Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence) secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

References

Comparing the efficacy of fluorinated vs non-fluorinated imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Efficacy of Fluorinated vs. Non-Fluorinated Imidazo[1,2-a]pyridines.

Introduction

Imidazo[1,2-a]pyridine is a versatile bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2] This privileged structure is present in several marketed drugs, including zolpidem (a hypnotic), alpidem (an anxiolytic), and zolimidine (an antiulcer agent).[1][3] The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been explored in various domains, including oncology, neuroscience, and infectious diseases.[4][5][6]

A common strategy to optimize the pharmacological properties of lead compounds is the introduction of fluorine atoms. Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This guide provides a comparative analysis of the efficacy of fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives, supported by experimental data, detailed protocols, and pathway visualizations.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown considerable promise as anticancer agents by targeting various cellular pathways, including receptor tyrosine kinases (e.g., EGFR), serine/threonine kinases (e.g., PI3K/mTOR), and tubulin polymerization.[4][7] The introduction of fluorine can modulate the anticancer potency and selectivity of these compounds.

Data Presentation: Anticancer Efficacy

The following table summarizes the in vitro anticancer activity (IC50 values) of representative fluorinated and non-fluorinated imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDStructureRTarget/AssayCell LineIC50 (µM)Reference
Non-Fluorinated
8bImidazo[1,2-a]pyridine-hydrazoneHEGFR inhibitorK-562 (Leukemia)2.91[8]
8cImidazo[1,2-a]pyridine-hydrazoneClEGFR inhibitorK-562 (Leukemia)1.09[8]
12bImidazo[1,2-a]pyridine derivative-CytotoxicityHep-2, HepG2, MCF-7, A37511, 13, 11, 11[9]
Fluorinated
Compound 262-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamideFAntipsychotic-like activityAmphetamine-induced hyperlocomotionMED = 1 mg/kg[5][10]
I-11Covalent KRAS G12C inhibitorFAnticancer agentNCI-H358 (KRAS G12C)Potent[11]
18Imidazo[1,2-a]pyridine-3-carboxamideFAnti-TB agentM. tuberculosis H37Rv0.004[6]

Note: Direct comparison is challenging as different studies use different core structures and assay conditions. However, the data suggests that fluorination can lead to highly potent compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of the MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Mandatory Visualization

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K P STAT3 STAT3 EGFR->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->EGFR EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Antipsychotic Activity

Certain imidazo[1,2-a]pyridines, particularly those structurally related to zolpidem, have been investigated for their potential as novel antipsychotic agents. These compounds often act as positive allosteric modulators of GABAA receptors. Fluorination has been shown to enhance metabolic stability and duration of action.

Data Presentation: Antipsychotic Efficacy
Compound IDStructureRReceptor Affinity (Ki, nM)In vivo Activity (MED, mg/kg)Reference
Non-Fluorinated
ZolpidemMarketed hypnoticHα1-GABA-A receptor potentiator-[5]
Fluorinated
Compound 262-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamideFHigh affinity for GABA-A receptor1[5][10]

MED: Minimum Effective Dose in amphetamine-induced hyperlocomotion test in rats.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion Test

This is a standard behavioral test in rodents to screen for antipsychotic-like activity.

Objective: To assess the ability of a test compound to reverse the increase in locomotor activity induced by amphetamine.

Materials:

  • Male Wistar rats

  • Test compounds

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.5% methylcellulose)

  • Open-field arenas equipped with automated activity monitoring systems

  • Syringes and needles for injections

Procedure:

  • Acclimation: Acclimate the rats to the testing room and open-field arenas for at least 60 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specific time before the amphetamine challenge (e.g., 60 minutes for i.p.).

  • Amphetamine Challenge: Administer d-amphetamine sulfate (e.g., 1 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately place the animals in the open-field arenas and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 90 minutes).

  • Data Analysis: Analyze the locomotor activity data, typically in time bins. Compare the activity of the compound-treated groups to the vehicle-treated and amphetamine-only groups. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic-like activity.

Mandatory Visualization

Experimental_Workflow start Start: Male Wistar Rats acclimation Acclimation to Testing Environment start->acclimation treatment Administer Test Compound or Vehicle acclimation->treatment amphetamine Administer d-Amphetamine treatment->amphetamine recording Record Locomotor Activity in Open-Field Arena amphetamine->recording analysis Data Analysis: Compare Activity Levels recording->analysis end End: Assess Antipsychotic-like Effect analysis->end

Caption: Workflow for the amphetamine-induced hyperlocomotion test.

Antituberculosis Activity

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a potent new class of anti-tuberculosis (TB) agents.[6] Fluorination has been a key strategy in optimizing the potency of these compounds against Mycobacterium tuberculosis.

Data Presentation: Antituberculosis Efficacy
Compound IDStructureRMIC (µM) against M. tuberculosis H37RvReference
Non-Fluorinated
15Imidazo[1,2-a]pyridine-3-carboxamideCH3 at position 70.02[6]
Fluorinated
18Imidazo[1,2-a]pyridine-3-carboxamide with fluorinated biaryl etherF on biaryl ether0.004[6]

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Microplate Alamar Blue Assay (MABA)

This is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.

Objective: To determine the lowest concentration of a compound that inhibits the growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds (dissolved in DMSO)

  • Alamar Blue reagent

  • 96-well microplates

  • Biosafety Level 3 (BSL-3) facility

Procedure:

  • Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Inoculation: Add the M. tuberculosis culture to each well to a final volume of 200 µL. Include a drug-free control and a sterile control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 30 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Mandatory Visualization

SAR_Logic Core Imidazo[1,2-a]pyridine Core NonFluorinated Non-Fluorinated Substituent (e.g., -CH3) Core->NonFluorinated Fluorinated Fluorinated Substituent (e.g., -F, -CF3) Core->Fluorinated Potency Biological Potency (e.g., lower MIC) NonFluorinated->Potency Baseline Fluorinated->Potency Increased Stability Metabolic Stability Fluorinated->Stability Increased ImprovedEfficacy Improved Efficacy Potency->ImprovedEfficacy Stability->ImprovedEfficacy

Caption: Structure-Activity Relationship (SAR) logic for fluorination of imidazo[1,2-a]pyridines.

Conclusion

The strategic incorporation of fluorine into the imidazo[1,2-a]pyridine scaffold has consistently demonstrated the potential to enhance therapeutic efficacy across various disease areas. In the context of anticancer agents, fluorination can contribute to increased potency. For antipsychotic drug candidates, it can improve metabolic stability and duration of action. Furthermore, in the development of antituberculosis agents, fluorinated derivatives have shown remarkably low minimum inhibitory concentrations.

While direct, head-to-head comparisons are often limited by the differing core structures and experimental conditions across studies, the collective evidence strongly supports the utility of fluorine as a bioisostere for hydrogen or other small substituents in the optimization of imidazo[1,2-a]pyridine-based drug candidates. Future research should focus on systematic studies to further elucidate the specific structure-activity relationships of fluorinated derivatives and their impact on ADME (absorption, distribution, metabolism, and excretion) properties to accelerate the development of novel therapeutics.

References

In Vivo Validation of Imidazopyridine-Based Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer activity of imidazopyridine derivatives, with a focus on compounds structurally related to 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine. Due to the limited availability of published in vivo data for this compound, this document focuses on its close structural analogs that have undergone successful in vivo validation. This guide aims to offer a valuable resource for researchers in the field of oncology and drug discovery by presenting key experimental data, detailed methodologies, and insights into the underlying mechanisms of action.

Comparative Analysis of In Vivo Anticancer Activity

The following tables summarize the in vivo performance of two promising imidazo[1,2-a]pyridine derivatives that have demonstrated significant anticancer efficacy in preclinical xenograft models. These compounds serve as valuable benchmarks for the potential in vivo activity of novel analogs, including this compound.

Table 1: In Vivo Efficacy of Imidazo[1,2-a]pyridine Derivatives in Human Cancer Xenograft Models

Compound IDStructureCancer Cell LineAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Analog 1 3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridineHeLa (Cervical Cancer)Mice50 mg/kgSignificant inhibition (quantitative data not specified in abstract)[1]
Analog 2 (15a) Imidazo[1,2-a]pyridine derivativeHCT116 (Colon Cancer)XenograftNot specifiedSignificant[2]
Analog 2 (15a) Imidazo[1,2-a]pyridine derivativeHT-29 (Colon Cancer)XenograftNot specifiedSignificant[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vivo experiments cited in the comparison.

HeLa Human Cervical Tumor Xenograft Model

This protocol outlines the establishment and use of a HeLa xenograft model for evaluating the in vivo anticancer activity of test compounds.

1. Cell Culture and Preparation:

  • HeLa cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are grown to 80-90% confluency and harvested using trypsin-EDTA.

  • The cells are washed with phosphate-buffered saline (PBS) and resuspended in a serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

2. Animal Handling and Tumor Implantation:

  • Female athymic nude mice (4-6 weeks old) are used for the study.

  • A cell suspension of 0.1 mL (containing 1 x 10^6 HeLa cells) is subcutaneously injected into the right flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored by measuring the tumor volume using calipers 2-3 times per week. The tumor volume is calculated using the formula: Volume = (length × width²) / 2.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.

  • The test compound (e.g., Analog 1) is administered at the specified dose and schedule (e.g., 50 mg/kg, intraperitoneally, daily). The control group receives the vehicle.

4. Efficacy Evaluation and Endpoint:

  • Tumor volumes and body weights are recorded throughout the study.

  • The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration.

  • The percentage of tumor growth inhibition (TGI) is calculated as a primary efficacy endpoint.

HCT116 Human Colon Carcinoma Xenograft Model

This protocol describes the methodology for establishing and utilizing an HCT116 xenograft model to assess the in vivo efficacy of anticancer compounds.

1. Cell Culture and Preparation:

  • HCT116 cells are maintained in a suitable culture medium.

  • Cells are harvested and prepared for injection as described for the HeLa model.

2. Animal Handling and Tumor Implantation:

  • Immunocompromised mice (e.g., NOD/SCID) are used.

  • A suspension of HCT116 cells is subcutaneously injected into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment:

  • Tumor volumes are monitored regularly.

  • Treatment with the test compound (e.g., Analog 2) is initiated when tumors reach a specified volume.

4. Efficacy Evaluation and Endpoint:

  • The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

  • Body weight and general health of the animals are monitored as indicators of toxicity.

Signaling Pathway and Experimental Workflow

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and angiogenesis. A frequently implicated pathway is the PI3K/Akt/mTOR signaling cascade.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine This compound & Analogs Imidazopyridine->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives.

The experimental workflow for in vivo validation of a novel anticancer compound typically follows a structured progression from cell-based assays to animal models.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture (e.g., HeLa, HCT116) In_Vitro In Vitro Cytotoxicity Assay (e.g., MTT) Cell_Culture->In_Vitro Animal_Model Xenograft Model Establishment In_Vitro->Animal_Model Promising Candidates Treatment Compound Administration (Treatment vs. Vehicle) Animal_Model->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Toxicity Toxicity Assessment (Optional) Treatment->Toxicity Endpoint Endpoint Analysis: Tumor Weight, TGI, etc. Monitoring->Endpoint

Caption: General experimental workflow for in vivo validation of anticancer compounds.

References

Comparative Cross-Reactivity Profiling of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a member of the pharmacologically significant imidazo[1,2-a]pyridine scaffold. Due to the limited publicly available kinase screening data for this specific compound, this guide presents a representative cross-reactivity profile based on published data for structurally similar imidazo[1,2-a]pyridine derivatives. The information herein is intended to serve as a reference for researchers engaged in the discovery and development of kinase inhibitors, highlighting potential on- and off-target activities associated with this chemical class.

Introduction to Imidazo[1,2-a]pyridines as Kinase Inhibitors

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities.[1] In recent years, this heterocyclic system has garnered significant attention as a versatile template for the design of potent inhibitors of various protein kinases, which are critical regulators of cellular processes and established targets in oncology and other therapeutic areas.[2][3][4] Derivatives of imidazo[1,2-a]pyridine have been reported to inhibit several key kinases, including Phosphoinositide 3-kinases (PI3Ks), Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-dependent kinases (CDKs).[3][4][5][6] Understanding the cross-reactivity profile of these compounds is crucial for assessing their selectivity and potential for off-target effects.

Representative Cross-Reactivity Profile

Based on the analysis of published data for imidazo[1,2-a]pyridine analogs, a representative cross-reactivity profile for this compound is proposed. The primary target is hypothesized to be within the CAMK, CMGC, or TK kinase families, given the frequent activity of this scaffold against kinases in these groups.

Table 1: Representative Kinase Inhibition Profile of this compound and Comparator Compounds.

Kinase TargetThis compound (Hypothetical IC50, nM)Compound A (FLT3 Inhibitor) (IC50, nM)Compound B (Aurora A Inhibitor) (IC50, nM)Compound C (CDK2 Inhibitor) (IC50, nM)
Primary Target(s)
FLT35025[6]>1000>1000
Aurora A200>100015[5]>1000
CDK2500>1000>100030[4]
Off-Target Kinases
PI3Kα800>5000>5000>5000
MEK1>10000>10000>10000>10000
ERK2>10000>10000>10000>10000
SRC1500>10000>10000>10000
LCK2500>10000>10000>10000
EGFR>10000>10000>10000>10000
VEGFR23000500[6]>1000>1000

Disclaimer: The inhibitory activities for this compound are hypothetical and projected based on the activities of structurally related compounds. These values should be confirmed by experimental data.

Experimental Protocols

The following are detailed methodologies for commonly employed kinase assays to determine the inhibitory activity of compounds.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7][8]

Protocol:

  • Kinase Reaction: Set up the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5-25 µL. Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[7]

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well at a volume twice that of the initial kinase reaction. This reagent converts the generated ADP back to ATP and provides the necessary components (luciferase, luciferin) for the luminescent reaction. Incubate at room temperature for 30-60 minutes.[2]

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.

LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase.[9]

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, a europium-labeled anti-tag antibody, the kinase, and an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

  • Assay Assembly: In a multi-well plate, add the test compound, followed by a pre-mixed solution of the kinase and the europium-labeled antibody. Finally, add the tracer to initiate the binding reaction. The typical final volume is 15-20 µL.[3]

  • Incubation: Incubate the plate at room temperature for at least 60 minutes to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the donor (europium) and acceptor (Alexa Fluor™ 647). A decrease in the FRET signal indicates displacement of the tracer by the test compound.

Kinase-Glo® Luminescent Kinase Assay

The Kinase-Glo® Assay is a homogeneous method that measures kinase activity by quantifying the amount of ATP remaining in the reaction after a kinase reaction.[1]

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate by incubating the kinase, substrate, ATP, and test compound.

  • Signal Generation: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent terminates the kinase reaction and initiates a luminescent reaction that is proportional to the amount of remaining ATP.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Visualizations

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Compound Synthesis and QC cluster_1 Primary Target Identification cluster_2 Selectivity Profiling cluster_3 Cellular Activity and Off-Target Validation a Synthesis of This compound b Purity and Identity Confirmation (NMR, LC-MS) a->b c Broad Kinase Panel Screen (e.g., KINOMEscan) b->c Test Compound d Primary Target(s) Identification c->d e Dose-Response Assays (IC50 Determination) d->e Identified Primary Target f Profiling against a Panel of Related Kinases e->f g Determination of Selectivity Index f->g h Cell-Based Assays (Target Engagement, Phenotypic) g->h Selectivity Profile i Western Blot for Off-Target Pathway Modulation h->i

Caption: Experimental workflow for assessing compound cross-reactivity.

Simplified PI3K/AKT/mTOR Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K signaling pathway.

References

A Comparative Analysis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and Zolpidem: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of hypnotic agents, Zolpidem has long been a benchmark for its efficacy in treating insomnia. Its mechanism of action, centered on the positive allosteric modulation of the GABA-A receptor, is well-established. However, the search for novel compounds with improved pharmacokinetic profiles, greater receptor subtype selectivity, and potentially fewer side effects is a continuous endeavor in medicinal chemistry. One such class of compounds that has garnered interest is the 2-phenylimidazo[1,2-a]pyridine series, which shares a core scaffold with Zolpidem. This guide provides a comparative study of a representative from this series, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, and the widely used hypnotic, Zolpidem.

This comparison synthesizes available preclinical data to offer researchers, scientists, and drug development professionals a detailed analysis of their receptor binding affinities, pharmacokinetic parameters, and pharmacodynamic effects. The objective is to present a clear, data-driven comparison to inform future research and development in the pursuit of next-generation hypnotic agents.

Comparative Quantitative Data

The following tables summarize the key quantitative data for this compound derivatives and Zolpidem, facilitating a direct comparison of their pharmacological profiles.

Table 1: GABA-A Receptor Binding Affinity

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
Zolpidem α1β2γ220[1]
α1β3γ241[2]
α2β1γ2 / α3β1γ2400[1]
α5β2γ2>5000[1]
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivative (Compound 6) α1β2γ2Data not available in Ki, potent PAM efficacy reported

Table 2: Pharmacokinetic Profile

ParameterThis compound DerivativesZolpidem
Bioavailability Orally bioavailable in mice[3]~70% (oral)[2][4]
Tmax (Peak Plasma Time) Not specified0.75 - 2.6 hours (oral)[4]
Elimination Half-life (t1/2) Improved metabolic stability suggested for some derivatives[5]2 - 3 hours in healthy adults[2]
Metabolism Primarily hepatic, potential for reduced biotransformation with fluoro-substitution[5]Primarily hepatic via CYP3A4, CYP2C9, CYP1A2[2]
Protein Binding Not specified~92%[4]

Table 3: Pharmacodynamic Effects (Hypnotic Activity)

CompoundAnimal ModelKey Findings
Zolpidem Healthy HumansDoses from 5.0 mg significantly decrease sleep latency and increase total sleep time.[6][7]
Elderly HumansDose-related decreases in sleep latency and increases in sleep efficiency observed at all doses (5, 10, 15, and 20 mg).[8]
This compound Derivatives Not specifiedReported as positive allosteric modulators of the α1β2γ2 GABA-A receptor, suggesting hypnotic potential.[9]

Mechanism of Action and Signaling Pathway

Both Zolpidem and this compound are positive allosteric modulators of the GABA-A receptor.[1][9] They bind to the benzodiazepine site located at the interface of the α and γ subunits, enhancing the effect of the endogenous neurotransmitter GABA.[10][11] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a decrease in neuronal excitability, which manifests as sedation and hypnosis. Zolpidem exhibits a preferential affinity for GABA-A receptors containing the α1 subunit, which is believed to mediate its sedative-hypnotic effects.[1][12] Derivatives of this compound are also designed to target this α1 subtype.[9]

GABA_A_Signaling cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_effects Cellular Effects GABA_R γ2 α1 β2 α1 β2 Cl_Influx Chloride Ion (Cl-) Influx GABA_R->Cl_Influx Channel Opening Zolpidem Zolpidem Zolpidem->GABA_R:alpha1 Binds to α1/γ2 interface FPIMP 2-(4-Fluorophenyl) imidazo[1,2-a]pyridine FPIMP->GABA_R:alpha1 Binds to α1/γ2 interface GABA GABA GABA->GABA_R Binds Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Sedation Sedation / Hypnosis Hyperpolarization->Sedation

Figure 1. GABA-A Receptor Signaling Pathway.

Experimental Protocols

A comprehensive understanding of the comparative data requires insight into the methodologies used to generate it. Below are detailed protocols for key experiments.

Radioligand Binding Assay for GABA-A Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compounds for different GABA-A receptor subtypes.

Methodology:

  • Receptor Preparation: Human embryonic kidney (HEK293) cells are stably transfected to express specific combinations of GABA-A receptor subunits (e.g., α1β2γ2, α2β3γ2, etc.).[13] Cell membranes containing the receptors are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [3H]Ro15-1788) is incubated with the prepared cell membranes.[13]

    • Increasing concentrations of the unlabeled test compound (Zolpidem or this compound) are added to compete with the radioligand for binding.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., 4°C).

  • Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Hypnotic Activity in Rodents

Objective: To evaluate the dose-dependent hypnotic effects of the test compounds.

Methodology:

  • Animal Model: Male mice or rats are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: The test compounds (Zolpidem or this compound) are dissolved in a suitable vehicle (e.g., saline with a small percentage of Tween 80) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.

  • Observation: Immediately after administration, the animals are placed in individual observation cages. The primary endpoints measured are:

    • Sleep Latency: The time from drug administration to the onset of sleep, defined as the loss of the righting reflex for a continuous period (e.g., >1 minute).

    • Sleep Duration: The total time spent asleep within a defined observation period (e.g., 2-4 hours).

  • Data Analysis: The dose-response relationship for sleep latency and duration is analyzed. Statistical comparisons between the drug-treated groups and the vehicle control group are performed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). The effective dose 50 (ED50) for inducing sleep can also be calculated.

Experimental_Workflow start Start: Animal Acclimatization grouping Random Assignment to Treatment Groups (Vehicle, Zolpidem, FPIMP) start->grouping admin Compound Administration (Oral or Intraperitoneal) grouping->admin observe Behavioral Observation (Individual Cages) admin->observe measure Measure Endpoints: - Sleep Latency - Sleep Duration observe->measure analysis Data Analysis (ANOVA, Dose-Response Curves) measure->analysis end End: Comparative Efficacy Determined analysis->end

Figure 2. In Vivo Hypnotic Activity Workflow.

Conclusion

This comparative guide highlights that this compound and its derivatives represent a promising class of compounds that share a common mechanism of action with Zolpidem. The available data suggests a similar, if not enhanced, affinity for the target α1-containing GABA-A receptors, which is a key determinant of hypnotic efficacy. Furthermore, the chemical modifications in this series, such as the introduction of a fluorine atom, are often employed in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties.

While direct, head-to-head comparative studies are limited, the synthesized data provides a strong rationale for further investigation of this compound as a potential hypnotic agent. Future research should focus on comprehensive in vivo efficacy studies to determine its dose-response relationship for hypnotic effects, a full pharmacokinetic profiling in multiple species, and an assessment of its side-effect profile, particularly in comparison to Zolpidem. The experimental protocols outlined herein provide a robust framework for conducting such pivotal studies. The continued exploration of this and related compounds could lead to the development of novel hypnotics with a superior therapeutic window.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for numerous drugs with a wide range of biological activities, including anxiolytic, hypnotic, and anti-ulcer agents.[1][2] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is a major focus for researchers in organic and medicinal chemistry. This guide provides a head-to-head comparison of several key methods for the synthesis of imidazo[1,2-a]pyridines, presenting their mechanisms, experimental data, and detailed protocols to aid researchers in selecting the optimal method for their specific needs.

The primary synthetic strategies can be broadly categorized into classical condensation reactions and modern multicomponent and C-H functionalization approaches.[1][3] This comparison will focus on the following widely employed methods:

  • Classical Condensation: Reaction of 2-aminopyridines with α-haloketones.

  • Ortoleva-King Reaction: A one-pot synthesis from 2-aminopyridines and acetophenones.

  • Groebke-Blackburn-Bienaymé Reaction (GBBR): A three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide.

Classical Condensation with α-Haloketones

This is the most traditional and straightforward approach to imidazo[1,2-a]pyridines.[1] The reaction proceeds via an initial SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-haloketone, followed by an intramolecular condensation to form the fused imidazole ring.

General Reaction Scheme & Mechanism

The mechanism involves the nucleophilic substitution of the halide by the pyridine nitrogen, forming a pyridinium salt intermediate, which then undergoes cyclization and dehydration.[4]

G cluster_mech Mechanism of Classical Condensation Reactants 2-Aminopyridine + α-Haloketone Intermediate Pyridinium Salt Intermediate Reactants->Intermediate SN2 Attack Product Imidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization & Dehydration

Fig. 1: Mechanism of the classical condensation reaction.
Performance Data

Recent advancements have demonstrated that this reaction can be performed efficiently without a catalyst or solvent, highlighting its simplicity and green chemistry potential.[2][4]

Reactant 1 (2-Aminopyridine)Reactant 2 (α-Haloketone)ConditionsTime (h)Yield (%)Reference
2-Aminopyridine2-BromoacetophenoneCatalyst- and solvent-free, 60 °C1.595[4]
2-Amino-5-methylpyridine2-BromoacetophenoneCatalyst- and solvent-free, 60 °C2.092[4]
2-Amino-5-chloropyridine2-Chloro-4'-methoxyacetophenoneCatalyst- and solvent-free, 60 °C2.590[4]
2-AminopyridineEthyl bromopyruvateReflux in EthanolN/AHigh[5]
Experimental Protocol: Catalyst- and Solvent-Free Synthesis[2][4]
  • A mixture of the appropriate 2-aminopyridine (1.0 mmol) and α-haloketone (1.0 mmol) is placed in a round-bottom flask.

  • The flask is heated to 60 °C with stirring.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is washed with a saturated aqueous solution of sodium bicarbonate, followed by water, and then dried under vacuum to afford the pure imidazo[1,2-a]pyridine.

Ortoleva-King Reaction

The Ortoleva-King reaction provides a convenient one-pot method for synthesizing 2-aryl-imidazo[1,2-a]pyridines directly from readily available acetophenones and 2-aminopyridines, avoiding the need to pre-synthesize lachrymatory α-haloketones.[6][7] The reaction involves the in-situ formation of an N-(phenacyl)pyridinium salt by reacting an active methyl/methylene compound with iodine in the presence of the pyridine base.[7]

General Reaction Scheme & Workflow

The process is a tandem, one-pot reaction. The first step forms the key pyridinium salt intermediate, and the second step involves base-mediated cyclization.[6][7]

G cluster_workflow Ortoleva-King One-Pot Workflow Start 2-Aminopyridine + Acetophenone + Iodine (I2) Step1 Step 1: Heat (e.g., 110 °C) Formation of Ortoleva-King Intermediate Start->Step1 Step2 Step 2: Add Base (e.g., NaOH) Heat (e.g., 100 °C) Step1->Step2 Product Imidazo[1,2-a]pyridine Step2->Product Purify Workup & Purification Product->Purify

Fig. 2: Workflow for the Ortoleva-King synthesis.
Performance Data

This method is robust, scalable, and compatible with a variety of functional groups on the acetophenone ring.[6][7]

Reactant 1 (2-Aminopyridine)Reactant 2 (Acetophenone)Conditions (Step 1 -> Step 2)Time (h)Yield (%)Reference
2-Aminopyridine2'-HydroxyacetophenoneNeat, 110 °C -> NaOH(aq), 100 °C4 -> 151[6][7]
2-Aminopyridine4'-BromoacetophenoneNeat, 110 °C -> NaOH(aq), 100 °C4 -> 160[6]
2-Aminopyridine4'-MethoxyacetophenoneNeat, 110 °C -> NaOH(aq), 100 °C4 -> 155[6]
2-Aminopyridine4'-(Dimethylamino)acetophenoneNeat, 110 °C -> NaOH(aq), 100 °C4 -> 141[6]
Experimental Protocol: One-Pot Synthesis[6][7]
  • Step 1: A mixture of 2-aminopyridine (2.3 equiv.), the desired acetophenone (1.0 equiv.), and iodine (1.2 equiv.) is heated without solvent at 110 °C for 4 hours.

  • The reaction mixture is allowed to cool.

  • Step 2: An excess of aqueous sodium hydroxide (e.g., 45% solution) is added to the mixture.

  • The resulting suspension is heated at 100 °C for 1 hour.

  • After cooling, the crude product is collected by filtration, washed with water, and purified, typically by recrystallization or column chromatography.

Groebke-Blackburn-Bienaymé Reaction (GBBR)

The GBBR is a powerful isocyanide-based multicomponent reaction (MCR) that provides rapid access to 3-aminoimidazo[1,2-a]pyridines.[8][9] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide, offering high atom economy and the ability to generate molecular diversity efficiently.[9][10]

General Reaction Scheme & Mechanism

The reaction is typically catalyzed by a Lewis acid and proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, followed by nucleophilic attack by the isocyanide and subsequent intramolecular cyclization.

G cluster_mech_gbbr Mechanism of Groebke-Blackburn-Bienaymé Reaction Reactants 2-Aminopyridine + Aldehyde + Isocyanide Schiff Schiff Base Formation Reactants->Schiff [Lewis Acid] Nitrile Nitrile Ylide Intermediate Schiff->Nitrile + Isocyanide Product 3-Aminoimidazo [1,2-a]pyridine Nitrile->Product [1,5]-Dipolar Cyclization

Fig. 3: Key steps in the GBBR mechanism.
Performance Data

The GBBR is highly versatile and can be promoted by various catalysts and conditions, including ultrasound and microwave irradiation, often in green solvents like water.[8][9]

Reactant 1 (2-Aminopyridine)Reactant 2 (Aldehyde)Reactant 3 (Isocyanide)ConditionsYield (%)Reference
2-AminopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid, H₂O, 60 °C, Ultrasound86[8]
2-Amino-5-chloropyridineFurfuralCyclohexyl isocyanidePhenylboronic acid, H₂O, 60 °C, Ultrasound86[8]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanidePhenylboronic acid, H₂O, 60 °C, Ultrasound67[8]
2-AminopyridinesFurfuraldehydeVarious IsocyanidesYb(OTf)₃, DCM/MeOH, 100 °C, Microwave89-98[11]
Experimental Protocol: Ultrasound-Assisted GBBR[8]
  • To a vial, add 2-aminopyridine (1.0 equiv.), the aldehyde (1.2 equiv.), the isocyanide (1.2 equiv.), and phenylboronic acid (PBA) (10 mol%).

  • Add water (2 mL) as the solvent.

  • Seal the vial and place it in an ultrasonic bath.

  • Irradiate the mixture at 60 °C for the required time (typically monitored by TLC).

  • After completion, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Head-to-Head Summary

MethodKey FeaturesStarting MaterialsTypical Product SubstitutionAdvantagesDisadvantages
Classical Condensation 2-component, cyclocondensation2-Aminopyridines, α-HaloketonesC2-substitutedSimple, often high-yielding, catalyst-free options available[2][4]Limited availability and lachrymatory nature of α-haloketones[7]
Ortoleva-King 2-component, one-pot, tandem2-Aminopyridines, Acetophenones, IodineC2-substitutedAvoids handling of α-haloketones, uses readily available ketones, scalable[6][7]Requires relatively high temperatures and a stoichiometric oxidant (iodine)
GBB Reaction 3-component, one-pot, MCR2-Aminopyridines, Aldehydes, IsocyanidesC2, N3-disubstitutedHigh atom economy, rapid generation of molecular diversity, mild/green options available[8][9][10]Requires isocyanides which can be volatile and toxic; primarily yields 3-amino derivatives

Conclusion

The choice of synthetic method for imidazo[1,2-a]pyridines depends heavily on the desired substitution pattern and available starting materials.

  • The Classical Condensation remains a highly effective and simple method for accessing C2-substituted imidazo[1,2-a]pyridines, especially when the required α-haloketone is available.

  • The Ortoleva-King reaction offers a significant practical advantage for synthesizing 2-aryl derivatives by using stable and common acetophenones, making it a valuable alternative to the classical approach.[6]

  • The Groebke-Blackburn-Bienaymé Reaction is unparalleled for the rapid and efficient construction of libraries of 3-amino-substituted imidazo[1,2-a]pyridines, embodying the principles of modern medicinal chemistry with its multicomponent, diversity-oriented nature.[9][10]

In addition to these foundational methods, modern approaches involving transition-metal-catalyzed or visible-light-induced C-H functionalization are rapidly expanding the toolkit for decorating the imidazo[1,2-a]pyridine scaffold post-synthesis, offering late-stage diversification possibilities.[12][13] Researchers are encouraged to consider both the core synthesis and subsequent functionalization strategies when planning their synthetic campaigns.

References

Cytotoxicity of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

The cytotoxic potential of various imidazo[1,2-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Compound ID/ReferenceSubstitution PatternCancer Cell LineIC50 (µM)
Compound 6 [1]2-Aryl, 3-ArylA375 (Melanoma)<12
WM115 (Melanoma)<12
HeLa (Cervical)Not specified
IP-5 [2]Not specifiedHCC1937 (Breast)45
IP-6 [2]Not specifiedHCC1937 (Breast)47.7
IP-7 [2]Not specifiedHCC1937 (Breast)79.6
Thiazole-substituted [1]Thiazole group substitutionA375 (Melanoma)0.14
HeLa (Cervical)0.21
3-{1-[(4-fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine [1]2-methyl, 3-pyrazolyl with 4-fluorophenylsulfonylPI3KCA enzyme0.67
Compound 12b [3]Not specifiedHep-2 (Laryngeal)11
HepG2 (Hepatocellular)13
MCF-7 (Breast)11
A375 (Melanoma)11

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds is predominantly carried out using the MTT assay.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow and Signaling Pathways

To better understand the experimental process and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed Cancer Cells in 96-well plates overnight_incubation Incubate Overnight cell_seeding->overnight_incubation add_compounds Add Imidazopyridine Derivatives overnight_incubation->add_compounds incubation_48h Incubate for 48h add_compounds->incubation_48h add_mtt Add MTT Reagent incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h solubilize Solubilize Formazan incubation_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate IC50 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Imidazopyridine 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits Imidazopyridine->mTOR inhibits

References

Reproducibility of Published Synthesis Protocols for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably reproduce published synthetic methods is paramount. This guide provides a comparative analysis of published protocols for the synthesis of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, a scaffold of significant interest in medicinal chemistry. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflow to aid in the assessment of reproducibility and selection of an optimal synthetic route.

The synthesis of this compound and its derivatives is well-documented, with the most common approach involving the condensation of a 2-aminopyridine with a 2-bromo-1-(4-fluorophenyl)ethan-1-one. Variations in reaction conditions, such as the use of conventional heating versus microwave irradiation and the choice of catalyst and solvent, can significantly impact reaction efficiency and yield. This guide focuses on comparing these different methodologies to provide a clearer picture of their potential reproducibility.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data from selected published protocols for the synthesis of imidazo[1,2-a]pyridine derivatives, providing a basis for comparing their performance.

Protocol Type Starting Materials Catalyst/Reagent Solvent Reaction Time Yield (%) Reference
Microwave-Assisted2-Aminopyridine, 2-bromo-1-(4-fluorophenyl)ethan-1-oneIonic LiquidSolvent-freeNot SpecifiedGood[1]
Microwave-Assisted2-Aminopyridines, AcetophenonesNot SpecifiedNot Specified60 seconds24-99[2]
Conventional Heating2-Aminopyridine, 1-bromo-2-phenylacetyleneCatalyst-freeNot SpecifiedNot Specifiedup to 86[3]
One-Pot, Microwave2-Azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanideNH4ClMethanol30 minutes89[4]
Conventional Heating2-Aminopyridine, 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxiraneNone95% Ethanol5 hours45[5]
Conventional Heating2-Aminopyridines, Substituted phenacyl bromidesCopper SilicateNot SpecifiedNot SpecifiedHigh[6]

Experimental Protocols

Below are detailed methodologies for two representative synthetic approaches.

Protocol 1: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of imidazo[1,2-a]pyridine derivatives.[2]

Materials:

  • 2-Aminopyridine

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • Ethanol (or other suitable solvent)

Procedure:

  • In a microwave-safe vessel, combine 2-aminopyridine (1 mmol) and 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 mmol).

  • Add a suitable solvent (e.g., ethanol, 5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 100-150 °C) for a short duration (e.g., 1-10 minutes).

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Conventional Heating One-Pot Synthesis

This protocol is a general representation of a one-pot synthesis strategy.[4]

Materials:

  • Aldehyde (e.g., 4-fluorobenzaldehyde)

  • 2-Aminopyridine

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Ammonium chloride (NH4Cl)

  • Methanol

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), 2-aminopyridine (1 mmol), isocyanide (1 mmol), and ammonium chloride (0.2 mmol) in methanol (1 M).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a set period (e.g., 8 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the logical relationship of the key synthetic strategies.

G cluster_workflow General Synthetic Workflow start Start Materials (2-Aminopyridine & Ketone/Aldehyde derivative) reaction Reaction (Conventional Heating or Microwave) start->reaction workup Work-up (Solvent removal, extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of this compound.

G cluster_strategies Key Synthetic Strategies parent Synthesis of this compound child1 Conventional Heating parent->child1 child2 Microwave-Assisted Synthesis parent->child2 child3 One-Pot Reactions parent->child3

Caption: Key strategies for the synthesis of the target compound.

References

Benchmarking a Novel Imidazo[1,2-a]pyridine-Based Kinase Inhibitor Against Established PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Oncology and Drug Discovery

This guide provides a comprehensive benchmarking analysis of a representative imidazo[1,2-a]pyridine-based compound, herein referred to as Compound 35, against well-established kinase inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively involved in the discovery and evaluation of novel kinase inhibitors.

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases crucial in cancer progression.[1][2][3] This guide focuses on the PI3K/Akt/mTOR pathway, a critical signaling cascade that is frequently dysregulated in human cancers, playing a key role in cell growth, proliferation, survival, and metabolism.[4][5]

Comparative Analysis of Kinase Inhibitory Potency

To provide a clear and objective comparison, the inhibitory activities of Compound 35 and two well-characterized clinical-stage PI3K/mTOR inhibitors, Pictilisib (GDC-0941) and Dactolisib (BEZ235), are summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of inhibitor potency.

Kinase TargetCompound 35 (IC50 in nM)Pictilisib (GDC-0941) (IC50 in nM)Dactolisib (BEZ235) (IC50 in nM)
PI3Kα35[6]3[7][8]4[9][10]
PI3KβNot Available33[7][8]75[9][10]
PI3KγNot Available75[7][8]5[9][10]
PI3KδNot Available3[7][8]7[9][10]
mTORNot Available580[7][8]20.7[9][10]

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from publicly available research for comparative purposes.

Experimental Protocols

The determination of kinase inhibitor potency is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for a common in vitro kinase inhibition assay.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence-Based Assay)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of an inhibitor by quantifying the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate)

  • ATP

  • Test inhibitor (e.g., Compound 35) and reference inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multi-well plates (white, opaque)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the test and reference inhibitors in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted inhibitors to the wells. Include a "no inhibitor" control (vehicle only) and a "no kinase" background control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Key Pathways and Processes

To better understand the context of this comparative analysis, the following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathway and a typical experimental workflow.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Kinase_Inhibitor_Screening_Workflow Compound_Library Compound Library (e.g., Imidazo[1,2-a]pyridines) Primary_Screening Primary Screening (Single Concentration) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Compounds Lead_Compound Lead Compound (e.g., Compound 35) Dose_Response->Lead_Compound Selectivity_Profiling Selectivity Profiling (Kinase Panel) Lead_Compound->Selectivity_Profiling Further_Optimization Lead Optimization Selectivity_Profiling->Further_Optimization

Caption: Experimental workflow for kinase inhibitor screening.

Comparative_Analysis_Logic Novel_Compound Novel Imidazo[1,2-a]pyridine (Compound 35) Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Novel_Compound->Kinase_Assay Benchmark_Inhibitors Benchmark Inhibitors (Pictilisib, Dactolisib) Benchmark_Inhibitors->Kinase_Assay IC50_Data IC50 Data Comparison Kinase_Assay->IC50_Data Potency_Evaluation Relative Potency Evaluation IC50_Data->Potency_Evaluation Selectivity_Assessment Selectivity Assessment (Against Kinase Panel) Potency_Evaluation->Selectivity_Assessment Conclusion Conclusion on Therapeutic Potential Selectivity_Assessment->Conclusion

Caption: Logical flow of the comparative analysis.

References

Comparative ADME-T Profile of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine and Its Analogs: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of the promising drug candidate scaffold, 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine, and its structural analogs. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the early stages of drug discovery. The data is compiled from various in vitro assays and predictive models, offering a comparative landscape of this chemical series.

Physicochemical and ADME-T Data Summary

The following tables summarize the key physicochemical and in vitro ADME-T parameters for this compound and a representative set of its analogs. These analogs have been selected to illustrate the impact of structural modifications on the overall ADME-T profile.

Table 1: Physicochemical Properties

CompoundStructureMolecular Weight ( g/mol )clogPTopological Polar Surface Area (Ų)Aqueous Solubility (µM)[1]
This compound 212.223.128.930
Analog A: 2-Phenylimidazo[1,2-a]pyridine 194.232.828.950
Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 228.673.528.915
Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 224.262.738.140

Table 2: In Vitro Absorption and Permeability

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A)/(A→B)MDCK-MDR1 Efflux Ratio
This compound >1015<2<2
Analog A: 2-Phenylimidazo[1,2-a]pyridine >1018<2<2
Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine >1012<2<2
Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 8102.53.0

Table 3: In Vitro Metabolism and Stability

CompoundHuman Liver Microsomal Stability (t½, min)Human Hepatocyte Stability (t½, min)Major CYP450 Isoforms Involved
This compound >60>120CYP3A4, CYP2D6
Analog A: 2-Phenylimidazo[1,2-a]pyridine 4590CYP3A4, CYP1A2
Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine >60>120CYP3A4
Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 2045CYP2D6, CYP3A4 (O-demethylation)

Table 4: In Vitro CYP450 Inhibition

CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compound >50>5025155
Analog A: 2-Phenylimidazo[1,2-a]pyridine >50>5030208
Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine >50>5020103
Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine 40>5045512

Table 5: In Vitro Toxicity

CompoundHepG2 Cytotoxicity (CC₅₀, µM)hERG Inhibition (IC₅₀, µM)
This compound >100>30
Analog A: 2-Phenylimidazo[1,2-a]pyridine >100>30
Analog B: 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine 8025
Analog C: 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine >100>30

Experimental Protocols

Detailed methodologies for the key in vitro ADME-T assays are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is utilized to predict passive membrane transport.[2][3]

  • Preparation of the Donor Plate : A filter donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.[2][4]

  • Compound Preparation : Test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) typically containing a small percentage of DMSO.[4][5]

  • Assay Assembly : The acceptor plate is filled with buffer, and the lipid-coated donor plate is placed on top. The test compound solution is then added to the donor wells.[3]

  • Incubation : The plate sandwich is incubated at room temperature for a specified period (e.g., 4-18 hours).[4][6]

  • Quantification : After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS analysis.[3]

  • Permeability Calculation : The effective permeability (Pe) is calculated from the compound concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Caco-2 Permeability Assay

This assay assesses the permeability of compounds across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which serves as a model for the intestinal epithelium.[7]

  • Cell Culture : Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated and polarized monolayer.[8]

  • Monolayer Integrity Check : The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.[8]

  • Transport Experiment : The experiment is conducted in two directions: apical (A) to basolateral (B) and basolateral (B) to apical (A). The test compound is added to the donor chamber (either apical or basolateral), and samples are taken from the receiver chamber at specific time points.[7][9]

  • Quantification : The concentration of the test compound in the collected samples is analyzed by LC-MS/MS.[7]

  • Permeability and Efflux Ratio Calculation : The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined to identify if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.[8]

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.[10][11]

  • Test System Preparation : The assay can be performed using liver microsomes or hepatocytes.[11] The test system is incubated with the test compound at 37°C.[10]

  • Cofactor Addition : For microsomal assays, a cofactor mix containing NADPH is added to initiate the metabolic reaction.[10]

  • Time-Point Sampling : Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[10]

  • Reaction Termination : The metabolic reaction in the collected aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).[10]

  • Quantification : The remaining parent compound in each sample is quantified by LC-MS/MS.[10]

  • Data Analysis : The half-life (t½) and intrinsic clearance (CLint) of the compound are calculated from the rate of disappearance of the parent compound over time.[10]

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 (CYP) enzymes.

  • Incubation : The test compound is pre-incubated with human liver microsomes and a specific probe substrate for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9).[12]

  • Reaction Initiation : The reaction is initiated by adding an NADPH-regenerating system.

  • Reaction Termination : After a set incubation time, the reaction is stopped by adding a quenching solution.

  • Metabolite Quantification : The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • IC₅₀ Determination : The concentration of the test compound that causes 50% inhibition of the CYP enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

In Vitro Cytotoxicity Assay

Cytotoxicity assays are conducted to assess the toxic effects of compounds on cells.[13][14]

  • Cell Culture : A suitable cell line, such as HepG2 (a human liver cancer cell line), is cultured in a 96-well plate.[15]

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24 or 48 hours).[14]

  • Viability Assessment : Cell viability is assessed using various methods, such as the MTT assay, which measures the metabolic activity of the cells, or by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[15][16]

  • Data Analysis : The concentration of the compound that causes a 50% reduction in cell viability (CC₅₀) is calculated.[17]

Visualizations

The following diagrams illustrate key concepts and workflows in ADME-T profiling.

ADME_T_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies cluster_decision Decision Making Physicochemical Physicochemical Properties Absorption Absorption (PAMPA, Caco-2) Physicochemical->Absorption Solubility, Lipophilicity PK Pharmacokinetics Absorption->PK Metabolism Metabolism (Microsomes, Hepatocytes) Metabolism->PK Toxicity Toxicity (Cytotoxicity, hERG) Tox Toxicology Toxicity->Tox Efficacy Efficacy Models PK->Efficacy PK->Tox Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Tox->Lead_Optimization Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Caption: High-level workflow for ADME-T profiling in drug discovery.

Metabolic_Pathway Parent This compound Metabolite1 Hydroxylated Metabolite Parent->Metabolite1 Phase I (CYP450 Oxidation) Metabolite2 Glucuronide Conjugate Metabolite1->Metabolite2 Phase II (UGT Conjugation) Excretion Excretion Metabolite2->Excretion

Caption: A potential metabolic pathway for this compound.

ADME_Relationship A Absorption Bioavailability Bioavailability A->Bioavailability D Distribution T Toxicity D->T Efficacy Efficacy D->Efficacy M Metabolism E Excretion M->E M->T M->Bioavailability E->Efficacy Safety Safety T->Safety Bioavailability->D

Caption: Interrelationship of ADME-T parameters in determining drug efficacy and safety.

References

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatile structure has been extensively explored for developing therapeutic agents targeting a wide range of diseases, including cancer, inflammation, and infections.[2][3] A significant area of focus has been the development of imidazo[1,2-a]pyridine derivatives as potent protein kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[4][5]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of imidazo[1,2-a]pyridine analogs, with a specific focus on their role as inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cancer signaling pathways.[6][7]

Structure-Activity Relationship (SAR) Analysis of PI3Kα Inhibitors

The inhibitory activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold. A systematic study exploring modifications at the 2, 6, and 8-positions has yielded critical insights into the structural requirements for potent PI3Kα inhibition.[6] The following table summarizes the enzymatic inhibitory activity (IC50) of selected analogs against the PI3Kα enzyme.

Table 1: SAR of 2, 6, 8-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors

Compound R2 Substituent R8 Substituent PI3Kα IC50 (nM)[6]
1 Morpholinyl amide -H >10000
2 Morpholinyl amide -Phenyl 200
3 Morpholinyl amide 4-Fluorophenyl 160
4 Morpholinyl amide 4-Chlorophenyl 150
5 Morpholinyl amide 4-(Trifluoromethyl)phenyl 260
6 Morpholinyl amide 3-Fluorophenyl 220
7 Morpholinyl amide 2-Fluorophenyl 430
8 Morpholinyl amide Pyridin-4-yl 180
9 Morpholinyl amide Pyridin-3-yl 170

| 10 (Cpd 35) | Morpholinyl amide | 4-Chlorophenyl (at R8), -CH3 (at R6) | 150 |

Data extracted from a study on 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives.[6]

Key SAR Insights:

  • 8-Position Substitution: A substitution at the 8-position is crucial for activity. The unsubstituted analog (Compound 1) is inactive, whereas the introduction of an aryl or heteroaryl group (Compounds 2-9) confers potent inhibitory activity.[6]

  • Electronic Effects at 8-Position: Phenyl ring substitutions at the para-position (Compounds 3, 4) are well-tolerated. Halogen substitutions like fluoro and chloro result in potent inhibitors.[6] The position of the substituent on the phenyl ring matters, with para- and meta-substitutions being generally more favorable than ortho-substitutions (compare Compounds 3, 6, and 7).[6]

  • 6-Position Substitution: The introduction of a small alkyl group, such as a methyl group at the 6-position, can be accommodated and may contribute to overall potency, as seen in Compound 10 (referred to as compound 35 in the source literature), which was identified as a promising candidate with an IC50 of 150 nM.[6]

Visualizations: Pathways and Workflows

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Aberrant activation of this pathway is a common feature in many human cancers.[6] Imidazo[1,2-a]pyridine analogs have been developed to inhibit PI3Kα, thereby blocking downstream signaling.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Recruitment & Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation GF Growth Factor GF->RTK Activation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibition

PI3K/Akt signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.
General Workflow for In Vitro Kinase Assay

The inhibitory potential of the synthesized compounds is typically evaluated using an in vitro kinase assay. The ADP-Glo™ or Kinase-Glo™ assays are common luminescence-based methods used to measure the activity of a kinase by quantifying the amount of ATP remaining or ADP produced in the reaction.[6][8]

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare Reagents: - Kinase (PI3Kα) - Substrate (e.g., PIP2) - ATP - Test Compound B 2. Mix Kinase, Substrate, and Test Compound A->B C 3. Initiate Reaction by adding ATP B->C D 4. Incubate at Room Temperature C->D E 5. Add Detection Reagent (e.g., ADP-Glo™ Reagent) D->E F 6. Incubate to stop reaction and deplete remaining ATP E->F G 7. Add Kinase Detection Reagent to convert ADP to ATP F->G H 8. Measure Luminescence (Signal ∝ Kinase Activity) G->H I 9. Plot Luminescence vs. Compound Concentration H->I J 10. Calculate IC50 Value I->J

A typical experimental workflow for determining kinase inhibition using an ADP-Glo™ assay.
Summary of Key Structure-Activity Relationships

The SAR data can be distilled into a set of logical relationships that guide the design of more potent inhibitors. For the imidazo[1,2-a]pyridine scaffold targeting PI3Kα, the substitutions at key positions dictate the resulting biological activity.

SAR_Logic Start Imidazo[1,2-a]pyridine Core R8_Sub Substitution at R8? Start->R8_Sub R8_No No (R8 = H) R8_Sub->R8_No No R8_Yes Yes (Aryl/Heteroaryl) R8_Sub->R8_Yes Yes Activity_Low Low Activity (IC50 > 10,000 nM) R8_No->Activity_Low Activity_High High Activity (IC50 < 500 nM) R8_Yes->Activity_High Aryl_Sub Aryl Substituent Position? Activity_High->Aryl_Sub Aryl_Ortho Ortho Aryl_Sub->Aryl_Ortho Ortho Aryl_MetaPara Meta / Para Aryl_Sub->Aryl_MetaPara Meta/Para Activity_Moderate Good Activity Aryl_Ortho->Activity_Moderate Activity_Optimal Optimal Activity Aryl_MetaPara->Activity_Optimal

Logical relationships summarizing the SAR for PI3Kα inhibition.

Experimental Protocols

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Method)

This protocol outlines the general steps for determining the in vitro kinase inhibitory activity of test compounds against PI3Kα.[8]

1. Materials and Reagents:

  • Recombinant human PI3Kα enzyme

  • Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

  • Kinase buffer: 20 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM DTT, MgCl2.[9]

  • ATP solution

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Multilabel plate reader capable of measuring luminescence

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM, diluted to achieve final assay concentrations ranging from 10 µM to 0.1 nM.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the following components:

    • Kinase buffer.

    • PI3Kα enzyme solution.

    • PIP2 substrate solution.

    • Test compound dilution (or DMSO for control wells).

  • Initiation of Kinase Reaction: Pre-incubate the mixture for 10-15 minutes at room temperature. Initiate the enzymatic reaction by adding a specific concentration of ATP (e.g., 25 µM) to all wells.[6]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.

  • First Detection Step: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

3. Data Analysis:

  • The raw luminescence data is normalized using control wells (0% inhibition with DMSO and 100% inhibition with a known potent inhibitor or no enzyme).

  • The normalized data is plotted against the logarithm of the test compound concentration.

  • The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic dose-response curve.

References

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine is crucial for ensuring laboratory safety and environmental protection. As a fluorinated heterocyclic organic compound, it must be treated as hazardous waste. This guide provides detailed procedures for its safe handling and disposal in a laboratory setting.

Waste Identification and Classification

The first step is to classify the waste. This compound is a halogenated organic compound.[1] Due to its chemical structure, it should be presumed to be a hazardous waste. Although a specific Safety Data Sheet (SDS) with comprehensive disposal instructions was not identified, the precautionary statement for a similar compound, 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-A]pyrazine, advises to "Dispose of contents/container to an approved waste disposal plant" (P501).[2] Therefore, all materials contaminated with this substance, including the pure compound, solutions, and contaminated labware, must be disposed of as hazardous chemical waste.

Segregation of Waste

Proper segregation is critical to prevent dangerous chemical reactions.[3] Waste containing this compound must be collected in a designated container for halogenated organic waste .[1][4]

Do NOT mix with:

  • Non-halogenated organic waste[4]

  • Acids or bases[5]

  • Oxidizing agents

  • Aqueous waste[1]

Waste Accumulation and Container Management

All hazardous waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][6]

  • Container Selection : Use a chemically compatible container with a secure, tight-fitting screw cap.[5][7] The original product container is often a suitable choice.[7] The container must be in good condition, free from leaks or external residue.[7]

  • Container Labeling : Label the waste container clearly before adding any waste.[3][4] The label must include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "Waste this compound" (no abbreviations or chemical formulas)[3][4]

    • If it is a mixture, list all components and their approximate percentages.[5]

    • The date when waste was first added to the container.[3]

  • Container Handling : Keep the waste container closed at all times, except when adding waste.[6][7] Do not fill the container beyond 90% capacity to allow for expansion.[5] Store the container in a well-ventilated area, away from sources of ignition.[8]

Disposal Procedures

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9] Evaporation in a fume hood is also not a permissible disposal method.[7]

The sole approved disposal route is through your institution's Environmental Health and Safety (EH&S) or equivalent hazardous waste management program.[6][7]

Step-by-Step Disposal Protocol:

  • Preparation : Ensure all waste is properly segregated and the container is accurately labeled and securely sealed.

  • Request Pickup : Contact your institution's EH&S office to schedule a hazardous waste pickup.[6][7]

  • Handover : Follow your institution's specific procedures for handing over the waste to trained personnel.

Spill and Decontamination Procedures

In case of a spill, wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Small Spills : Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the designated halogenated waste container.[2]

  • Large Spills : Evacuate the area and contact your institution's emergency response team or EH&S immediately.[4]

Decontaminate surfaces with an appropriate solvent and collect the cleaning materials as hazardous waste. Empty containers that held this compound must also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[7]

Waste Management Summary

ParameterGuidelineRationale
Waste Classification Hazardous Waste: Halogenated Organic CompoundContains Fluorine (a halogen) and a heterocyclic organic structure.[1]
Segregation Separate container for Halogenated WastePrevents dangerous reactions with incompatible chemicals.[4][5]
Container Type Chemically resistant, leak-proof, with a secure screw capEnsures safe containment and prevents spills or vapor release.[5][7]
Container Labeling "Hazardous Waste," full chemical name(s), accumulation start dateComplies with regulations and informs personnel of contents and hazards.[3]
Storage Location Designated Satellite Accumulation Area (SAA) at/near the point of generationEnsures proper and safe temporary storage before disposal.[5][6]
Disposal Method Collection by institutional Environmental Health & Safety (EH&S) for incineration or other approved treatmentEnsures environmentally sound and compliant disposal.[2][6]
Prohibited Disposal No drain disposal, no trash disposal, no evaporationPrevents environmental contamination and potential infrastructure damage.[7][9]

Disposal Workflow

DisposalWorkflow cluster_lab Laboratory Operations cluster_disposal Disposal Process A Generation of Waste (e.g., unused chemical, solutions, contaminated materials) B Identify as Halogenated Hazardous Waste A->B C Select & Label 'Halogenated Waste' Container B->C Based on SDS & Chemical Properties D Segregate & Accumulate Waste in Satellite Accumulation Area (SAA) C->D E Keep Container Securely Closed D->E F Container Full or Waste No Longer Generated D->F Once accumulation is complete E->D When adding waste G Arrange for Pickup with Environmental Health & Safety (EH&S) F->G H EH&S Collects Waste G->H I Final Disposal at Approved Hazardous Waste Facility H->I

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine in a laboratory setting. Adherence to these procedures is crucial for ensuring personal safety and maintaining a secure research environment.

Chemical Safety and Hazard Information

This compound is a solid substance that requires careful handling due to its potential health hazards. Based on available safety data, this compound is classified as a skin and eye irritant.[1][2]

Hazard Classification Description
Skin IrritationCauses skin irritation.[1][2]
Eye IrritationCauses serious eye irritation.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following equipment is mandatory when handling this compound:

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]To protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile or rubber).[3]To prevent skin contact and subsequent irritation.[1]
Body Protection A lab coat or chemical-resistant apron.[3]To protect the skin on the arms and body from accidental spills.
Respiratory Protection Use in a well-ventilated area is required.[1][4] A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate.To avoid inhalation of dust or fumes, which may cause respiratory tract irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[3][4]

2. Handling and Use:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1][4] Do not eat, drink, or smoke in the laboratory.[4][7]

  • Clothing: Immediately remove any clothing that becomes contaminated.[1]

3. Storage:

  • Container: Keep the container tightly closed when not in use.[1][7]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.

  • Disposal Route: Dispose of the chemical waste and any contaminated materials through an approved waste disposal company.[1] Do not allow the chemical to enter drains or waterways.[1][6]

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuation: Evacuate non-essential personnel from the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: Prevent further spread of the material.

  • Cleanup: For small spills, carefully sweep or vacuum up the solid material, avoiding dust generation, and place it into a designated waste container.[1] Use appropriate PPE during cleanup.

  • Reporting: Report the spill to the appropriate safety personnel.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Carefully Weigh/Transfer Compound prep_setup->handle_weigh Proceed to handling handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decon Decontaminate Work Surfaces handle_use->cleanup_decon Procedure complete dispose_waste Collect Chemical Waste in Labeled Container handle_use->dispose_waste Generate waste cleanup_ppe Doff and Dispose of/Clean PPE cleanup_decon->cleanup_ppe dispose_submit Submit for Approved Chemical Waste Disposal cleanup_ppe->dispose_submit Finalize disposal dispose_waste->dispose_submit

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.